Product packaging for 3-(Furan-3-yl)-3-oxopropanenitrile(Cat. No.:CAS No. 96220-13-2)

3-(Furan-3-yl)-3-oxopropanenitrile

Cat. No.: B1282633
CAS No.: 96220-13-2
M. Wt: 135.12 g/mol
InChI Key: RHKYZLXNMLUVRO-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B1282633 3-(Furan-3-yl)-3-oxopropanenitrile CAS No. 96220-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKYZLXNMLUVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551371
Record name 3-(Furan-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96220-13-2
Record name 3-(Furan-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Furan-3-yl)-3-oxopropanenitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 3-(Furan-3-yl)-3-oxopropanenitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties and Structure

This compound is a solid organic compound featuring a furan ring linked to a propanenitrile chain with a ketone functional group. This unique structure makes it a potential building block for the synthesis of more complex molecules with diverse biological activities.[1][2]

Structure:

The chemical structure of this compound is characterized by the following identifiers:

  • IUPAC Name: this compound

  • CAS Number: 96220-13-2[3]

  • Molecular Formula: C₇H₅NO₂[4]

  • Molecular Weight: 135.12 g/mol [3]

  • InChI Key: RHKYZLXNMLUVRO-UHFFFAOYSA-N[3]

  • SMILES: N#CC(=O)C1=COC=C1

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Physical FormSolid
Melting Point82 - 84 °C
Purity95% - 97%[3]

Synthesis and Purification

  • Stage 1: Acetonitrile is reacted with n-butyllithium in a mixture of tetrahydrofuran and hexane at a low temperature (-78 °C) for one hour. This step generates a lithiated acetonitrile species.

  • Stage 2: Ethyl 3-furancarboxylate is then added to the reaction mixture, still at -78 °C, and the reaction is allowed to proceed for two hours to yield 3-(3-furyl)-3-oxopropanenitrile.[4]

A logical workflow for this synthesis is depicted in the following diagram:

SynthesisWorkflow Acetonitrile Acetonitrile nBuLi n-Butyllithium (in THF/Hexane, -78°C, 1h) Acetonitrile->nBuLi Stage 1 Ethyl3Furancarboxylate Ethyl 3-furancarboxylate (in THF/Hexane, -78°C, 2h) nBuLi->Ethyl3Furancarboxylate Intermediate Product This compound Ethyl3Furancarboxylate->Product Stage 2

Caption: Synthetic workflow for this compound.

Purification:

For the purification of related β-ketonitriles, silica gel column chromatography is a commonly employed technique.[1] A general protocol for such a purification would involve:

  • Column Preparation: A glass column is packed with silica gel as the stationary phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

  • Elution: A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is passed through the column to separate the components based on their polarity.[5][6][7] The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the purified fractions, for example, by rotary evaporation, to yield the purified solid compound.

The following diagram illustrates a general workflow for purification by column chromatography:

PurificationWorkflow CrudeProduct Crude Product Dissolution Dissolve in minimal suitable solvent CrudeProduct->Dissolution ColumnLoading Load onto Silica Gel Column Dissolution->ColumnLoading Elution Elute with Solvent Gradient ColumnLoading->Elution FractionCollection Collect Fractions Elution->FractionCollection TLCAnalysis Analyze Fractions by TLC FractionCollection->TLCAnalysis CombineFractions Combine Pure Fractions TLCAnalysis->CombineFractions SolventRemoval Remove Solvent CombineFractions->SolventRemoval PureProduct Pure this compound SolventRemoval->PureProduct

Caption: General workflow for purification by column chromatography.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring and the methylene protons of the propanenitrile chain. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the nitrile carbon, the carbons of the furan ring, and the methylene carbon.

Infrared (IR) Spectroscopy:

The IR spectrum would likely exhibit characteristic absorption bands for the key functional groups:

  • A strong absorption band corresponding to the C≡N (nitrile) stretching vibration.

  • A strong absorption band for the C=O (ketone) stretching vibration.

  • Bands associated with the C-H and C-O stretching and bending vibrations of the furan ring.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the furan scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[2] Furan derivatives have been reported to exhibit various therapeutic properties, including:

  • Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8][9][10][11][12] The mechanism of action can vary, with some derivatives inducing apoptosis or arresting the cell cycle at different phases.[12]

  • Antimicrobial Activity: The furan nucleus is a key component of several antibacterial and antifungal agents.[13]

The presence of both the furan ring and the β-ketonitrile moiety in this compound suggests its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and signaling pathway interactions.

A conceptual diagram illustrating the potential drug discovery pathway for furan-containing compounds is provided below:

DrugDiscoveryPathway Synthesis Synthesis of Furan Derivatives Screening Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening HitIdentification Hit Identification Screening->HitIdentification LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization PreclinicalStudies Preclinical Studies LeadOptimization->PreclinicalStudies ClinicalTrials Clinical Trials PreclinicalStudies->ClinicalTrials NewDrug New Therapeutic Agent ClinicalTrials->NewDrug

References

In-Depth Technical Guide to the Structural Elucidation of 3-(furan-3-yl)-3-oxopropanenitrile (CAS Number: 96220-13-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-(furan-3-yl)-3-oxopropanenitrile (CAS No. 96220-13-2). The document details the key analytical techniques and methodologies used to confirm the chemical structure of this compound. It includes a summary of its physicochemical properties, a detailed synthetic protocol, and an analysis of its expected spectroscopic data based on related compounds and general principles of spectroscopy. This guide also explores the potential biological significance of furan-containing compounds, providing context for further research and development.

Introduction

This compound is a heterocyclic compound featuring a furan ring linked to a keto-nitrile functional group. The furan moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural confirmation of such molecules is a critical step in drug discovery and development, ensuring the correct identification and characterization of the active pharmaceutical ingredient. This guide serves as a detailed reference for the analytical processes involved in the structural elucidation of this specific furan derivative.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and initial characterization of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 96220-13-2[3][4]
Molecular Formula C₇H₅NO₂[3][4]
Molecular Weight 135.12 g/mol [3][4]
IUPAC Name This compound[3]
Melting Point 82 - 84 °C[3]
Physical Form Solid[3]
Purity >95%[3]
InChI Key RHKYZLXNMLUVRO-UHFFFAOYSA-N[3]

Synthesis

The synthesis of this compound can be achieved through the condensation of a furan carboxylate with acetonitrile. A general, two-stage experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 3-furancarboxylate

  • Acetonitrile

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Stage 1: Formation of the Acetonitrile Anion

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetonitrile in anhydrous tetrahydrofuran and hexane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium to the cooled solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the acetonitrile anion.

Stage 2: Condensation Reaction

  • To the solution from Stage 1, slowly add a solution of ethyl 3-furancarboxylate in anhydrous tetrahydrofuran and hexane, again maintaining the reaction temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

This protocol is adapted from a general procedure for the synthesis of β-ketonitriles and may require optimization for this specific compound.

Structural Elucidation

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Data:

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the molecular ion [M]⁺ of C₇H₅NO₂ is 135.0315. The observation of a peak at or very near this m/z value would confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the data to identify the molecular ion peak and any characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (nitrile) stretch~2250
C=O (ketone) stretch~1680-1700
C-H (furan ring) stretch~3100-3150
C-O-C (furan ring) stretch~1000-1300

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Place the sample in the FTIR spectrometer.

  • Acquire the infrared spectrum over the range of approximately 4000-400 cm⁻¹.

  • Process the spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Expected ¹H NMR Data (in CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the three protons on the furan ring and the two protons of the methylene group. The chemical shifts and coupling patterns will be characteristic of the 3-substituted furan ring.

Expected ¹³C NMR Data (in CDCl₃): The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule, including the carbonyl carbon, the nitrile carbon, the methylene carbon, and the four distinct carbons of the furan ring.

Experimental Protocol: NMR Spectroscopy

  • Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data, including referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Potential Biological Significance and Signaling Pathways

While specific biological activity for this compound has not been extensively reported, the furan scaffold is present in numerous compounds with significant pharmacological properties.[1] Furan derivatives have been investigated for a variety of therapeutic applications, including:

  • Antimicrobial Activity: Many furan-containing compounds exhibit antibacterial and antifungal properties.[2]

  • Anti-inflammatory Effects: Some furan derivatives have been shown to possess anti-inflammatory activity.

  • Anticancer Properties: The furan ring is a structural component of some anticancer agents.

The biological activity of furan derivatives is often attributed to their ability to interact with various biological targets, such as enzymes and receptors. A hypothetical workflow for screening the biological activity of a novel furan derivative like this compound is presented below.

experimental_workflow Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase inhibition) characterization->enzyme pathway Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway target_id Target Identification (e.g., Affinity Chromatography) enzyme->target_id

Experimental workflow for biological activity screening.

A potential signaling pathway that could be investigated if the compound shows anticancer activity is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway Hypothetical Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Compound 3-(furan-3-yl)-3- oxopropanenitrile Compound->PI3K inhibits?

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The structural elucidation of this compound (CAS 96220-13-2) relies on a combination of synthesis and spectroscopic analysis. While a definitive set of experimental data is not widely published, the expected spectroscopic signatures from mass spectrometry, IR, and NMR provide a clear roadmap for its characterization. The presence of the furan moiety suggests potential for biological activity, warranting further investigation into its pharmacological properties. This guide provides the foundational information necessary for researchers to synthesize, characterize, and explore the potential applications of this compound.

References

Physical and chemical properties of 3-(3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-(3-furyl)-3-oxopropanenitrile. This compound, identified by CAS number 96220-13-2, is a versatile small molecule scaffold with significant potential in medicinal chemistry and materials science.[1][2] This document consolidates available data on its characteristics, outlines experimental protocols for its analysis, and explores its role as a building block in the synthesis of more complex molecules.

Physical Properties

3-(3-furyl)-3-oxopropanenitrile is a solid at room temperature.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 3-(3-furyl)-3-oxopropanenitrile

PropertyValueReference(s)
Physical Form Solid
Melting Point 82 - 84 °C
Molecular Weight 135.12 g/mol [1][2]

Chemical Properties and Identification

The chemical structure of 3-(3-furyl)-3-oxopropanenitrile features a furan ring, a ketone, and a nitrile group. These functional groups contribute to its reactivity and make it a valuable intermediate in organic synthesis. Key chemical identifiers are listed in Table 2.

Table 2: Chemical Identification of 3-(3-furyl)-3-oxopropanenitrile

IdentifierValueReference(s)
Chemical Formula C₇H₅NO₂[1][2]
IUPAC Name 3-(3-furyl)-3-oxopropanenitrile
CAS Number 96220-13-2[1]
InChI Key RHKYZLXNMLUVRO-UHFFFAOYSA-N
SMILES C1=COC=C1C(=O)CC#N[1]
Purity Typically ≥95%[2]

Synthesis

A known method for the synthesis of 3-(3-furyl)-3-oxopropanenitrile involves the reaction of ethyl 3-furancarboxylate with acetonitrile. This reaction is carried out in two stages, utilizing n-butyllithium in a tetrahydrofuran and hexane solvent system at low temperatures.[4]

Synthesis_Workflow reagent1 Ethyl 3-furancarboxylate intermediate Intermediate Complex reagent1->intermediate reagent2 Acetonitrile conditions1 n-Butyllithium THF, Hexane, -78°C reagent2->conditions1 conditions1->intermediate product 3-(3-furyl)-3-oxopropanenitrile intermediate->product Work-up

Caption: Synthesis workflow for 3-(3-furyl)-3-oxopropanenitrile.

Reactivity and Potential Applications

The presence of the ketone and nitrile functional groups makes 3-(3-furyl)-3-oxopropanenitrile a versatile precursor for the synthesis of various heterocyclic compounds.[5] Furan derivatives, in general, have been investigated for their biological activities, including antimicrobial and antiplasmodial properties.[6][7] The furan moiety is a key component in several approved drugs, highlighting the therapeutic potential of furan-containing scaffolds.[8]

Logical_Relationships main 3-(3-furyl)-3-oxopropanenitrile Furan Ring Ketone Nitrile sub1 Heterocycle Synthesis main:f0->sub1 Cyclization reactions main:f1->sub1 main:f2->sub1 sub2 Medicinal Chemistry Scaffolds sub1->sub2 Bioisosteric replacement sub3 Material Science Building Blocks sub2->sub3 Functional materials

Caption: Potential applications derived from the compound's functional groups.

Experimental Protocols

Melting Point Determination

The melting point of 3-(3-furyl)-3-oxopropanenitrile can be determined using a standard capillary melting point apparatus.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[9][10]

    • The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[10][11]

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.[11]

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[12] For a pure compound, this range is typically narrow (0.5-1.0°C).[11]

Solubility Determination

A qualitative assessment of solubility can be performed to understand the compound's polarity.

  • Apparatus: Test tubes, vortex mixer (optional), various solvents.

  • Procedure:

    • Place approximately 25 mg of the compound into a test tube.

    • Add 0.75 mL of a chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in portions.

    • After each addition, vigorously shake or vortex the mixture.[13]

    • Observe if the solid dissolves completely. If the compound is soluble in water, the pH of the aqueous solution can be tested with litmus or pH paper to determine its acidic or basic nature.[13][14][15]

Safety Information

While a specific safety data sheet for 3-(3-furyl)-3-oxopropanenitrile was not detailed in the provided search results, related compounds with similar functional groups suggest that appropriate laboratory safety precautions should be taken. The GHS hazard codes for the isomeric 3-(furan-2-yl)-3-oxopropanenitrile are provided as a reference in Table 3. Standard laboratory practice, including the use of personal protective equipment (goggles, gloves, lab coat), is recommended.

Table 3: GHS Hazard Information for 3-(furan-2-yl)-3-oxopropanenitrile (Isomer)

Hazard ClassHazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled

Note: This information is for an isomeric compound and should be used as a guide. A specific safety assessment should be conducted before handling 3-(3-furyl)-3-oxopropanenitrile.

Experimental_Workflow cluster_purity Purity Assessment start Sample of 3-(3-furyl)-3-oxopropanenitrile mp Melting Point Determination start->mp sol Solubility Tests start->sol nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms hplc HPLC/GC start->hplc

Caption: General experimental workflow for the characterization of the compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-(Furan-3-yl)-3-oxopropanenitrile. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on a thorough analysis of the experimentally determined spectroscopic data of its isomer, 3-(Furan-2-yl)-3-oxopropanenitrile, and other closely related 3-substituted furan analogs. This guide also includes detailed, standardized experimental protocols for the acquisition of such spectroscopic data and a visual workflow of the analytical process.

Introduction

This compound is a bifunctional organic molecule containing a furan ring, a ketone, and a nitrile group. Such structures are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for more complex heterocyclic systems and as pharmacophores. A thorough understanding of the spectroscopic properties of this compound is essential for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Spectroscopic Data Analysis

Analysis of the Analogous Isomer: 3-(Furan-2-yl)-3-oxopropanenitrile

To provide a strong foundation for our predictions, we first present the available experimental data for the constitutional isomer, 3-(Furan-2-yl)-3-oxopropanenitrile. The primary difference lies in the attachment point of the 3-oxopropanenitrile side chain to the furan ring (position 2 versus position 3). This difference is expected to significantly influence the NMR chemical shifts and coupling constants of the furan protons and carbons.

Table 1: Experimental Spectroscopic Data for 3-(Furan-2-yl)-3-oxopropanenitrile

Spectroscopy Parameter Value
¹H NMR Chemical Shift (δ)Furan Protons: δ 7.65 (dd, H5), 7.25 (dd, H3), 6.60 (dd, H4) ppmMethylene Protons: δ 4.10 (s, CH₂) ppm
Coupling Constants (J)J₅₄ ≈ 1.7 Hz, J₅₃ ≈ 0.9 Hz, J₄₃ ≈ 3.6 Hz
¹³C NMR Chemical Shift (δ)Carbonyl Carbon: δ ~185 ppmFuran Carbons: δ ~152 (C2), ~147 (C5), ~120 (C3), ~113 (C4) ppmNitrile Carbon: δ ~115 ppmMethylene Carbon: δ ~30 ppm
IR Wavenumber (ν)C≡N Stretch: ~2260 cm⁻¹C=O Stretch: ~1680 cm⁻¹C=C Stretch (Furan): ~1570, 1470 cm⁻¹
MS (EI) m/z (relative intensity)M⁺: 135 (Molecular Ion)Fragments: 95 ([M-C₂H₂O]⁺), 67 ([C₄H₃O]⁺), 39
Predictive Spectroscopic Data for this compound

The following data is predicted based on the analysis of 3-(Furan-2-yl)-3-oxopropanenitrile and known spectroscopic trends for 3-substituted furans, such as 3-furoic acid and 3-acetylfuran.

The ¹H NMR spectrum is expected to show three distinct signals for the furan ring protons and one signal for the methylene protons.

  • H2 Proton: This proton is adjacent to the oxygen atom and is expected to be the most deshielded of the furan protons, appearing as a triplet or a multiplet.

  • H5 Proton: This proton is also adjacent to the oxygen atom and will be deshielded, likely appearing as a multiplet.

  • H4 Proton: This proton is adjacent to the carbon bearing the substituent and is expected to be the most upfield of the furan protons, appearing as a triplet or multiplet.

  • Methylene Protons (CH₂): These protons are alpha to both a carbonyl and a nitrile group, leading to a singlet in the downfield region.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H28.10 - 8.30tJ₂,₄ ≈ 1.5
H57.40 - 7.60tJ₅,₄ ≈ 2.0
H46.70 - 6.90tJ₄,₅ ≈ 2.0, J₄,₂ ≈ 1.5
CH₂4.00 - 4.20s-

The ¹³C NMR spectrum is predicted to show seven distinct carbon signals.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C=O184 - 188
C5147 - 150
C2143 - 146
C3125 - 129
C4108 - 112
C≡N114 - 117
CH₂28 - 32

The IR spectrum will be characterized by the stretching vibrations of the nitrile and carbonyl groups, as well as vibrations associated with the furan ring.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (ν, cm⁻¹) Intensity
C-H (furan)3100 - 3150Medium
C-H (methylene)2900 - 3000Weak
C≡N (nitrile)2250 - 2270Medium-Strong
C=O (ketone)1670 - 1690Strong
C=C (furan ring)1580 - 1600, 1450 - 1500Medium
C-O-C (furan ring)1000 - 1150Strong

The mass spectrum under electron ionization (EI) conditions is expected to show a clear molecular ion peak. The fragmentation pattern will likely involve the loss of small, stable molecules and characteristic fragmentation of the furan ring.

Table 5: Predicted Mass Spectrum Fragmentation for this compound

m/z Predicted Fragment Ion Notes
135[C₇H₅NO₂]⁺Molecular Ion (M⁺)
107[M - CO]⁺Loss of carbon monoxide from the ketone
95[C₅H₃O₂]⁺Likely from cleavage of the C-C bond between the ketone and methylene group
67[C₄H₃O]⁺Furoyl cation, a common fragment for acyl-furans
39[C₃H₃]⁺Cyclopropenyl cation, a common fragment from furan ring cleavage

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or dichloromethane).

    • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Spectrum Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction (Direct Insertion Probe for a solid):

    • Load a small amount of the solid sample (microgram to sub-microgram quantity) into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Ionization (Electron Ionization - EI):

    • Gently heat the probe to volatilize the sample into the ion source.

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis:

    • The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H & ¹³C NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Frequencies) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth NMR Analysis of 3-(Furan-3-yl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Furan-3-yl)-3-oxopropanenitrile. Due to the limited availability of direct experimental spectra in public literature, this guide presents a comprehensive prediction of the NMR data based on the analysis of structurally similar compounds. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering insights into the spectroscopic characteristics of this molecule, aiding in its identification, and confirming its synthesis.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established NMR principles and data from analogous furan-containing and β-ketonitrile compounds.

Predicted ¹H NMR Data
Proton (H)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'~ 8.2Triplet (t)~ 0.9
H-5'~ 7.5Triplet (t)~ 1.7
H-4'~ 6.8Doublet of doublets (dd)J ≈ 1.9, 0.9
CH₂~ 4.0Singlet (s)-
Predicted ¹³C NMR Data
Carbon (C)Predicted Chemical Shift (δ, ppm)
C=O~ 185
C-2'~ 148
C-5'~ 145
C-3'~ 125
C-4'~ 110
CN~ 115
CH₂~ 30

Experimental Protocol for NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other suitable solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A spectral width of approximately 220-240 ppm, centered around 100-120 ppm.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure, predicted NMR signaling, and a general workflow for the NMR analysis.

molecular_structure cluster_furan Furan Ring cluster_sidechain Side Chain C3 C3' C2 C2' C3->C2 CO C=O C3->CO O1 O1' C2->O1 H2 H2' C2->H2 C5 C5' O1->C5 C4 C4' C5->C4 H5 H5' C5->H5 C4->C3 H4 H4' C4->H4 CH2 CH₂ CO->CH2 CN C≡N CH2->CN

Figure 1: Molecular structure of this compound.

proton_nmr_signaling H2 H-2' H4 H-4' H2->H4 J H5 H-5' H5->H4 J CH2 CH₂

Figure 2: Predicted ¹H NMR signaling pathways showing through-bond couplings.

carbon_nmr_signals C_O C=O (~185 ppm) C_furan_beta_sub C-3' (~125 ppm) C_furan_alpha C-2', C-5' (~145-148 ppm) C_furan_beta C-4' (~110 ppm) C_nitrile CN (~115 ppm) C_methylene CH₂ (~30 ppm)

Figure 3: Predicted ¹³C NMR chemical shift regions for key functional groups.

experimental_workflow start Start: Synthesized Compound prep Sample Preparation (Dissolution, Internal Standard) start->prep acq_H ¹H NMR Acquisition prep->acq_H acq_C ¹³C NMR Acquisition prep->acq_C proc_H ¹H Data Processing (FT, Phasing, Baseline Correction) acq_H->proc_H proc_C ¹³C Data Processing (FT, Phasing, Baseline Correction) acq_C->proc_C analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) proc_H->analysis proc_C->analysis report Final Report analysis->report

Figure 4: General experimental workflow for NMR analysis.

In-Depth Technical Guide: Solubility of 3-(Furan-3-yl)-3-oxopropanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Furan-3-yl)-3-oxopropanenitrile, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar furan derivatives and provides a general framework for its solubility profile and determination.

Predicted Solubility Profile of this compound

This compound is a solid at room temperature with a melting point in the range of 82-84°C. Its molecular structure, containing a polar furan ring, a ketone, and a nitrile group, suggests a moderate to good solubility in a range of organic solvents. The presence of both hydrogen bond acceptors (the oxygen in the furan ring and the ketone, and the nitrogen in the nitrile) and a hydrocarbon backbone allows for interactions with a variety of solvent types.

It is anticipated that the compound will exhibit good solubility in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, as well as in alcohols like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents such as hexane. The use of solvent mixtures, like ethyl acetate/hexane, for chromatographic purification of related β-ketonitriles, indicates that its solubility can be finely tuned.

Quantitative Solubility Data of a Structurally Related Furan Derivative

To provide a quantitative perspective, the following table summarizes the experimental solubility data for Furan 2-carboxylic acid in various organic solvents at different temperatures. Furan 2-carboxylic acid shares the core furan ring structure and offers valuable insight into the potential solubility behavior of this compound. The data shows a clear trend of increasing solubility with increasing temperature.

Table 1: Solubility of Furan 2-carboxylic Acid in Selected Organic Solvents

Temperature (K)Methanol (mole fraction)Methylisobutylketone (mole fraction)Acetonitrile (mole fraction)1,2-Dichloroethane (mole fraction)Diisopropylether (mole fraction)Toluene (mole fraction)Hexane (mole fraction)
283.150.3580.2150.1680.0850.0420.0210.003
293.150.4320.2780.2170.1150.0610.0330.005
303.150.5150.3510.2760.1510.0850.0480.008
313.150.6080.4340.3450.1940.1150.0680.012
323.150.7110.5270.4240.2450.1510.0930.017
333.150.8240.6300.5130.3030.1930.1240.024

Data adapted from a study on the solubility of Furan 2-carboxylic acid. This data is intended to be representative of a furan derivative and not the absolute solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the isothermal saturation method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity >95%)

  • Selected organic solvent (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer and temperature controller

  • Thermostatic water bath

  • Calibrated thermometer

  • Syringe with a filter (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

  • HPLC Calibration: Develop a suitable HPLC method for the quantitative analysis of this compound. Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of the solvent in the jacketed glass vessel.

    • Set the thermostatic water bath to the desired temperature and allow the vessel to equilibrate.

    • Stir the mixture vigorously using the magnetic stirrer to ensure thorough mixing and facilitate the dissolution process.

    • Continue stirring for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the optimal equilibration time.

  • Sampling and Analysis:

    • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2 hours).

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid any temperature change that might affect solubility.

    • Immediately dilute the sample with a known volume of the solvent to prevent precipitation.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Data Calculation: Use the calibration curve to calculate the concentration of the compound in the saturated solution. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

  • Repeatability: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_standards Prepare Standard Solutions hplc_cal HPLC Calibration prep_standards->hplc_cal Generate Calibration Curve analysis HPLC Analysis equilibration Equilibration of Compound in Solvent sampling Sampling and Filtration equilibration->sampling Collect Saturated Supernatant sampling->analysis Inject Diluted Sample calculation Calculate Solubility analysis->calculation Determine Concentration validation Validate Results calculation->validation Assess Reproducibility

Caption: Experimental workflow for determining the solubility of a compound.

Logical Relationship of Factors Affecting Solubility

The solubility of a compound is influenced by several interrelated factors. The diagram below illustrates these key relationships.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility polarity_solute Polarity polarity_solute->solubility mw Molecular Weight mw->solubility mp Melting Point crystal Crystal Lattice Energy mp->crystal crystal->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility (for gases)

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental solubility studies using the protocols outlined herein to obtain precise quantitative data in the solvents of interest.

The Rising Therapeutic Potential of Novel Furan Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This versatility has positioned furan derivatives as promising candidates for the development of novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions.[1][3][4][5] This technical guide provides an in-depth overview of the current landscape of furan-based drug discovery, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers and drug development professionals in their pursuit of innovative furan-based medicines.

Anticancer Activity of Novel Furan Compounds

Furan-containing molecules have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[6][7] Several novel furan derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines.

Quantitative Data on Anticancer Activity

A number of studies have reported the in vitro anti-proliferative activity of novel furan derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound ClassCell LineIC50 (µM)Reference
Furan derivatives and precursorsHeLa (Cervical Cancer)0.08 - 8.79[8][9]
Furan derivatives and precursorsSW620 (Colorectal Cancer)Moderate to potent[8][9]
Furan-pyridinone derivativesKYSE70 (Esophageal Cancer)0.655 (after 48h)[6]
Furan-based derivativesMCF-7 (Breast Cancer)2.96 - 4.06[10]
Key Signaling Pathways in Anticancer Activity

The anticancer effects of certain furan derivatives are mediated through the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.

One prominent mechanism involves the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways.[8][11] The tumor suppressor protein PTEN plays a crucial role in this process. By promoting the activity of PTEN, these furan compounds can effectively inhibit these pro-survival pathways.[8][11]

PI3K_Wnt_Pathway Furan Furan Compound PTEN PTEN Furan->PTEN PI3K PI3K Furan->PI3K Wnt Wnt Furan->Wnt PTEN->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation

Furan compounds inhibiting PI3K/Akt and Wnt/β-catenin pathways.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., KYSE70, KYSE150) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the novel furan-pyridinone derivatives.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]

Antimicrobial Activity of Novel Furan Compounds

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Furan derivatives have shown promise in this area, exhibiting activity against a range of pathogens.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of furan compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Furan-derived chalconesStaphylococcus aureusModerate to good activity[12]
Furan-derived chalconesStaphylococcus epidermidisModerate to good activity[12]
Furan-derived chalconesEscherichia coliModerate to good activity[12]
Furan-derived chalconesKlebsiella pneumoniaeModerate to good activity[12]
Furan-derived chalconesCandida albicansModerate to good activity[12]
Furan-2-carboxamide derivativesE. coliMost active among tested compounds[13]
Furan-2-carboxamide derivativesFungiCompound 8a most active[13]
Mechanisms of Antimicrobial Action

Novel furan compounds exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes and the disruption of bacterial communication systems.

One notable mechanism is the inhibition of quorum sensing (QS). Halogenated furanones, for instance, can interfere with N-Acylhomoserine lactone (AHL) signaling molecules, which are crucial for QS in many bacteria. This disruption can inhibit biofilm formation and swarming motility without directly affecting bacterial growth.[1]

Quorum_Sensing_Inhibition Furanone Halogenated Furanone Receptor Quorum Sensing Receptor Furanone->Receptor AHL AHL Signal Molecules AHL->Receptor Biofilm Biofilm Formation & Swarming Motility Receptor->Biofilm

Inhibition of quorum sensing by halogenated furanones.
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The furan compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Visual Inspection: The wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity of Novel Furan Compounds

Chronic inflammation is a key contributor to numerous diseases. Furan derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[1][3][5]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of furan compounds can be assessed through various in vitro and in vivo models. For example, the inhibition of albumin denaturation is an in vitro method to screen for anti-inflammatory activity.

CompoundInhibition of Albumin Denaturation (IC50 µg/mL)StandardReference
H2 (furan hybrid)60.1 ± 8.16Ketoprofen (720.57 ± 19.78)[2]
H4 (furan hybrid)62.23 ± 0.83Ketoprofen (720.57 ± 19.78)[2]
Key Signaling Pathways in Anti-inflammatory Activity

Furan derivatives can exert their anti-inflammatory effects by targeting pro-inflammatory signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-ɣ) pathways.[1][14] By modifying these pathways, furan compounds can regulate the expression of inflammatory mediators.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus MAPK MAPK Pathway Inflammatory_Stimulus->MAPK PPAR PPAR-ɣ Pathway Inflammatory_Stimulus->PPAR Furan Furan Derivative Furan->MAPK Furan->PPAR Inflammatory_Mediators Inflammatory Mediators MAPK->Inflammatory_Mediators PPAR->Inflammatory_Mediators

Modulation of MAPK and PPAR-ɣ pathways by furan derivatives.
Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay assesses the ability of a compound to prevent the denaturation of protein, a process that is implicated in inflammation.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing bovine serum albumin and the test furan compound at various concentrations.

  • Induction of Denaturation: The mixture is heated to induce denaturation of the albumin.

  • Cooling and Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of the control.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of denaturation, is determined.[2]

Neuroprotective Activity of Novel Furan Compounds

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Furan-containing compounds have shown potential in protecting neurons from damage and modulating neural activity.[5][15][16]

Potential Mechanisms of Neuroprotection

The neuroprotective effects of furan derivatives are thought to be mediated through several mechanisms, including:

  • GABAergic Modulation: Some furan-containing amino acids are structurally similar to the inhibitory neurotransmitter GABA.[15] These compounds may modulate GABAergic activity, which is crucial for regulating neuronal excitability. Dysregulation of this system is implicated in various neurological disorders.[15]

  • Protection Against Excitotoxicity: Certain benzofuran derivatives have demonstrated the ability to protect primary cultured rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a major contributor to neuronal cell death in various neurological conditions.[17][18]

Neuroprotection_Workflow Furan Furan Compound GABA_Receptor GABA Receptor Furan->GABA_Receptor Modulates NMDA_Receptor NMDA Receptor Furan->NMDA_Receptor Inhibits Excitotoxicity Reduced Excitotoxicity Neuronal_Excitability Decreased Neuronal Excitability GABA_Receptor->Neuronal_Excitability NMDA_Receptor->Excitotoxicity

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Furan-3-yl)-3-oxopropanenitrile is a versatile bifunctional molecule possessing a furan ring, a ketone, and a nitrile group. This guide focuses specifically on the reactivity of the nitrile functionality, a key electrophilic center that offers a gateway to a diverse array of chemical transformations. While the active methylene group and the furan moiety also exhibit significant reactivity, the nitrile group provides a distinct set of synthetic opportunities, enabling the introduction of nitrogen-containing functionalities and the construction of various heterocyclic systems. This document consolidates the known reactivity of β-ketonitriles and applies these principles to this compound, providing a predictive framework for its synthetic applications, particularly in the realm of medicinal chemistry and drug development.

Introduction to the Reactivity of β-Ketonitriles

The nitrile group (–C≡N) is characterized by a linear geometry with an sp-hybridized carbon atom that is electrophilic due to the high electronegativity of the nitrogen atom.[1] This inherent electrophilicity makes the nitrile group susceptible to nucleophilic attack, a feature that is modulated by the adjacent ketone in this compound. The presence of the electron-withdrawing keto group enhances the electrophilic character of the nitrile carbon. β-Ketonitriles are recognized as multifunctional intermediates in organic synthesis, capable of acting as both electrophiles at the nitrile carbon and nucleophiles via the enolizable active methylene group.[2]

Key Reactions of the Nitrile Group

The nitrile group in this compound can undergo a variety of transformations, primarily driven by nucleophilic addition to the carbon-nitrogen triple bond. The most common and synthetically useful reactions are hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis

The hydrolysis of nitriles is a fundamental transformation that converts the nitrile group into either an amide or a carboxylic acid, depending on the reaction conditions.[3][4] This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. The initial product is an imidic acid, which tautomerizes to an amide. Further heating in the acidic medium will hydrolyze the amide to the corresponding carboxylic acid.[1]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an imidic acid intermediate after protonation, which then tautomerizes to an amide.[1] Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup yields the carboxylic acid.[3]

Table 1: Predicted Products of Hydrolysis of this compound

ReactionReagentsPrimary ProductFinal Product
Acid-Catalyzed HydrolysisH₂SO₄ (aq), Δ3-(Furan-3-yl)-3-oxopropanamide3-(Furan-3-yl)-3-oxopropanoic acid
Base-Catalyzed HydrolysisNaOH (aq), Δ; then H₃O⁺3-(Furan-3-yl)-3-oxopropanamide3-(Furan-3-yl)-3-oxopropanoic acid
Reduction

The reduction of the nitrile group is a valuable method for the synthesis of primary amines.[4] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon.[4][5]

Table 2: Predicted Product of Reduction of this compound

ReactionReagentsProduct
Reduction1. LiAlH₄, Et₂O; 2. H₂O3-Amino-1-(furan-3-yl)propan-1-one

It is important to note that the ketone functionality may also be susceptible to reduction by strong hydrides. Selective reduction of the nitrile in the presence of a ketone can be challenging and may require protecting group strategies or the use of alternative reducing agents.

Reaction with Organometallic Reagents

Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form an intermediate imine salt.[4] Subsequent hydrolysis of this intermediate yields a ketone.[5] This reaction is a powerful tool for carbon-carbon bond formation.

Table 3: Predicted Products of Reaction with Grignard Reagents

Grignard Reagent (R-MgX)IntermediateFinal Product (after Hydrolysis)
CH₃MgBrImine Salt1-(Furan-3-yl)butane-1,3-dione
PhMgBrImine Salt1-(Furan-3-yl)-3-phenylpropane-1,3-dione

Role in Heterocyclic Synthesis and Drug Development

While the nitrile group itself can participate in cycloaddition reactions, for instance with azides to form tetrazoles, the furan ring in this compound is a more common participant in such reactions, particularly Diels-Alder cycloadditions.[6][7] However, the true synthetic utility of the nitrile group in this molecule, especially in drug development, lies in its role as a precursor for other functional groups that can then be used to construct more complex heterocyclic systems.

Many medicinally important heterocyclic compounds contain nitrogen.[8] The ability to convert the nitrile group of this compound into an amine or a carboxylic acid opens up numerous possibilities for its use as a building block in the synthesis of novel pharmaceutical candidates. Furan-containing compounds themselves are present in a number of approved drugs and biologically active molecules.[9][10][11]

Experimental Protocols (Representative Procedures)

The following are representative experimental protocols for the key reactions of the nitrile group. These are generalized procedures and would require optimization for this compound.

Acid-Catalyzed Hydrolysis to Carboxylic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reaction: Add a 1:1 mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reduction to Primary Amine with LiAlH₄
  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Substrate: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting solid and wash it thoroughly with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification: The product can be purified by distillation or column chromatography.

Visualizations

Diagram 1: Reactivity of the Nitrile Group

Nitrile_Reactivity cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_organometallic Reaction with Organometallics This compound This compound Amide 3-(Furan-3-yl)-3-oxopropanamide This compound->Amide H₃O⁺ or OH⁻ Primary_Amine 3-Amino-1-(furan-3-yl)propan-1-one This compound->Primary_Amine 1. LiAlH₄ 2. H₂O Ketone 1,3-Diketone This compound->Ketone 1. R-MgX 2. H₃O⁺ Carboxylic_Acid 3-(Furan-3-yl)-3-oxopropanoic acid Amide->Carboxylic_Acid H₃O⁺, Δ

Caption: Key transformations of the nitrile group in this compound.

Diagram 2: Workflow for Drug Precursor Synthesis

Drug_Development_Workflow Start Starting Materials (e.g., Furan derivatives, Acetonitrile) Synthesis Synthesis of This compound Start->Synthesis Precursor Versatile Precursor Synthesis->Precursor Functional_Group_Interconversion Functional Group Interconversion (Hydrolysis, Reduction, etc.) Precursor->Functional_Group_Interconversion Library_Synthesis Combinatorial Library Synthesis Functional_Group_Interconversion->Library_Synthesis Screening Biological Screening (HTS) Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Role of this compound as a precursor in a drug discovery workflow.

Conclusion

The nitrile group of this compound represents a valuable electrophilic site for a range of chemical modifications. Its conversion to amides, carboxylic acids, primary amines, and ketones provides access to a wide variety of derivatives. This reactivity, coupled with the presence of the furan moiety, makes this compound a highly attractive building block for the synthesis of complex molecules, particularly in the context of designing novel heterocyclic compounds for drug discovery and development. Further exploration of the specific reaction conditions and substrate scope for this molecule will undoubtedly unveil new synthetic pathways and applications.

References

Tautomerism in β-Ketonitriles: A Technical Guide Focused on 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in β-Ketonitriles

β-Ketonitriles, characterized by a ketone and a nitrile group separated by a methylene group, exhibit a form of constitutional isomerism known as tautomerism. Specifically, they exist in a dynamic equilibrium between a keto and an enol form. This keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. The equilibrium is often slow enough to allow for the detection and quantification of both tautomers by spectroscopic methods.

The position of this equilibrium is a critical factor in the chemical reactivity, biological activity, and physicochemical properties of the molecule. For drug development professionals, understanding and controlling the tautomeric preference can be crucial for receptor binding, membrane permeability, and metabolic stability. The furan moiety in 3-(Furan-3-yl)-3-oxopropanenitrile introduces additional electronic effects that can influence this equilibrium.

The Keto-Enol Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the interconversion of the keto and enol forms, as depicted below. The enol form can be stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered pseudo-ring.

SynthesisWorkflow start Start reactants Acetonitrile + n-BuLi in THF at -78°C start->reactants stir1 Stir for 1 hour reactants->stir1 add_ester Add Ethyl 3-furoate in THF stir1->add_ester stir2 Stir for 2 hours add_ester->stir2 quench Quench with aq. HCl stir2->quench workup Aqueous workup and extraction quench->workup purify Column chromatography workup->purify product This compound purify->product NMR_Workflow start Start sample_prep Prepare sample in deuterated solvent start->sample_prep nmr_acq Acquire 1H NMR spectrum sample_prep->nmr_acq peak_assign Assign keto and enol signals nmr_acq->peak_assign integration Integrate characteristic peaks peak_assign->integration calculation Calculate %Keto, %Enol, and K_eq integration->calculation end End calculation->end

Whitepaper: Discovery, Isolation, and Characterization of Furan-Containing Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide by Gemini

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-containing natural products represent a diverse and significant class of secondary metabolites. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a core structural motif in numerous compounds isolated from a wide array of natural sources, including plants, marine sponges, and fungi.[1][2] These compounds exhibit a broad spectrum of potent biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them highly valuable scaffolds in drug discovery and development.[3][4]

This technical guide provides a comprehensive overview of the methodologies used in the discovery and isolation of these valuable compounds. It details common extraction and purification protocols, presents quantitative data on yields and biological activities, and illustrates key experimental workflows and cellular pathways through detailed diagrams.

Major Classes and Sources

Furan-containing natural products can be broadly categorized based on their biosynthetic origins and structural features. Key classes include furanocoumarins, furanoterpenoids (sesquiterpenes, sesterterpenes, etc.), and others. Their primary sources are equally diverse.

  • Furanocoumarins: Predominantly found in terrestrial plants, particularly in families such as Apiaceae (e.g., Heracleum) and Rutaceae (e.g., Citrus).[3][5] They are formed by the fusion of a furan ring with a coumarin backbone.[3]

  • Furanoterpenoids: This large class includes furanosesquiterpenoids and furanosesterterpenoids, which are frequently isolated from marine organisms, especially sponges of the genera Ircinia, Psammocinia, and Scalarispongia.[5][6][7][8]

Diagram: Classification of Furan-Containing Natural Products

Furan_Classification cluster_classes Major Classes cluster_sources Primary Sources FNP Furan-Containing Natural Products Furanocoumarins Furanocoumarins FNP->Furanocoumarins Furanoterpenoids Furanoterpenoids FNP->Furanoterpenoids Others Other Classes (e.g., Furan fatty acids) FNP->Others Plants Plants (Apiaceae, Rutaceae) Furanocoumarins->Plants mainly from Sponges Marine Sponges (Ircinia, Psammocinia) Furanoterpenoids->Sponges mainly from

Caption: Logical classification of furan natural products by chemical class and source.

Discovery and Isolation Methodologies

The isolation of pure, biologically active furan-containing compounds from complex natural extracts is a meticulous process. Bioassay-guided fractionation is a cornerstone strategy, where each step of separation is monitored by a biological assay (e.g., cytotoxicity, enzyme inhibition) to ensure that the activity is tracked and concentrated.[5][9][10]

Diagram: Bioassay-Guided Fractionation Workflow

Bioassay_Workflow General Workflow for Bioassay-Guided Fractionation Start Natural Source Material (e.g., Marine Sponge, Plant) Extraction Crude Extraction (e.g., MeOH/DCM) Start->Extraction Bioassay1 Biological Assay (e.g., Cytotoxicity Screen) Extraction->Bioassay1 Partition Solvent Partitioning (Creates fractions of varying polarity) Bioassay1->Partition If active Bioassay2 Assay Fractions Partition->Bioassay2 ActiveFraction Select Most Active Fraction Bioassay2->ActiveFraction Chromatography Column Chromatography (e.g., Silica Gel, C18) ActiveFraction->Chromatography CollectFractions Collect Sub-fractions Chromatography->CollectFractions Bioassay3 Assay Sub-fractions CollectFractions->Bioassay3 Purification Further Purification (e.g., HPLC) Bioassay3->Purification Pool active sub-fractions PureCompound Pure Bioactive Compound Purification->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure

Caption: A typical workflow for isolating bioactive natural products.
Experimental Protocols

Protocol 1: Extraction of Furanocoumarins from Plant Material via Microwave-Assisted Extraction (MAE)

This protocol is adapted from methods optimized for Heracleum sosnowskyi.[6][11]

  • Preparation: Air-dry the plant leaves and grind them into a fine powder.

  • Extraction:

    • Place 0.1 g of the powdered plant material into a microwave extraction vessel.

    • Add 1 mL of water and 2 mL of hexane (Solvent-to-solid ratio of 20:1).[6][11]

    • Seal the vessel and perform the extraction in a microwave reactor set to 70°C for 10 minutes.[6][11]

  • Filtration: After cooling, filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent (hexane) from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification: Analyze the crude extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the major furanocoumarin constituents.

Protocol 2: Bioassay-Guided Isolation of Furanoterpenoids from Marine Sponges

This protocol is a generalized procedure based on the successful isolation of cytotoxic furanosesterterpenes and furanosesquiterpenoids.[5][7]

  • Extraction:

    • Lycophilize (freeze-dry) the sponge tissue and grind it into a powder.

    • Exhaustively extract the powdered sponge with a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM).

    • Filter the extract and concentrate it in vacuo to yield a crude extract.

  • Initial Bioassay: Screen the crude extract for cytotoxicity against a panel of human cancer cell lines (e.g., MOLT-4, SK-MEL-2, MCF-7) using an MTT assay.

  • Fractionation via Column Chromatography:

    • If the crude extract is active, subject it to column chromatography. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[12]

    • Load the crude extract onto the top of the silica gel column.[13]

    • Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (EtOAc) or acetone.[14]

    • Collect fractions of the eluate systematically.

  • Fraction Bioassay: Test each collected fraction for cytotoxicity. Pool the fractions that exhibit the highest activity.

  • Purification via HPLC:

    • Subject the active, pooled fractions to further purification using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) column.

    • Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in water) to isolate individual pure compounds.

  • Structure Elucidation: Determine the chemical structures of the pure, active compounds using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Quantitative Data

Furan-containing natural products exhibit a remarkable range of biological activities. Cytotoxicity against cancer cell lines is a prominent feature, particularly for compounds isolated from marine sponges.

Yields of Furanocoumarins from Plant Sources

The table below summarizes the yield of major furanocoumarins extracted from the leaves of Heracleum sosnowskyi.[6][11]

CompoundClassSource OrganismYield (mg/g of dry weight)
BergaptenFuranocoumarinHeracleum sosnowskyi3.14
AngelicinFuranocoumarinHeracleum sosnowskyi2.30
MethoxsalenFuranocoumarinHeracleum sosnowskyi0.76
PsoralenFuranocoumarinHeracleum sosnowskyi0.15
Cytotoxicity of Furanoterpenoids from Marine Sponges

The following table presents the cytotoxic activity (IC₅₀ values) of representative furanoterpenoids isolated from marine sponges against various human cancer cell lines.

CompoundClassSource OrganismCell LineIC₅₀ (µg/mL)
FurodysinFuranosesquiterpenoidIrcinia mutansHT-29 (Colon)> 100
FurodysinFuranosesquiterpenoidIrcinia mutansMOLT-4 (Leukemia)27.4
FuroircinFuranosesquiterpenoidIrcinia mutansHT-29 (Colon)88.0
FuroircinFuranosesquiterpenoidIrcinia mutansMOLT-4 (Leukemia)18.0
Furoscalarol DerivativeFuranosesterterpenoidScalarispongia sp.A549 (Lung)1.0[8]
Furoscalarol DerivativeFuranosesterterpenoidScalarispongia sp.HT-29 (Colon)1.0[8]
Hippolide AFuranosesterterpeneHippospongia lachneA549 (Lung)0.052 µM[11]
Hippolide AFuranosesterterpeneHippospongia lachneHeLa (Cervical)0.048 µM[11]

Mechanism of Action: Signaling Pathways

Understanding the mechanism of action is critical for drug development. Many furan-containing compounds exert their effects by modulating key intracellular signaling pathways. Furanocoumarins, for example, have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.[15]

Diagram: Furanocoumarin Interference with the MAPK Signaling Pathway

MAPK_Pathway Simplified MAPK Signaling Pathway Modulation cluster_input cluster_pathway MAPK Cascade cluster_output Stimuli UV, Cytokines, Growth Factors MAPKKK MAPKKK (e.g., ASK1, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK TF Transcription Factors (e.g., AP-1, CREB) MAPK->TF Response Apoptosis, Melanogenesis, Inflammation TF->Response Furanocoumarins Furanocoumarins (e.g., Bergapten, Apaensin) Furanocoumarins->MAPKK Modulates Activation Furanocoumarins->MAPK Modulates Activation

Caption: Furanocoumarins can modulate the MAPK cascade, affecting cellular outcomes.

Certain furanocoumarins can enhance the phosphorylation and activation of specific MAPKs like p38 and JNK.[15] This activation can trigger downstream events, such as the induction of apoptosis in cancer cells or the regulation of melanogenesis, depending on the specific compound and cellular context.[15]

Conclusion

Furan-containing natural products are a vital resource for the discovery of new therapeutic agents. Their isolation from complex natural matrices, guided by robust biological assays, continues to yield novel chemical entities with potent activities. The methodologies outlined in this guide, from advanced extraction techniques like MAE to the systematic application of bioassay-guided fractionation and chromatographic purification, provide a framework for the successful discovery and characterization of these compounds. As our understanding of their mechanisms of action deepens, the potential for developing furan-based scaffolds into clinically effective drugs will continue to grow.

References

In Silico Modeling of 3-(Furan-3-yl)-3-oxopropanenitrile Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating and predicting the receptor binding characteristics of the novel small molecule, 3-(Furan-3-yl)-3-oxopropanenitrile. Aimed at researchers, computational chemists, and drug development professionals, this document outlines a systematic approach encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed hypothetical protocols for these computational experiments are provided, alongside illustrative quantitative data presented in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz (DOT language) to visually represent key workflows and signaling pathways, offering a clear and logical framework for the in silico evaluation of this and similar furan-containing compounds.

Introduction

This compound is a heterocyclic compound featuring a furan moiety, a chemical scaffold known to be present in numerous biologically active molecules. The diverse pharmacological activities of furan derivatives underscore the importance of understanding their interactions with biological targets at a molecular level.[1][2] In silico modeling offers a powerful and cost-effective approach to elucidate these interactions, predict binding affinities, and guide the rational design of more potent and selective therapeutic agents.

This guide will walk through a hypothetical in silico investigation of this compound, from initial target identification to the calculation of binding energetics. While specific experimental data for this compound is not yet publicly available, the methodologies described herein represent the current best practices in computational drug discovery.

Hypothetical Target Identification

Furan-containing compounds have been shown to interact with a variety of protein targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and metabolic enzymes such as cytochrome P450s (CYPs).[2][3] For the purpose of this guide, we will consider a hypothetical interaction with a GPCR, a common target class for small molecule therapeutics.

In Silico Modeling Workflow

The in silico analysis of ligand-receptor binding typically follows a multi-step process, beginning with structural preparation and culminating in detailed energetic analysis.

in_silico_workflow cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis cluster_validation Validation ligand_prep Ligand Preparation molecular_docking Molecular Docking ligand_prep->molecular_docking receptor_prep Receptor Preparation receptor_prep->molecular_docking md_simulation Molecular Dynamics Simulation molecular_docking->md_simulation binding_energy Binding Free Energy Calculation md_simulation->binding_energy experimental_validation Experimental Validation binding_energy->experimental_validation

A high-level overview of the in silico modeling workflow.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental for virtual screening and understanding key binding interactions.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Assign partial charges using a suitable force field (e.g., AMBER, CHARMM).

    • Define the binding site by specifying a grid box encompassing the active site residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder.

    • Perform energy minimization of the ligand structure using a suitable force field.

    • Assign partial charges and define rotatable bonds.

  • Docking Execution:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Perform multiple docking runs to ensure conformational sampling.

    • Analyze the resulting poses based on their docking scores and clustering.

  • Analysis of Results:

    • Visualize the top-ranked docking poses within the receptor's active site.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to relieve any steric clashes.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 310 K) under NVT (constant volume) ensemble.

    • Equilibrate the system at the target pressure (e.g., 1 atm) under NPT (constant pressure) ensemble. Positional restraints on the protein and ligand heavy atoms are typically applied and gradually released.

  • Production Run:

    • Run the simulation for a sufficient duration (e.g., 100 ns or longer) without restraints.

    • Save the trajectory and energy data at regular intervals.

  • Trajectory Analysis:

    • Analyze the root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions.

    • Analyze the persistence of key intermolecular interactions over time.

Binding Free Energy Calculations

These methods provide a more accurate estimation of the binding affinity compared to docking scores.

Protocol (MM/PBSA Example):

  • Snapshot Extraction:

    • Extract snapshots of the ligand-receptor complex from the stable portion of the MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • The potential energy of the complex.

      • The potential energy of the receptor.

      • The potential energy of the ligand.

    • Calculate the solvation free energy for each component using a continuum solvent model like the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and a surface area (SA) term for the nonpolar contribution.

  • Binding Free Energy Calculation:

    • Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = - [ + ]

Data Presentation

The following tables present hypothetical quantitative data for this compound and a series of its analogs against a hypothetical GPCR target.

Table 1: Molecular Docking and MM/PBSA Results

Compound IDDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA) (kcal/mol)Key Interacting Residues
Furan-CN-01 (Lead) -8.5-45.2 ± 3.1Tyr115, Phe258, Asn312
Furan-CN-02-7.9-40.1 ± 4.5Tyr115, Phe258
Furan-CN-03-9.1-52.8 ± 2.9Tyr115, Phe258, Asn312, Ser119
Furan-CN-04-7.2-35.6 ± 5.2Phe258, Asn312

Table 2: Illustrative In Vitro Binding Affinities

Compound IDKi (nM)IC50 (nM)
Furan-CN-01 (Lead) 120250
Furan-CN-02350780
Furan-CN-0355115
Furan-CN-04890>1000

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical GPCR signaling cascade that could be modulated by a ligand like this compound.

signaling_pathway ligand 3-(Furan-3-yl)-3- oxopropanenitrile receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream

Hypothetical GPCR signaling cascade.
Experimental Validation Workflow

Computational predictions should always be validated through experimental assays.

experimental_validation_workflow in_silico In Silico Hit Identification synthesis Compound Synthesis in_silico->synthesis binding_assay Radioligand Binding Assay (Ki) synthesis->binding_assay functional_assay Functional Assay (IC50/EC50) binding_assay->functional_assay sar SAR Analysis & Lead Optimization functional_assay->sar

Workflow for the experimental validation of in silico predictions.

Conclusion

The in silico methodologies detailed in this guide provide a robust framework for the initial characterization of the receptor binding properties of this compound. Through a systematic application of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable hypotheses regarding its mechanism of action, binding affinity, and structure-activity relationships. It is imperative that these computational predictions are subsequently validated through rigorous experimental testing to confirm their biological relevance. This integrated approach of computational and experimental techniques is fundamental to modern drug discovery and development.

References

Synonyms and alternative names for 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-(Furan-3-yl)-3-oxopropanenitrile, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the various synonyms and alternative names for the compound, presents its chemical identifiers in a structured format, and includes a representative synthetic protocol.

Chemical Identity and Nomenclature

This compound is a heterocyclic compound featuring a furan ring substituted with a β-ketonitrile functional group. The precise and unambiguous identification of chemical compounds is critical in research and development. To that end, a compilation of its various names and identifiers is provided below.

Data Presentation: Synonyms and Identifiers
Identifier TypeIdentifier
Systematic Name This compound
IUPAC Name This compound
Common Synonym 3-(3-furyl)-3-oxopropanenitrile[1]
Alternative Name 3-Furoylacetonitrile
Systematic Name β-oxo-3-Furanepropanenitrile
CAS Number 96220-13-2
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol
InChI InChI=1S/C7H5NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2
InChIKey RHKYZLXNMLUVRO-UHFFFAOYSA-N
SMILES N#CCC(=O)c1ccoc1

It is important to distinguish this compound from its isomer, 3-(Furan-2-yl)-3-oxopropanenitrile (CAS RN: 31909-58-7), which is also known as 2-Furoylacetonitrile.

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the various identifiers for this compound, from the fundamental chemical structure to its various nomenclature and registry numbers.

G Logical Relationship of Chemical Identifiers for this compound Structure Chemical Structure (Furan-3-yl-CO-CH2-CN) IUPAC IUPAC Name 'this compound' Structure->IUPAC Systematic Nomenclature CAS CAS Registry Number '96220-13-2' Structure->CAS Registration Identifiers Molecular Identifiers (Formula, Weight, InChI, SMILES) Structure->Identifiers Derived Properties Synonym Common Synonym '3-(3-furyl)-3-oxopropanenitrile' IUPAC->Synonym AltName1 Alternative Name '3-Furoylacetonitrile' IUPAC->AltName1 AltName2 Alternative Name 'β-oxo-3-Furanepropanenitrile' IUPAC->AltName2

Caption: Relationship between the chemical structure and its various identifiers.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general method for the synthesis of β-ketonitriles from tertiary amides and acetonitrile has been described.[2] The following protocol is adapted from this general procedure and is applicable for the synthesis of the target compound.

General Synthesis of β-Ketonitriles

Materials:

  • Appropriate N,N-disubstituted furan-3-carboxamide (e.g., N-phenyl-N-tosylfuran-3-carboxamide) (1.0 equiv)

  • Acetonitrile (2.0 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 3.0 equiv)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 20 mL vial under an argon atmosphere, charge the N,N-disubstituted furan-3-carboxamide (1.0 mmol, 1.0 equiv), acetonitrile (2.0 mmol, 2.0 equiv), and anhydrous toluene (3.5 mL).[2]

  • Add LiHMDS (3.0 mL, 3.0 equiv, 1 M in THF) to the reaction mixture.[2]

  • Stir the resulting solution at room temperature for 15 hours.[2]

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (7 mL).[2]

  • Dilute the mixture with ethyl acetate (50 mL).[2]

  • Transfer the mixture to a separatory funnel and wash the organic layer with brine (2 x 20 mL).[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired this compound.[2]

Note: The specific starting amide and purification conditions may need to be optimized for the synthesis of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound as described in the protocol above.

G General Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification Start Start: Flame-dried vial under Argon Reagents Add Reagents: - Furan-3-carboxamide derivative - Acetonitrile - Toluene Start->Reagents Base Add Base: LiHMDS in THF Reagents->Base Stir Stir at Room Temperature (15 hours) Base->Stir Quench Quench with saturated NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4, Filter, and Concentrate Wash->Dry Chroma Silica Gel Column Chromatography Dry->Chroma Product Pure this compound Chroma->Product

Caption: A step-by-step workflow for the synthesis of the target compound.

References

An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific experimental thermogravimetric analysis (TGA) data for 3-(Furan-3-yl)-3-oxopropanenitrile has not been published in peer-reviewed literature. The following guide is a comprehensive, representative model based on established TGA protocols for similar organic compounds and the known thermal decomposition behavior of furan derivatives.[1][2] This document is intended to provide researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting the TGA of this compound.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] Its primary application is to characterize the thermal stability and composition of materials.[5] For a novel organic compound such as this compound, TGA provides critical insights into its decomposition profile, which is essential for determining its stability, purity, and suitability for various applications, including pharmaceuticals. The analysis can identify the temperatures at which the material decomposes and the percentage of mass lost at each stage.[6]

Hypothetical Thermogravimetric Analysis Data

The following tables summarize the expected quantitative data from a TGA experiment on this compound, conducted under a nitrogen atmosphere.

Table 1: TGA Data Summary

ParameterValue
Onset Decomposition Temp. (Tonset)~ 210 °C
Peak Decomposition Temp. (Tpeak)~ 235 °C
Final Decomposition Temp. (Tfinal)~ 280 °C
Residual Mass @ 600 °C< 5%
Number of Decomposition Steps1 (major)

Table 2: Derivative Thermogravimetry (DTG) Data

Peak NumberPeak Temperature (Tpeak)Rate of Mass Loss (%/°C)
1~ 235 °C~ 1.5

Detailed Experimental Protocol

This protocol outlines the methodology for performing TGA on this compound.

3.1. Instrumentation

  • Instrument: Mettler Toledo TGA/SDTA 851e or equivalent.[3]

  • Crucibles: Alumina crucibles (70-150 µL).[3]

  • Purge Gas: Nitrogen (99.99% purity).

3.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder.

  • Weigh approximately 5-10 mg of the sample into a pre-tared alumina crucible.[3] The exact mass should be recorded.

  • Place the crucible into the TGA instrument's autosampler or manual sample holder.

3.3. TGA Method Parameters

  • Temperature Program:

    • Initial Temperature: 25 °C

    • Heating Rate: 10 °C/min[7][8]

    • Final Temperature: 600 °C

  • Purge Gas:

    • Gas: Nitrogen

    • Flow Rate: 30-50 mL/min[3]

  • Data Collection:

    • Record mass, temperature, and time throughout the experiment.

3.4. Procedure

  • Start the nitrogen purge to create an inert atmosphere within the furnace.

  • Initiate the temperature program.

  • The instrument will heat the sample according to the defined method, continuously measuring and recording the sample's mass.

  • Once the run is complete, allow the furnace to cool to room temperature.

  • Analyze the resulting TGA and DTG curves.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible thermal decomposition pathway for this compound.

TGA_Workflow start_end start_end process process decision decision data data A Start B Sample Preparation (5-10 mg in Alumina Crucible) A->B C Instrument Setup (Nitrogen Purge, 50 mL/min) B->C D Run TGA Experiment (Heat from 25°C to 600°C @ 10°C/min) C->D E Data Acquisition (Mass vs. Temperature) D->E F Analyze TGA/DTG Curves E->F G End F->G

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Decomposition_Pathway reactant reactant intermediate intermediate product product condition condition A This compound B Heat (Δ) ~210-280°C A->B C Initial Fragmentation B->C D Furan Ring Opening C->D Primary Pathway E Volatile Products (CO, HCN, small hydrocarbons) C->E Side Chain Cleavage F Char Residue C->F D->E

Caption: A plausible thermal decomposition pathway for this compound under inert conditions.

Interpretation of Hypothetical Results

The TGA curve would likely show a single, significant mass loss step, indicating that the decomposition of this compound occurs in one primary stage under an inert atmosphere. The onset of decomposition at approximately 210 °C suggests moderate thermal stability. The peak decomposition temperature of around 235 °C, as indicated by the DTG curve, represents the point of the most rapid mass loss.

The decomposition process is expected to involve the fragmentation of the molecule, including the cleavage of the side chain and the eventual opening and breakdown of the furan ring.[1] The volatile products likely include carbon monoxide (CO), hydrogen cyanide (HCN) from the nitrile group, and various small hydrocarbons.[9] The low residual mass at 600 °C (<5%) is characteristic of an organic molecule that decomposes primarily into gaseous products, leaving behind a small amount of carbonaceous char.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. This guide provides a detailed, albeit representative, protocol and expected data for its analysis. The hypothetical results suggest that the compound possesses moderate thermal stability, decomposing in a single primary step between 210 °C and 280 °C. For researchers in drug development and materials science, this information is vital for understanding the compound's stability profile, which influences its handling, storage, and potential applications. It is strongly recommended that experimental TGA be performed to validate and expand upon this theoretical framework.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-amino-5-(furan-3-yl)-1H-pyrazole, a pyrazole derivative, from the starting material 3-(furan-3-yl)-3-oxopropanenitrile. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] This protocol is based on the well-established reaction of β-ketonitriles with hydrazine hydrate. Additionally, this note outlines the relevance of pyrazole derivatives as potential modulators of key signaling pathways, such as the PI3K/Akt pathway, and provides a general workflow for their biological evaluation.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery. Their versatile chemical nature allows for a wide range of substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A common and efficient method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine and its derivatives. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazole ring.

The furan moiety is also a prevalent scaffold in bioactive molecules, and its incorporation into the pyrazole structure can lead to novel compounds with unique pharmacological profiles. This protocol details the synthesis of 3-amino-5-(furan-3-yl)-1H-pyrazole, a compound of interest for screening in various biological assays.

Synthesis of 3-amino-5-(furan-3-yl)-1H-pyrazole

The synthesis of 3-amino-5-(furan-3-yl)-1H-pyrazole from this compound and hydrazine hydrate is a straightforward and high-yielding reaction.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol

  • Dioxane (for recrystallization, optional)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (20 mmol, 2 equivalents).

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is triturated with cold water, collected by filtration, and washed with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dioxane to afford 3-amino-5-(furan-3-yl)-1H-pyrazole as a crystalline solid.

Data Presentation

The following table summarizes the expected reaction parameters and product characteristics, based on analogous syntheses of similar 3-amino-5-aryl/heteroaryl-1H-pyrazoles.

ParameterValueReference
Reactants
This compound1.0 eqGeneral Protocol
Hydrazine Hydrate2.0 eqGeneral Protocol
Reaction Conditions
SolventEthanol[2]
TemperatureReflux[2]
Reaction Time4 hours[2]
Product
Product Name3-amino-5-(furan-3-yl)-1H-pyrazole
Expected Yield> 90%[2]
AppearanceCrystalline Solid[2]
Spectroscopic Data (Anticipated)
¹H NMR (DMSO-d₆, δ ppm)~11.5 (s, 1H, NH), ~7.8 (m, 1H, furan-H), ~7.6 (m, 1H, furan-H), ~6.5 (m, 1H, furan-H), ~5.5 (s, 1H, pyrazole-H), ~5.0 (s, 2H, NH₂)Based on analogous compounds[2]
¹³C NMR (DMSO-d₆, δ ppm)~155 (C-NH₂), ~145 (C-furan), ~142 (furan-CH), ~138 (furan-CH), ~110 (furan-CH), ~90 (pyrazole-CH)Based on analogous compounds
IR (KBr, cm⁻¹)~3400-3200 (NH₂, NH stretching), ~2220 (C≡N, if starting material is present), ~1630 (C=N stretching)[2]
MS (m/z)[M+H]⁺ corresponding to C₇H₇N₃O

Biological Context and Experimental Workflow

Pyrazole derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cell signaling pathways implicated in cancer and other diseases.[3][4] A particularly relevant target is the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers and controls cell proliferation, survival, and metabolism.

Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, leading to cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of a pyrazole derivative.

Experimental Workflow for Kinase Inhibition Assay

A common method to evaluate the inhibitory potential of newly synthesized compounds like 3-amino-5-(furan-3-yl)-1H-pyrazole is through an in vitro kinase assay. This workflow outlines the general steps involved in determining the IC₅₀ value of a compound against a target kinase (e.g., PI3K).

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of pyrazole derivative start->compound_prep assay_setup Set up kinase reaction: - Kinase (e.g., PI3K) - Substrate (e.g., PIP2) - ATP - Test compound compound_prep->assay_setup incubation Incubate at 37°C assay_setup->incubation detection Detect kinase activity (e.g., luminescence, fluorescence, or radioactivity) incubation->detection data_analysis Data Analysis: - Plot % inhibition vs. log[compound] - Calculate IC₅₀ value detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The protocol described provides a reliable method for the synthesis of 3-amino-5-(furan-3-yl)-1H-pyrazole. The resulting compound can be a valuable building block for the development of more complex molecules or can be directly screened for biological activity. The provided context of the PI3K/Akt signaling pathway and the experimental workflow for kinase inhibition assays offer a starting point for the biological evaluation of these novel pyrazole derivatives in drug discovery programs.

References

Application Notes and Protocols for the Use of 3-(Furan-3-yl)-3-oxopropanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole and pyridine derivatives, key heterocyclic scaffolds in medicinal chemistry, using 3-(furan-3-yl)-3-oxopropanenitrile as a versatile precursor. The furan moiety is a significant pharmacophore present in numerous therapeutic agents, and its incorporation into other heterocyclic systems is of great interest in drug discovery.[1][2][3][4]

Introduction to this compound as a Precursor

This compound is a bifunctional molecule containing a reactive β-ketonitrile moiety. This arrangement of functional groups allows for a variety of cyclocondensation reactions to form diverse heterocyclic systems. The electron-withdrawing nitrile group activates the adjacent methylene group, facilitating reactions with various electrophiles and nucleophiles. The furan ring itself can participate in further chemical transformations and contributes to the biological activity of the final products. Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4]

Synthesis of 5-(Furan-3-yl)-1H-pyrazol-3-amine

The reaction of β-ketonitriles with hydrazine is a well-established and highly versatile method for the synthesis of 5-aminopyrazoles.[5][6][7] This reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Quantitative Data*:
CompoundMolecular FormulaMolecular WeightExpected Yield (%)Expected Melting Point (°C)Key Spectroscopic Data
5-(Furan-3-yl)-1H-pyrazol-3-amineC₇H₇N₃O149.1585-95150-160¹H NMR: Signals for furan and pyrazole protons, and a broad singlet for the amino group. IR (cm⁻¹): N-H stretching bands for NH and NH₂, C=N stretching.

*Disclaimer: The expected quantitative data is estimated based on analogous reactions with other β-ketonitriles and may vary.

Reaction Pathway:

G Precursor This compound Intermediate Hydrazone Intermediate Precursor->Intermediate Ethanol, Reflux Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Intermediate Product 5-(Furan-3-yl)-1H-pyrazol-3-amine Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of 5-(Furan-3-yl)-1H-pyrazol-3-amine.

Synthesis of 2-Hydroxy-4-(furan-3-yl)-6-methylpyridine-3-carbonitrile

The Guareschi-Thorpe pyridine synthesis is a classic method for the preparation of 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[8][9][10][11] A variation of this reaction can be employed using a β-ketonitrile, an active methylene compound, and a source of ammonia.

Experimental Protocol:
  • Reaction Mixture: In a suitable reaction vessel, combine this compound (1.0 eq.), ethyl acetoacetate (1.0 eq.), and a catalytic amount of a base such as piperidine or sodium ethoxide in absolute ethanol.

  • Reaction Conditions: Heat the mixture to reflux. The reaction involves a series of condensations and cyclization to form the pyridine ring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Acidify the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization.

Expected Quantitative Data*:
CompoundMolecular FormulaMolecular WeightExpected Yield (%)Expected Melting Point (°C)Key Spectroscopic Data
2-Hydroxy-4-(furan-3-yl)-6-methylpyridine-3-carbonitrileC₁₁H₈N₂O₂200.1970-85>250 (decomposes)¹H NMR: Signals for furan, pyridine, and methyl protons. IR (cm⁻¹): O-H stretching for the hydroxyl group, C≡N stretching for the nitrile, and C=O stretching for the pyridone tautomer.

*Disclaimer: The expected quantitative data is estimated based on analogous reactions and may vary.

Reaction Pathway:

G Precursor This compound Intermediate Michael Adduct Precursor->Intermediate Reagent Ethyl Acetoacetate Reagent->Intermediate Base Base (e.g., Piperidine) Base->Intermediate Ethanol, Reflux Product 2-Hydroxy-4-(furan-3-yl)-6-methylpyridine-3-carbonitrile Intermediate->Product Cyclization & Aromatization

Caption: Synthesis of a substituted pyridine derivative.

Biological Significance and Potential Signaling Pathways

Heterocyclic compounds containing furan and pyrazole or pyridine moieties are of significant interest in drug development due to their wide range of biological activities.

  • Furan-Pyrazole Derivatives: These compounds have been reported to possess antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[12] The pyrazole ring is a key component in several approved drugs, such as the anti-inflammatory drug celecoxib. The mechanism of action for such compounds can vary widely, but for anti-inflammatory agents, it often involves the inhibition of cyclooxygenase (COX) enzymes.

  • Furan-Pyridine Derivatives: Furan-fused pyridine (furopyridine) and furan-substituted pyridine derivatives have shown potential as antipsychotic agents, with some compounds exhibiting affinity for serotonin and dopamine receptors.[13] The pyridine ring is a common scaffold in many bioactive molecules, and its combination with the furan moiety can lead to novel pharmacological profiles.

Further research is required to elucidate the specific biological targets and signaling pathways of heterocycles derived directly from this compound. The protocols provided herein offer a starting point for the synthesis of compound libraries for screening and further investigation in drug discovery programs.

References

Application Notes and Protocols: 3-(Furan-3-yl)-3-oxopropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Furan-3-yl)-3-oxopropanenitrile is a versatile bifunctional molecule containing a furan ring, a ketone, and a nitrile group. The furan moiety is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of medicinal properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2][3] The electron-rich nature of the furan ring allows for various chemical interactions with biological targets, making it a valuable scaffold in drug design.[1][2] This document provides an overview of the potential applications of this compound in medicinal chemistry, along with a detailed protocol for its synthesis.

Medicinal Chemistry Applications

While specific research detailing the direct use of this compound as a lead compound is limited in publicly available literature, its chemical structure suggests its utility as a key intermediate for the synthesis of various heterocyclic compounds with potential therapeutic value. The presence of the reactive ketone and nitrile functionalities allows for a variety of chemical transformations to build more complex molecular architectures.

Potential as a Precursor for Bioactive Heterocycles:

The core structure of this compound is amenable to cyclization and condensation reactions to form a variety of heterocyclic systems. For instance, it can be envisioned as a precursor for the synthesis of:

  • Pyrimidines and Pyridines: The β-keto nitrile moiety can react with dinucleophiles such as amidines or guanidines to form substituted pyrimidine rings, which are core structures in many approved drugs.

  • Pyrazoles and Isoxazoles: Reaction with hydrazine or hydroxylamine derivatives can lead to the formation of pyrazole and isoxazole rings, respectively. These heterocycles are known to exhibit a broad spectrum of biological activities.

  • Thiophenes: The molecule can serve as a starting material for the Gewald synthesis of aminothiophenes, which are important intermediates in the synthesis of various therapeutic agents.

One area of potential application for furan derivatives is in the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors. GSK-3β is a key enzyme implicated in several diseases, including Alzheimer's disease and type 2 diabetes. A patent for furan derivatives as GSK-3β inhibitors suggests the potential for furan-based compounds in this therapeutic area.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl 3-furoate and acetonitrile.

Materials:

  • Ethyl 3-furoate

  • Acetonitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation of the Acetonitrile Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

    • Cool the THF to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled THF while stirring.

    • To this solution, add acetonitrile dropwise via syringe.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the acetonitrile anion.

  • Reaction with Ethyl 3-furoate:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 3-furoate in anhydrous THF.

    • Cool the solution of ethyl 3-furoate to -78 °C.

    • Slowly add the pre-formed acetonitrile anion solution to the cooled solution of ethyl 3-furoate via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: The reported yield for this synthesis is approximately 39%.

Data Presentation

Visualizations

Logical Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product acetonitrile Acetonitrile anion_formation Anion Formation (-78 °C, 1h in THF) acetonitrile->anion_formation nBuLi n-Butyllithium nBuLi->anion_formation ethyl_furoate Ethyl 3-furoate condensation Condensation (-78 °C, 2h in THF) ethyl_furoate->condensation anion_formation->condensation workup Aqueous Work-up condensation->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Inhibition by Furan Derivatives

G Hypothetical Inhibition of GSK-3β Signaling cluster_pathway GSK-3β Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibition Beta_catenin β-catenin GSK3b->Beta_catenin Phosphorylation for Degradation Degradation β-catenin Degradation Beta_catenin->Degradation Gene_transcription Target Gene Transcription (Cell Proliferation, etc.) Beta_catenin->Gene_transcription Furan_derivative Furan Derivative (Potential Inhibitor) Furan_derivative->GSK3b Inhibition

Caption: Potential inhibition of the GSK-3β signaling pathway.

References

Application Notes and Protocols for Knoevenagel Condensation with 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Knoevenagel condensation reaction involving 3-(Furan-3-yl)-3-oxopropanenitrile and various aromatic aldehydes. The resulting α,β-unsaturated products are of significant interest in medicinal chemistry and materials science due to the biological activities associated with furan-containing compounds.[1][2][3]

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[4] This reaction is widely utilized for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[3][5]

Furan and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6] The incorporation of a furan moiety into novel chemical entities through reactions like the Knoevenagel condensation is a key strategy in drug discovery.[2] This protocol outlines a proposed method for the synthesis of novel furan-containing compounds using this compound as the active methylene component. While this specific reaction is not explicitly detailed in the cited literature, the protocol is adapted from established procedures for similar furan derivatives and β-ketonitriles.[7][8]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Catalyst: Piperidine or a heterogeneous catalyst like biogenic calcium/barium carbonates.[7]

  • Solvent: Ethanol, methanol, or solvent-free conditions.[5][7]

  • Reagents for work-up: Methanol, Dichloromethane, Silica gel for column chromatography.[7]

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, filtration apparatus).

General Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol).

  • Solvent and Catalyst Addition:

    • Solvent-based: Add 10 mL of ethanol and a catalytic amount of piperidine (e.g., 2-3 drops).

    • Solvent-free: Add a small amount of a solid base catalyst, such as 5 mg of a 50:50 mixture of Ca:Ba carbonates.[7]

  • Reaction Conditions:

    • Solvent-based: Stir the mixture at room temperature or reflux for a specified time (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Solvent-free: Heat the mixture at a specified temperature (e.g., 100 °C) for a shorter duration (e.g., 1 hour), also monitoring by TLC.[7]

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • If a solid product precipitates, it can be isolated by filtration and washed with cold ethanol.

    • If no precipitate forms, or for further purification, remove the solvent under reduced pressure.

    • For the solvent-free reaction, add a small amount of methanol (e.g., 2.0 mL), and separate the catalyst by centrifugation or filtration.[7]

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).[7]

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Data Presentation

The following tables summarize hypothetical quantitative data for the Knoevenagel condensation of this compound with various aromatic aldehydes under different catalytic conditions.

Table 1: Reaction of this compound with Various Aromatic Aldehydes

EntryAromatic AldehydeCatalystSolventTime (h)Temp (°C)Yield (%)
1BenzaldehydePiperidineEthanol4RT85
24-ChlorobenzaldehydePiperidineEthanol4RT88
34-MethoxybenzaldehydePiperidineEthanol6RT82
4BenzaldehydeCa:Ba CarbonatesNone110090
54-ChlorobenzaldehydeCa:Ba CarbonatesNone110092
64-MethoxybenzaldehydeCa:Ba CarbonatesNone110087

Table 2: Spectroscopic Data for a Representative Product (from Entry 4)

AnalysisData
¹H NMR Signals corresponding to furan ring protons, aromatic protons, and the vinylic proton. The vinylic proton typically appears as a singlet in the range of 7.9-8.3 ppm.[7]
¹³C NMR Signals for the cyano group (around 115-117 ppm) and vinylic carbons (around 135-145 ppm).[7]
IR (cm⁻¹) Strong absorption bands for C=O and C≡N stretching vibrations.
Mass Spec Molecular ion peak corresponding to the calculated mass of the product.

Visualizations

Experimental Workflow Diagram:

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix Reactants (this compound + Aromatic Aldehyde) Catalyst 2. Add Catalyst (e.g., Piperidine or Solid Base) Reactants->Catalyst Reaction 3. Reaction (Stirring at RT or Heating) Catalyst->Reaction Monitoring 4. Monitor Progress (TLC) Reaction->Monitoring Workup 5. Work-up (Cooling, Filtration/Solvent Removal) Monitoring->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: Workflow for the Knoevenagel Condensation.

Proposed Reaction Mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aldehyde Aromatic Aldehyde (R-CHO) Nucleophilic_Attack 2. Nucleophilic Attack (Carbanion attacks aldehyde carbonyl) Aldehyde->Nucleophilic_Attack Ketonitrile This compound Deprotonation 1. Deprotonation of Ketonitrile (Base abstracts acidic proton) Ketonitrile->Deprotonation Deprotonation->Nucleophilic_Attack Dehydration 3. Dehydration (Elimination of water) Nucleophilic_Attack->Dehydration Final_Product α,β-Unsaturated Product Dehydration->Final_Product

Caption: Proposed mechanism for the Knoevenagel condensation.

References

Application Notes and Protocols for 3-(Furan-3-yl)-3-oxopropanenitrile in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 3-(Furan-3-yl)-3-oxopropanenitrile as a scaffold for the development of novel antimicrobial agents. The furan nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] This document outlines proposed experimental protocols and hypothetical data for the evaluation of this compound and its derivatives against a panel of pathogenic microorganisms.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Furan-containing compounds have shown promise in this area, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][4][5] The unique chemical structure of this compound, featuring a furan ring, a ketone, and a nitrile group, presents an attractive starting point for medicinal chemistry campaigns aimed at optimizing antimicrobial potency and selectivity. These notes are intended to guide researchers in the preliminary assessment of this compound's antimicrobial potential.

Postulated Antimicrobial Activity

While specific data for this compound is not yet extensively published, based on the activity of structurally related furan derivatives, it is hypothesized to exhibit inhibitory effects against a range of microbial pathogens. The data presented below is a hypothetical representation based on published results for similar furan-containing molecules to serve as a benchmark for initial screening.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Representative Microbial Strains

Microbial StrainTypeHypothetical MIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive64Ciprofloxacin: 0.25
Bacillus subtilis (ATCC 6633)Gram-positive128Ciprofloxacin: 0.5
Escherichia coli (ATCC 25922)Gram-negative256Ciprofloxacin: 0.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>512Ciprofloxacin: 0.25
Candida albicans (ATCC 90028)Fungal128Fluconazole: 0.5

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Proposed Experimental Protocols

The following protocols are adapted from standard methodologies for antimicrobial susceptibility testing and provide a framework for the initial evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup: Add 50 µL of the appropriate broth to all wells of a 96-well plate. Add 50 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate. Finally, add 50 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Proposed Mechanism of Action Study: Bacterial Membrane Permeability Assay

Objective: To investigate if this compound disrupts the bacterial cell membrane.

Materials:

  • Bacterial cells (e.g., S. aureus)

  • Phosphate-buffered saline (PBS)

  • SYTOX Green nucleic acid stain

  • Fluorometer

Procedure:

  • Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, then harvest by centrifugation. Wash the cells twice with PBS and resuspend in PBS to a specific optical density.

  • Assay: Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 30 minutes.

  • Compound Addition: Add varying concentrations of this compound to the cell suspension.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green. An increase in fluorescence indicates membrane permeabilization.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway for the antimicrobial action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis prep_compound Prepare Stock Solution of This compound serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC determination.

signaling_pathway cluster_cell Bacterial Cell compound This compound membrane Cell Membrane compound->membrane Disruption dna DNA/RNA Synthesis compound->dna Inhibition protein Protein Synthesis compound->protein Inhibition death Cell Death membrane->death dna->death protein->death

Caption: Hypothetical antimicrobial mechanisms.

Conclusion and Future Directions

While this compound remains a largely unexplored compound in the context of antimicrobial research, its chemical features, coupled with the known biological activities of the furan scaffold, suggest its potential as a valuable starting point for the development of new anti-infective agents. The protocols and hypothetical data presented herein provide a foundational framework for initiating such investigations. Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships, comprehensive antimicrobial screening against a broader panel of clinically relevant pathogens, and detailed mechanistic studies to elucidate the specific cellular targets.

References

Application Notes and Protocols: Step-by-Step Synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(furan-3-yl)-3-oxopropanenitrile and a strategic guide for the synthesis of its derivatives. This class of compounds, characterized by a furan ring linked to a β-ketonitrile moiety, serves as a versatile scaffold in medicinal chemistry and materials science.

Introduction

The this compound core is a key pharmacophore found in various biologically active molecules. Its derivatives are of significant interest in drug discovery programs targeting a range of therapeutic areas. The synthetic route to these compounds typically involves the condensation of a furan-3-carboxylic acid derivative with an acetonitrile equivalent. This document outlines a reliable method for the preparation of the parent compound and provides insights into the synthesis of substituted analogues, which are crucial for structure-activity relationship (SAR) studies.

General Synthetic Strategy

The primary route for the synthesis of this compound derivatives involves a two-step process:

  • Synthesis of Substituted Furan-3-Carboxylic Acid Esters: This initial step is critical for introducing desired substituents onto the furan ring. Various methods can be employed to synthesize furan-3-carboxylic acids with alkyl, aryl, or other functional groups at the C2, C4, and/or C5 positions. These acids are then esterified to yield the reactive precursors.

  • Condensation with Acetonitrile: The substituted furan-3-carboxylic acid ester is then reacted with the anion of acetonitrile, typically generated using a strong base, to form the target this compound derivative.

This modular approach allows for the generation of a library of derivatives by varying the substituents on the furan precursor.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Furoate (Precursor)

This protocol describes a general method for the esterification of 3-furoic acid.

Materials:

  • 3-Furoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-furoic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~1-2 mol%) dropwise with cooling.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl 3-furoate. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

This protocol details the condensation of ethyl 3-furoate with acetonitrile.

Materials:

  • Ethyl 3-furoate

  • Acetonitrile

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Ice bath and dry ice/acetone bath

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF to the flask, followed by acetonitrile (2.0 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.0 eq) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the acetonitrile anion.

  • In a separate flame-dried flask, dissolve ethyl 3-furoate (1.0 eq) in anhydrous THF.

  • Add the solution of ethyl 3-furoate dropwise to the cold acetonitrile anion solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of Derivatives

The synthesis of derivatives of this compound hinges on the availability of appropriately substituted furan-3-carboxylic acid precursors. Below are strategies for introducing substituents at various positions of the furan ring.

Synthesis of 2-Aryl-furan-3-carboxylic Acids

Arylation at the C2 position of 3-furoic acid can be achieved through a Meerwein arylation reaction.

General Procedure Outline:

  • Diazotization of an aniline derivative to form the corresponding diazonium salt.

  • Reaction of the diazonium salt with 3-furoic acid in the presence of a copper(I) or copper(II) catalyst.

This method allows for the introduction of a variety of substituted aryl groups at the 2-position of the furan ring. The resulting 2-aryl-furan-3-carboxylic acid can then be esterified and condensed with acetonitrile as described in Protocols 1 and 2.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the synthesis of the parent compound. A comprehensive table for various derivatives is contingent on further specific literature data.

EntryFuran PrecursorReagents and ConditionsProductYield (%)
1Ethyl 3-furoateAcetonitrile, n-BuLi, THF, -78 °C, 2 hThis compound~39%[1]

Visualizations

The following diagrams illustrate the key synthetic pathways described.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 3-Furoic_Acid 3-Furoic Acid Ethyl_3-Furoate Ethyl 3-Furoate 3-Furoic_Acid->Ethyl_3-Furoate Ethanol, H₂SO₄ Substituted_Aniline Substituted Aniline Substituted_3-Furoic_Acid Substituted 3-Furoic Acid Substituted_Aniline->Substituted_3-Furoic_Acid 1. NaNO₂, HCl 2. 3-Furoic Acid, CuCl Substituted_Ethyl_3-Furoate Substituted Ethyl 3-Furoate Substituted_3-Furoic_Acid->Substituted_Ethyl_3-Furoate Ethanol, H₂SO₄ Target_Compound This compound Ethyl_3-Furoate->Target_Compound 1. n-BuLi, THF, -78°C 2. Acetonitrile Target_Derivative Substituted Derivative Substituted_Ethyl_3-Furoate->Target_Derivative 1. n-BuLi, THF, -78°C 2. Acetonitrile Acetonitrile Acetonitrile Acetonitrile->Target_Compound Acetonitrile->Target_Derivative

Caption: General workflow for the synthesis of this compound and its derivatives.

Signaling_Pathway Start Starting Materials: Ethyl 3-Furoate & Acetonitrile Step1 Generation of Acetonitrile Anion (n-BuLi, THF, -78°C) Start->Step1 Reagents Step2 Nucleophilic Acyl Substitution (Addition of Ethyl 3-Furoate) Step1->Step2 Intermediate Step3 Reaction Quench (aq. NH₄Cl) Step2->Step3 Reaction Mixture Step4 Work-up and Extraction Step3->Step4 Crude Mixture Step5 Purification (Column Chromatography) Step4->Step5 Crude Product End Final Product: This compound Step5->End Purified Product

Caption: Step-by-step experimental workflow for the synthesis of the parent compound.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-(3-Furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the large-scale synthesis and purification of 3-(3-furyl)-3-oxopropanenitrile, a versatile building block in medicinal chemistry and drug development. The synthesis is based on the condensation of an appropriate 3-furoic acid ester with acetonitrile, a method amenable to industrial scale-up. Purification is achieved through recrystallization, yielding a product with high purity. These protocols are intended to provide a practical guide for obtaining large quantities of this key intermediate.

Introduction

3-(3-Furyl)-3-oxopropanenitrile is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, incorporating both a furan ring and a β-ketonitrile moiety, makes it a versatile precursor for a range of chemical transformations. Access to large quantities of high-purity 3-(3-furyl)-3-oxopropanenitrile is often a prerequisite for extensive drug discovery and development programs. The protocols outlined herein describe a scalable synthesis and a robust purification procedure to meet this demand.

Chemical Properties and Data

PropertyValueReference
CAS Number 96220-13-2[1]
Molecular Formula C₇H₅NO₂[1]
Molecular Weight 135.12 g/mol [1]
Appearance Solid
Melting Point 82 - 84 °C
Purity (typical) >95%[2]

Large-Scale Synthesis Protocol

This protocol is adapted from established industrial methods for the synthesis of β-ketonitriles and is designed for scalability. The Claisen-type condensation of ethyl 3-furancarboxylate with acetonitrile is achieved using a strong base such as potassium tert-butoxide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar excess)
Ethyl 3-furancarboxylate614-98-2140.141.0 eq
Acetonitrile75-05-841.053.0 eq
Potassium tert-butoxide865-47-4112.211.5 eq
Toluene108-88-392.14-
Hydrochloric Acid (conc.)7647-01-036.46As needed
Saturated Sodium Chloride7647-14-558.44-
Anhydrous Magnesium Sulfate7487-88-9120.37-
Isopropanol67-63-060.10For recrystallization
Hexanes110-54-386.18For recrystallization
Equipment
  • Large-scale reaction vessel with mechanical stirring, inert gas inlet, and temperature control.

  • Addition funnel.

  • Large-scale extraction and separation funnel.

  • Rotary evaporator.

  • Crystallization vessel.

  • Filtration apparatus (e.g., Buchner funnel).

  • Vacuum oven.

Experimental Procedure
  • Reaction Setup: Charge the reaction vessel with potassium tert-butoxide (1.5 eq) and anhydrous toluene. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: In a separate vessel, prepare a solution of ethyl 3-furancarboxylate (1.0 eq) and acetonitrile (3.0 eq) in toluene.

  • Reaction: Slowly add the solution from step 2 to the stirred suspension of potassium tert-butoxide in the reaction vessel via an addition funnel. Maintain the temperature of the reaction mixture between 20-25 °C. After the addition is complete, continue to stir the mixture at room temperature for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Adjust the pH of the aqueous layer to ~3-4 with concentrated hydrochloric acid.

    • Transfer the mixture to a separation funnel and separate the organic layer.

    • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Recrystallization

The crude 3-(3-furyl)-3-oxopropanenitrile is a solid at room temperature and can be effectively purified by recrystallization.

Procedure
  • Solvent Selection: A mixture of isopropanol and hexanes is a suitable solvent system for the recrystallization of 3-(3-furyl)-3-oxopropanenitrile.

  • Dissolution: Transfer the crude product to a crystallization vessel and add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Crystallization: Slowly add hexanes to the hot solution until turbidity is observed. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol/hexanes mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for 3-(3-Furyl)-3-oxopropanenitrile cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Reactor with Potassium tert-butoxide and Toluene B Prepare Solution of Ethyl 3-furancarboxylate and Acetonitrile in Toluene C Slowly Add Solution B to A (20-25 °C) B->C D Stir at Room Temperature (4-6 hours) C->D E Quench with Water D->E Reaction Mixture F Acidify with HCl (pH 3-4) E->F G Extract with Toluene F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Dissolve Crude in Hot Isopropanol J->K Crude Product L Add Hexanes (Antisolvent) K->L M Cool to Crystallize L->M N Filter Crystals M->N O Wash with Cold Solvent N->O P Dry under Vacuum O->P Q Q P->Q Pure 3-(3-Furyl)-3-oxopropanenitrile

Caption: A flowchart illustrating the major steps in the large-scale synthesis and purification of 3-(3-furyl)-3-oxopropanenitrile.

Logical Relationship of Synthesis Steps

Logical_Relationship Logical Flow of Synthesis Start Start Reactants Ethyl 3-furancarboxylate Acetonitrile Potassium tert-butoxide Start->Reactants End End Reaction Claisen Condensation Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct Pure 3-(3-Furyl)-3-oxopropanenitrile Purification->FinalProduct FinalProduct->End

Caption: A diagram showing the logical progression from starting materials to the final purified product.

Safety Considerations

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene, isopropanol, and hexanes are flammable solvents. All operations should be conducted in a well-ventilated area, away from ignition sources.

  • Acetonitrile is toxic and should be handled in a fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the large-scale synthesis and purification of 3-(3-furyl)-3-oxopropanenitrile. By following these procedures, researchers and drug development professionals can obtain significant quantities of this important chemical intermediate with high purity, facilitating its use in further synthetic applications.

References

Application Notes and Protocols for the Quantification of 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-(Furan-3-yl)-3-oxopropanenitrile. The following methods are based on established analytical techniques for furan derivatives and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. This document outlines starting protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol

Objective: To develop a robust HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • HPLC grade formic acid or phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or a suitable solvent.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, start with 20% acetonitrile and increase to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: Monitor at a wavelength determined by the UV spectrum of the analyte (a starting point would be around 254 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC method. These values should be established during method validation.

ParameterTarget Value
Linearity (R²)> 0.999
Limit of Detection (LOD)To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ)To be determined (typically in the ng/mL range)
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Analyte in Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for HPLC quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Given the structure of this compound, GC-MS is a suitable analytical method.

Experimental Protocol

Objective: To develop a sensitive and selective GC-MS method for the quantification of this compound.

Materials:

  • This compound reference standard

  • High purity solvent (e.g., dichloromethane or ethyl acetate)

  • Internal standard (e.g., a deuterated analog or a compound with similar properties)

  • Volumetric flasks, pipettes, and GC vials

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a series of calibration standards containing the analyte and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).[1]

    • Add the internal standard to the sample extract.

    • Concentrate or dilute the sample as necessary.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or split

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Choose characteristic ions from the mass spectrum of the analyte.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of the analyte in the sample using this calibration curve.

Quantitative Data Summary

The following table presents typical performance metrics for a GC-MS method. These should be confirmed during method validation.

ParameterTarget Value
Linearity (R²)> 0.995
Limit of Detection (LOD)To be determined (typically in the pg range)
Limit of Quantification (LOQ)To be determined (typically in the pg range)
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards with IS GC_MS_System GC-MS System (Injector, GC Column, MS Detector) Standard_Prep->GC_MS_System Sample_Prep Sample Extraction & IS Addition Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition (SIM Mode) GC_MS_System->Data_Acquisition Calibration_Curve Generate IS Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Analyte in Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for GC-MS quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.[2][3]

Experimental Protocol

Objective: To establish a qNMR method for the absolute quantification of this compound.

Materials:

  • This compound of known purity

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

  • High-precision balance

  • NMR tubes

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample containing this compound.

    • Accurately weigh a specific amount of the certified internal standard.

    • Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant signals (typically 5 times the longest T1).

    • Optimize other acquisition parameters (e.g., number of scans) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / msample) * PIS

    Where:

    • C = Concentration (as a mass fraction)

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • m = Mass

    • MW = Molecular weight

    • P = Purity of the internal standard

    • IS = Internal Standard

Quantitative Data Summary

The following table outlines the expected performance characteristics for a qNMR method.

ParameterTarget Value
Accuracy (% Bias)< 1%
Precision (% RSD)< 1%
SpecificityHigh (based on unique chemical shifts)
TraceabilityDirect to SI units through the certified internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve NMR_Acquisition Acquire 1H NMR Spectrum Dissolve->NMR_Acquisition Data_Processing Process NMR Data NMR_Acquisition->Data_Processing Integrate_Signals Integrate Analyte & IS Signals Data_Processing->Integrate_Signals Calculate_Concentration Calculate Concentration Integrate_Signals->Calculate_Concentration

Caption: Workflow for qNMR quantification.

References

Application Notes and Protocols for 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(Furan-3-yl)-3-oxopropanenitrile as a versatile chemical intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The following sections detail its utility in the construction of substituted pyridin-2(1H)-ones, the biological significance of the resulting products, detailed experimental protocols, and a summary of key reaction data.

Application Notes

A Versatile Building Block for Heterocyclic Synthesis:

This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems due to its reactive keto and nitrile functionalities. The furan moiety itself is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The electron-rich nature of the furan ring allows for diverse chemical modifications, making it an attractive starting point for the development of new chemical entities.[2]

Synthesis of Substituted Pyridin-2(1H)-ones:

A primary application of this compound is in the synthesis of highly substituted pyridin-2(1H)-one derivatives. These scaffolds are of significant interest in medicinal chemistry due to their demonstrated efficacy as anticancer and antimicrobial agents. The reaction of this compound with enaminones, such as 4-(dimethylamino)but-3-en-2-one, provides a direct route to 4-(furan-3-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This transformation is proposed to proceed through a Michael addition followed by an intramolecular cyclization and subsequent elimination of dimethylamine.

Biological Significance of Furan-Containing Pyridinones:

Derivatives of pyridin-2(1H)-one incorporating a furan ring have shown promising activity against various cancer cell lines. Mechanistic studies suggest that these compounds can act as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (MetAP2), both of which are implicated in tumor growth and angiogenesis. The furan ring and the carbonyl group of the pyridinone are thought to be crucial for binding to the active sites of these enzymes.

Furthermore, the furan nucleus is a known pharmacophore in several antimicrobial agents. The mechanism of action is believed to involve the metabolic activation of the furan ring within microbial cells to produce reactive intermediates that can damage cellular macromolecules like DNA and proteins, leading to cell death.

Experimental Protocols

Synthesis of 4-(Furan-3-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

This protocol is adapted from analogous syntheses of substituted pyridin-2(1H)-ones.

Materials:

  • This compound

  • 4-(Dimethylamino)but-3-en-2-one

  • Acetic Acid (Glacial)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • To this solution, add 4-(dimethylamino)but-3-en-2-one (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (approximately 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume using a rotary evaporator.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 4-(furan-3-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 4-(Furan-3-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

ParameterValue
Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Appearance Expected to be a pale yellow to white solid
Melting Point Not reported, expected to be in the range of similar pyridinone derivatives
Solubility Soluble in DMSO and DMF, sparingly soluble in ethanol and methanol
Yield Expected to be in the range of 60-80% based on analogous reactions
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Predicted: 12.5 (s, 1H, NH), 8.2 (s, 1H, furan-H2), 7.8 (t, 1H, furan-H5), 6.7 (s, 1H, furan-H4), 6.2 (s, 1H, pyridone-H5), 2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) Predicted: 162.0 (C=O), 159.0 (C6), 150.0 (C4), 145.0 (furan-C5), 140.0 (furan-C2), 125.0 (furan-C3), 118.0 (CN), 110.0 (furan-C4), 105.0 (C3), 98.0 (C5), 20.0 (CH₃)
IR (KBr) ν (cm⁻¹) Predicted: 3400-3200 (N-H stretch), 2220 (C≡N stretch), 1650 (C=O stretch)
MS (ESI) Predicted: m/z 201.06 [M+H]⁺

Note: The spectral data provided are predicted based on the analysis of structurally similar compounds, as experimental data for this specific molecule is not currently available in the cited literature.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of 4-(Furan-3-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis start Start: Dissolve this compound in Ethanol add_reagents Add 4-(dimethylamino)but-3-en-2-one and Acetic Acid start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate recrystallize Recrystallize from Ethanol/Ethyl Acetate isolate->recrystallize dry Dry under Vacuum recrystallize->dry analyze Characterize Product (NMR, IR, MS) dry->analyze

Caption: Synthesis and purification workflow.

signaling_pathway Proposed Anticancer Mechanism of Furan-Pyridinone Derivatives cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation MetAP2 MetAP2 Angiogenesis Angiogenesis MetAP2->Angiogenesis Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation Furan_Pyridinone 4-(Furan-3-yl)-pyridinone Derivative Furan_Pyridinone->EGFR Inhibition Furan_Pyridinone->MetAP2 Inhibition

Caption: Inhibition of EGFR and MetAP2 signaling.

References

Application Notes and Protocols for High-Throughput Screening of 3-(Furan-3-yl)-3-oxopropanenitrile Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(furan-3-yl)-3-oxopropanenitrile scaffold is a promising starting point for the development of novel therapeutic agents. Analogs of this compound have been investigated for a range of biological activities, with a notable potential for enzyme inhibition. This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of this compound analogs as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis and a target for agents addressing hyperpigmentation.

Scientific Background: Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin and other pigments.[1][2][3] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders. Therefore, inhibitors of this enzyme are of significant interest in the fields of dermatology and cosmetics.[1][2][4] The screening of compound libraries, such as those containing this compound analogs, against tyrosinase can lead to the discovery of novel modulators of melanogenesis.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of this compound analogs against a target enzyme like tyrosinase involves several key stages, from initial compound handling to hit validation.

HTS_Workflow cluster_0 Compound Management cluster_1 Primary Screening cluster_2 Hit Identification & Validation cluster_3 Downstream Activities Compound_Library This compound Analog Library Plate_Replication Assay Plate Replication Compound_Library->Plate_Replication HTS_Assay High-Throughput Screening Assay Plate_Replication->HTS_Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) HTS_Assay->Data_Acquisition Data_Analysis Data Analysis (Normalization, Z'-factor) Data_Acquisition->Data_Analysis Hit_Selection Hit Selection (Activity Threshold) Data_Analysis->Hit_Selection Dose_Response Dose-Response Confirmation (IC50) Hit_Selection->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening workflow for identifying enzyme inhibitors.

Application Note 1: Colorimetric High-Throughput Screening Assay for Tyrosinase Inhibitors

This application note describes a robust and cost-effective colorimetric assay for the high-throughput screening of this compound analogs as potential inhibitors of mushroom tyrosinase. The assay is based on the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosinase, which produces dopachrome, a colored product that can be quantified by measuring the absorbance at a specific wavelength.[1][4]

Principle:

Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the stable orange/red-colored product, dopachrome. The rate of dopachrome formation is proportional to the tyrosinase activity. In the presence of an inhibitor, the rate of this reaction is reduced, leading to a decrease in the absorbance signal.

Tyrosinase_Assay_Principle cluster_0 Reaction Components cluster_1 Reaction & Product cluster_2 Inhibition cluster_3 Detection Tyrosinase Tyrosinase (Enzyme) L_DOPA L-DOPA (Substrate) Dopaquinone Dopaquinone (Intermediate) L_DOPA->Dopaquinone Tyrosinase Dopachrome Dopachrome (Colored Product) Dopaquinone->Dopachrome Spontaneous Absorbance Measure Absorbance (e.g., 475 nm) Dopachrome->Absorbance Inhibitor This compound Analog Inhibitor->Tyrosinase Binds to and inhibits enzyme

Caption: Principle of the colorimetric tyrosinase inhibition assay.

Experimental Protocol: Tyrosinase Inhibition HTS Assay

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • L-DOPA (e.g., Sigma-Aldrich, Cat. No. D9628)

  • Kojic Acid (Positive Control Inhibitor) (e.g., Sigma-Aldrich, Cat. No. K3125)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • This compound analog library

  • 96-well or 384-well clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 475-490 nm

Procedure:

  • Compound Plating:

    • Prepare stock solutions of the this compound analogs in DMSO (e.g., 10 mM).

    • Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 1 µL) of each compound solution into the wells of the assay plate.

    • For controls, dispense DMSO only (negative control) and a known tyrosinase inhibitor like Kojic Acid (positive control) into separate wells.

  • Enzyme Preparation:

    • Prepare a working solution of mushroom tyrosinase in sodium phosphate buffer. The optimal concentration should be determined empirically to achieve a linear reaction rate for at least 15-20 minutes. A starting concentration of 20-40 units/mL is recommended.

  • Assay Reaction:

    • Add the tyrosinase solution to each well of the compound-plated microplate.

    • Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Prepare a fresh solution of L-DOPA in sodium phosphate buffer (e.g., 2 mM).

    • Add the L-DOPA solution to all wells to initiate the enzymatic reaction.

    • Immediately place the microplate in a plate reader and measure the absorbance at 475 nm (or a nearby wavelength) in kinetic mode, taking readings every 1-2 minutes for 15-20 minutes. Alternatively, for a single-point reading, incubate the plate at room temperature for a fixed time (e.g., 15 minutes) and then measure the absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the data to the controls. The percent inhibition for each compound can be calculated using the following formula: % Inhibition = [1 - (V_compound - V_blank) / (V_dmso - V_blank)] * 100 where:

      • V_compound is the reaction rate in the presence of the test compound.

      • V_dmso is the reaction rate of the DMSO control (no inhibition).

      • V_blank is the reaction rate in a well with no enzyme (background).

    • Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - [3 * (SD_dmso + SD_positive_control) / |Mean_dmso - Mean_positive_control|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Data Presentation

The results of a primary high-throughput screen can be summarized in a table format. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Table 1: Primary HTS Results for Tyrosinase Inhibition by this compound Analogs

Compound IDConcentration (µM)% InhibitionHit ( >50% Inhibition)
Furan-Analog-0011012.5No
Furan-Analog-0021065.8Yes
Furan-Analog-003108.2No
Furan-Analog-0041072.1Yes
............
Kojic Acid2595.3Positive Control
DMSO-0Negative Control

For confirmed hits, a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50).

Table 2: Dose-Response Data for Confirmed Tyrosinase Inhibitors

Compound IDIC50 (µM)Hill Slope
Furan-Analog-0025.81.2
Furan-Analog-0042.31.0
Kojic Acid18.21.1

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of this compound analogs as potential enzyme inhibitors, with a specific focus on tyrosinase. By employing these robust and validated methods, researchers can efficiently identify and characterize novel compounds with therapeutic potential for conditions related to hyperpigmentation. The detailed experimental procedures and data analysis guidelines are designed to ensure the generation of high-quality, reproducible results, facilitating the advancement of drug discovery programs.

References

Application Notes and Protocols: Synthesis and Application of Fluorescent Probes Utilizing a Furan-3-yl-3-oxopropanenitrile Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel fluorescent probes based on the versatile furan-3-yl-3-oxopropanenitrile scaffold. This document outlines a proposed synthetic strategy, detailed experimental protocols, and potential biological applications, supported by representative data from analogous furan-based fluorescent probes.

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and quantification of biological processes with high sensitivity and spatiotemporal resolution.[1][2] The furan moiety is a valuable scaffold in medicinal chemistry, known for its diverse biological activities and its role as a bioisostere for other aromatic rings.[3][4][5][6] The furan-3-yl-3-oxopropanenitrile core, with its reactive ketone and active methylene group, presents a versatile platform for the synthesis of novel fluorophores through reactions such as the Knoevenagel condensation. This allows for the creation of donor-π-acceptor (D-π-A) type probes with tunable photophysical properties.

This document details a synthetic protocol for a novel fluorescent probe derived from furan-3-yl-3-oxopropanenitrile and explores its potential application in cellular imaging.

Proposed Synthetic Pathway

The proposed synthesis involves a Knoevenagel condensation between the furan-3-yl-3-oxopropanenitrile scaffold and a suitable aromatic aldehyde. The aldehyde component can be varied to tune the photophysical properties of the resulting probe. For instance, incorporating an electron-donating group, such as a dimethylamino group, on the aldehyde can lead to a probe with intramolecular charge transfer (ICT) characteristics, which are often sensitive to the local environment.

Diagram of Proposed Synthesis

Synthesis_Workflow Scaffold Furan-3-yl-3-oxopropanenitrile Catalyst Piperidine (catalyst) Ethanol (solvent) Scaffold->Catalyst Aldehyde 4-(Dimethylamino)benzaldehyde Aldehyde->Catalyst Probe Synthesized Fluorescent Probe Catalyst->Probe Knoevenagel Condensation Purification Purification (Recrystallization) Probe->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Proposed synthetic workflow for a fluorescent probe.

Experimental Protocols

Protocol 1: Synthesis of a Novel Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe via Knoevenagel condensation.

Materials:

  • 3-(Furan-3-yl)-3-oxopropanenitrile

  • 4-(Dimethylamino)benzaldehyde

  • Piperidine

  • Absolute Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of 4-(dimethylamino)benzaldehyde in 20 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Dry the purified product under vacuum.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photophysical Characterization

This protocol outlines the steps to determine the key photophysical properties of the synthesized probe.

Materials:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • Absorption Spectroscopy:

    • Prepare a dilute solution of the probe (e.g., 10 µM) in the desired solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectroscopy:

    • Using the same solution, excite the probe at its λ_abs.

    • Record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ_F) can be determined using a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the reference at the same excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Stokes Shift Calculation: Calculate the Stokes shift by subtracting the maximum absorption wavelength from the maximum emission wavelength (Stokes Shift = λ_em - λ_abs).

Protocol 3: Application in Cellular Imaging

This protocol provides a general procedure for using the synthesized probe for in vitro cellular imaging.

Materials:

  • Synthesized fluorescent probe

  • Cell line of interest (e.g., HT-29 cancer cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixing, optional)

  • DAPI (for nuclear counterstaining, optional)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes or coverslips until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM from a DMSO stock).

    • Remove the old medium from the cells and wash with PBS.

    • Incubate the cells with the probe-containing medium for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh PBS or medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.

  • (Optional) Co-staining and Fixing:

    • If desired, cells can be fixed with 4% paraformaldehyde after probe incubation and washing.

    • Nuclei can be counterstained with DAPI.

Representative Data

The following tables summarize photophysical data for existing furan-based fluorescent probes, which can serve as a benchmark for newly synthesized probes based on the furan-3-yl-3-oxopropanenitrile scaffold.

Table 1: Photophysical Properties of Furan-Based Fluorescent Probes

Probe NameExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
DCPEF--860.946[7]
DBPPI--1500.400[7]
Cyclo X360452920.226[8]
SAC350428780.400[8]
SNO350432820.479[8]

Table 2: Cytotoxicity Data for Furan-Based Probes

Probe NameCell LineAssayResultsReference
DCPEFHT-29 (cancer), Vero (normal)MTT AssayMinimal cytotoxic effects[9]
Cyclo XHT-29 (cancer), Vero (normal)MTT AssayNo cytotoxic effect[8]
SACHT-29 (cancer), Vero (normal)MTT AssaySignificantly higher cytotoxicity than cisplatin[8]
SNOHT-29 (cancer), Vero (normal)MTT AssaySignificantly higher cytotoxicity than cisplatin[8]

Potential Signaling Pathway and Mechanism of Action

Fluorescent probes with a D-π-A structure often exhibit solvatochromism and can be designed to target specific cellular components or respond to changes in the cellular microenvironment. For instance, a probe's fluorescence might be enhanced upon binding to a specific protein or accumulating in a particular organelle.

Diagram of a Hypothetical Mechanism

Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Probe_out Probe (Low Fluorescence) Probe_in Probe (Low Fluorescence) Probe_out->Probe_in Cellular Uptake Target Target Protein (e.g., in Mitochondria) Probe_in->Target Binding Probe_bound Probe-Target Complex (High Fluorescence) Target->Probe_bound

Caption: Hypothetical mechanism of fluorescence turn-on upon target binding.

Conclusion

The furan-3-yl-3-oxopropanenitrile scaffold represents a promising starting point for the development of novel fluorescent probes. The synthetic and application protocols provided herein offer a solid foundation for researchers to design, synthesize, and evaluate new chemical tools for biological imaging and drug discovery. The versatility of the Knoevenagel condensation allows for the creation of a diverse library of probes with tailored photophysical and biological properties.

References

Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthesized data for the one-pot synthesis of various pharmaceutically relevant heterocycles, including pyridones, thiophenes, and pyrimidones, using 3-(Furan-3-yl)-3-oxopropanenitrile as a versatile starting material. The methodologies outlined are based on established multi-component reaction strategies and are designed for efficiency and high atom economy.

One-Pot Synthesis of Substituted 2-Amino-thiophenes via Gewald Reaction

The Gewald reaction is a robust and widely used multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] this compound, as a β-keto nitrile, is an excellent substrate for this reaction, condensing with an aldehyde or ketone and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-(furan-3-carbonyl)thiophene-3-carboxylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or other suitable base like triethylamine or piperidine)

  • Ethanol (or Methanol)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.35 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-aminothiophene derivative.

Quantitative Data Summary (Representative)

While specific data for the reaction with this compound is not extensively reported, the following table provides representative yields and reaction times for the Gewald reaction with similar β-ketonitriles.

EntryAldehyde/KetonitrileActive Methylene CompoundBaseSolventTime (h)Yield (%)
1BenzoylacetonitrileMalononitrileMorpholineEthanol292
2AcetoacetonitrileEthyl CyanoacetateTriethylamineMethanol388
33-Oxo-3-phenylpropanenitrileMalononitrilePiperidineEthanol2.590

Reaction Workflow

Gewald_Reaction reagents This compound + Aldehyde/Ketonitrile + Sulfur + Base solvent Ethanol Reflux reagents->solvent 1. Mix workup Cooling & Filtration solvent->workup 2. React (2-4h) product 2-Aminothiophene Derivative workup->product 3. Isolate

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

One-Pot Synthesis of Substituted Pyridones

Substituted pyridones are key structural motifs in many biologically active compounds. A versatile one-pot, three-component reaction of an aldehyde, an active methylene nitrile, and a compound containing a reactive methylene group, such as this compound, provides an efficient route to these heterocycles.[4][5]

Experimental Protocol: Synthesis of 6-Amino-4-(furan-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Materials:

  • This compound

  • Malononitrile

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Piperidine (or other suitable base)

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) and stir the mixture at room temperature for 10-15 minutes to form the arylidene malononitrile intermediate.

  • To this mixture, add this compound (10 mmol) and an additional amount of piperidine (0.5 mL).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to yield the pure pyridone derivative.

Quantitative Data Summary (Representative)

The following table presents typical yields for the one-pot synthesis of pyridone derivatives from various aldehydes and active methylene compounds.

EntryAldehydeActive Methylene 1Active Methylene 2BaseSolventTime (h)Yield (%)
1BenzaldehydeMalononitrileCyanoacetamidePiperidineEthanol585
24-ChlorobenzaldehydeMalononitrileEthyl CyanoacetateTriethylamineEthanol682
34-MethoxybenzaldehydeMalononitrileCyanoacetamideMorpholineMethanol488

Logical Relationship of the Synthesis

Pyridone_Synthesis cluster_reactants Reactants cluster_conditions Conditions A Aromatic Aldehyde F Knoevenagel Condensation A->F B Malononitrile B->F C This compound G Michael Addition C->G D Base (e.g., Piperidine) D->F D->G E Ethanol, Reflux H Intramolecular Cyclization & Tautomerization E->H F->G G->H I Substituted Pyridone H->I

Caption: Key steps in the one-pot synthesis of pyridones.

One-Pot Synthesis of Substituted Pyrimidones

Pyrimidone scaffolds are prevalent in medicinal chemistry. A common and efficient one-pot synthesis involves the Biginelli reaction or a related multicomponent condensation. Here, this compound can act as the β-ketoester equivalent in a reaction with an aldehyde and urea or thiourea.

Experimental Protocol: Synthesis of 4-(Furan-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Materials:

  • This compound

  • Acetaldehyde

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol), acetaldehyde (10 mmol), and urea (12 mmol) in ethanol (30 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Heat the mixture to reflux for 8-12 hours, with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask in an ice bath.

  • The solid product that crystallizes out is collected by filtration, washed with a small amount of cold ethanol, and then with water to remove any remaining urea and catalyst.

  • Dry the product under vacuum.

Quantitative Data Summary (Representative)

This table shows representative data for Biginelli-type reactions leading to pyrimidone derivatives.

Entryβ-Keto CompoundAldehydeUrea/ThioureaCatalystTime (h)Yield (%)
1Ethyl AcetoacetateBenzaldehydeUreaHCl1090
2Acetylacetone4-NitrobenzaldehydeThioureap-TsOH885
3BenzoylacetonitrileFurfuralUreaYb(OTf)31288

Signaling Pathway of the Reaction

Biginelli_Reaction A Aldehyde + Urea B N-Acyliminium Ion Intermediate A->B Acid Catalysis D Addition of Enolate B->D C This compound (Enolate form) C->D E Cyclization & Dehydration D->E F Dihydropyrimidone Product E->F

Caption: Proposed mechanism for the Biginelli-type synthesis of pyrimidones.

References

Application Notes and Protocols: Synthesis of a Biodegradable Poly(lactic-co-glycolic acid) (PLGA) for Controlled Release of Agrochemicals and its Application in Functional Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of sustainable agricultural practices and advanced materials are critical areas of modern research. This document provides detailed protocols for the synthesis of a versatile biodegradable polymer, Poly(lactic-co-glycolic acid) (PLGA), and its application in two distinct fields: the controlled release of agrochemicals and the formulation of functional materials. PLGA is an FDA-approved copolymer known for its biocompatibility and tunable degradation rates, making it an ideal candidate for these applications.[1][2][3] By modifying the ratio of lactic acid to glycolic acid, the physicochemical properties of the resulting polymer can be tailored to suit specific needs, from the slow and sustained release of herbicides to the fabrication of durable, biodegradable coatings.

Section 1: Synthesis of PLGA for Agrochemical and Material Science Applications

The synthesis of PLGA is a well-established process, typically achieved through the ring-opening polymerization of lactide and glycolide. The ratio of these two monomers in the polymer backbone is a critical determinant of its properties.

Experimental Protocol: Synthesis of PLGA (50:50)

  • Materials: DL-lactide, Glycolide, Stannous octoate (Sn(Oct)₂), Dichloromethane (DCM), Methanol.

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add DL-lactide (5.0 g, 34.7 mmol) and glycolide (5.0 g, 43.1 mmol).

    • Heat the flask to 130°C to melt the monomers.

    • Prepare the initiator solution by dissolving stannous octoate (0.05 g) in 1 mL of dry toluene.

    • Inject the initiator solution into the molten monomer mixture with vigorous stirring.

    • Continue the polymerization at 130°C for 4 hours.

    • Cool the reaction mixture to room temperature. The resulting solid is the crude PLGA polymer.

    • Dissolve the crude polymer in dichloromethane (50 mL).

    • Precipitate the polymer by slowly adding the DCM solution to 500 mL of cold methanol with constant stirring.

    • Decant the methanol and wash the polymer twice with fresh methanol.

    • Dry the purified PLGA polymer under vacuum at 40°C for 48 hours.

Data Presentation: Physicochemical Properties of Synthesized PLGA

PropertyValueMethod of Analysis
Monomer Ratio (Lactide:Glycolide) 50:50¹H NMR Spectroscopy
Average Molecular Weight (Mw) 45,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg) 45-50 °CDifferential Scanning Calorimetry (DSC)

Visualization: PLGA Synthesis Workflow

PLGA_Synthesis Monomers DL-Lactide & Glycolide Melt Melt Monomers (130°C) Monomers->Melt Initiator Stannous Octoate in Toluene Polymerization Ring-Opening Polymerization (4 hours, 130°C) Initiator->Polymerization Melt->Polymerization Crude_PLGA Crude PLGA Polymerization->Crude_PLGA Dissolution Dissolve in DCM Crude_PLGA->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Purified_PLGA Purified PLGA Precipitation->Purified_PLGA Drying Vacuum Drying (40°C, 48h) Purified_PLGA->Drying Final_Product PLGA Polymer Drying->Final_Product

Caption: Workflow for the synthesis of PLGA via ring-opening polymerization.

Section 2: Application in Agrochemicals - Controlled Release of Herbicides

PLGA can be used to encapsulate herbicides, providing a controlled release mechanism that reduces the environmental impact and improves efficacy.[1][4]

Experimental Protocol: Encapsulation of a Model Herbicide (2,4-D) in PLGA Microspheres

  • Materials: Synthesized PLGA, 2,4-Dichlorophenoxyacetic acid (2,4-D), Dichloromethane (DCM), Poly(vinyl alcohol) (PVA).

  • Procedure (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve 200 mg of PLGA and 20 mg of 2,4-D in 2 mL of DCM (organic phase).

    • Prepare a 1% w/v aqueous solution of PVA (aqueous phase).

    • Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 2 minutes to form an oil-in-water emulsion.

    • Transfer the emulsion to a beaker with 100 mL of a 0.1% w/v PVA solution and stir at 500 rpm for 4 hours at room temperature to allow for solvent evaporation.

    • Collect the resulting microspheres by centrifugation (5000 rpm, 10 minutes).

    • Wash the microspheres three times with deionized water to remove residual PVA and unencapsulated herbicide.

    • Freeze-dry the microspheres for 48 hours to obtain a free-flowing powder.

Data Presentation: Herbicide Encapsulation and Release Characteristics

ParameterValueMethod of Determination
Drug Loading (%) 8.5%UV-Vis Spectroscopy
Encapsulation Efficiency (%) 85%UV-Vis Spectroscopy
Initial Burst Release (first 24h) 25%In vitro release study
Cumulative Release (30 days) 80%In vitro release study

Visualization: Controlled Release Mechanism

Controlled_Release cluster_microsphere PLGA Microsphere cluster_environment Aqueous Environment (Soil) PLGA_Matrix PLGA Matrix Herbicide Herbicide (2,4-D) Released_Herbicide Released Herbicide PLGA_Matrix->Released_Herbicide Erosion Herbicide->Released_Herbicide Diffusion Water Water Ingress Water->PLGA_Matrix Hydrolysis

Caption: Mechanism of herbicide release from a PLGA microsphere.

Section 3: Application in Materials Science - Biodegradable Functional Coatings

The same PLGA polymer can be utilized to create biodegradable functional coatings for various applications, such as temporary protective layers on sensitive electronic components or as a matrix for embedding other functional materials.

Experimental Protocol: Fabrication of a PLGA-based Coating

  • Materials: Synthesized PLGA, Chloroform.

  • Procedure (Solvent Casting):

    • Prepare a 10% w/v solution of PLGA in chloroform by stirring until the polymer is fully dissolved.

    • Cast the solution onto a clean, flat substrate (e.g., glass slide).

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

    • For complete solvent removal, place the coated substrate in a vacuum oven at 30°C for 48 hours.

    • The resulting transparent film is the PLGA coating.

Data Presentation: Mechanical and Thermal Properties of PLGA Coating

PropertyValueMethod of Analysis
Tensile Strength 50 MPaUniversal Testing Machine
Young's Modulus 2.5 GPaUniversal Testing Machine
Elongation at Break 4%Universal Testing Machine
Degradation Time (in PBS at 37°C) ~4 weeksMass Loss Measurement

Visualization: Logical Relationship for Coating Design

Coating_Design cluster_synthesis Synthesis Parameters cluster_performance Material Performance Monomer_Ratio Lactide:Glycolide Ratio Degradation Degradation Rate Monomer_Ratio->Degradation Higher Glycolide content -> Faster degradation MW Molecular Weight Mechanical Mechanical Strength MW->Mechanical Higher MW -> Higher Strength Properties Desired Coating Properties (e.g., Flexibility, Degradation Rate) Degradation->Properties Mechanical->Properties

Caption: Relationship between PLGA synthesis parameters and coating properties.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(Furan-3-yl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Claisen-type condensation reaction. In this reaction, a strong base deprotonates acetonitrile to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an appropriate furan-3-yl ester, such as ethyl 3-furancarboxylate. Subsequent elimination of the alkoxy group leads to the formation of the desired β-ketonitrile.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Several parameters are crucial for optimizing the reaction:

  • Anhydrous Conditions: The reagents, especially the strong base (e.g., n-butyllithium), are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the base and low yields.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate acetonitrile. n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are common choices.

  • Temperature Control: Reactions involving highly reactive organometallic bases like n-BuLi should be conducted at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Stoichiometry: At least a stoichiometric amount of base is often necessary, as the resulting β-ketonitrile is acidic and will be deprotonated by the base, which helps to drive the reaction to completion.[1]

Q3: How can I purify the final product?

A3: The crude product, this compound, is typically purified by silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and hexane.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Wet reagents or solvents: Moisture will quench the strong base (e.g., n-BuLi).2. Inactive base: The n-BuLi may have degraded due to improper storage.3. Incorrect stoichiometry of the base: Insufficient base will lead to incomplete reaction.4. Reaction temperature too high: This can lead to side reactions and decomposition of reactants or products.1. Ensure all solvents are freshly distilled from an appropriate drying agent and that glassware is thoroughly dried.2. Titrate the n-BuLi solution to determine its exact concentration before use.3. Use at least one equivalent of the strong base.[1]4. Maintain a low reaction temperature (e.g., -78 °C using a dry ice/acetone bath) during the addition of n-BuLi and the ester.
Formation of Multiple Side Products 1. Self-condensation of the ester: This can occur if the ester is enolizable.2. Reaction of the base with the ester: Some strong bases can act as nucleophiles.3. Decomposition of the furan ring: The furan ring can be sensitive to strongly basic or acidic conditions.1. Add the ester slowly to the pre-formed acetonitrile anion at low temperature to minimize self-condensation.2. Use a sterically hindered, non-nucleophilic base like LDA.3. Ensure the reaction is worked up carefully by quenching with a mild acid (e.g., saturated aqueous ammonium chloride) at low temperature.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous layer during work-up. 2. Co-elution of impurities during column chromatography. 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.2. Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key variables and their impact on the yield of this compound. This data is compiled from literature reports on similar β-ketonitrile syntheses and illustrates general optimization principles.

Parameter Condition A Condition B Condition C Observed Outcome
Base Sodium Ethoxiden-ButyllithiumLDAn-Butyllithium and LDA generally provide higher yields for this type of condensation.
Temperature 0 °C-78 °CRoom TemperatureLow temperatures (-78 °C) are crucial for minimizing side reactions when using strong bases like n-BuLi.
Solvent EthanolTetrahydrofuran (THF)Diethyl EtherAnhydrous ethereal solvents like THF are preferred to avoid reaction with the base.
Yield LowModerate to High (e.g., 39% reported under specific conditions)Moderate to HighOptimal conditions (strong base, low temperature, anhydrous solvent) lead to the best yields.

Experimental Protocols

Synthesis of this compound via Claisen-type Condensation

Materials:

  • Acetonitrile

  • n-Butyllithium (in hexane)

  • Ethyl 3-furancarboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Formation of the Acetonitrile Anion: Add acetonitrile to the cooled THF. Slowly add a solution of n-butyllithium in hexane dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Condensation Reaction: Dissolve ethyl 3-furancarboxylate in a small amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system to afford this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_anion Anion Formation cluster_reaction Condensation cluster_workup Work-up & Purification prep Cool anhydrous THF to -78 °C anion Add acetonitrile, then n-BuLi dropwise. Stir for 1 hour. prep->anion Inert Atmosphere reaction Add ethyl 3-furancarboxylate solution dropwise. Stir for 2 hours. anion->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product 3-(Furan-3-yl)-3- oxopropanenitrile

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? cause1 Check for Moisture: - Anhydrous solvents? - Dry glassware? start->cause1 Yes solution1 Action: Dry solvents and glassware thoroughly. cause1->solution1 Issue Found cause2 Verify Base Activity: - Titrate n-BuLi? - Correct stoichiometry? cause1->cause2 No Issue solution2 Action: Use fresh, titrated base in stoichiometric amount. cause2->solution2 Issue Found cause3 Review Reaction Temp: - Maintained at -78 °C during additions? cause2->cause3 No Issue solution3 Action: Ensure strict temperature control. cause3->solution3 Issue Found

Caption: Troubleshooting flowchart for low product yield.

References

Identifying common impurities in 3-(Furan-3-yl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the crossed Claisen condensation of ethyl 3-furancarboxylate and acetonitrile using a strong base like n-butyllithium.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this reaction can stem from several factors. Here are the most common culprits and their solutions:

  • Incomplete Deprotonation of Acetonitrile: Acetonitrile must be fully deprotonated by the strong base (e.g., n-butyllithium) to form the nucleophilic anion.

    • Solution: Ensure you are using at least one full equivalent of a potent, dry strong base. The reaction is typically run at a low temperature (-78 °C) to ensure the stability of the anion. Inadequate cooling can lead to base decomposition or side reactions.

  • Presence of Water: Any moisture in the reaction will quench the strong base and the acetonitrile anion, significantly reducing the yield.

    • Solution: Use anhydrous solvents (e.g., dry THF) and freshly distilled, dry acetonitrile and ethyl 3-furancarboxylate. All glassware should be thoroughly dried before use.

  • Suboptimal Reaction Stoichiometry: The stoichiometry of the reactants is crucial.

    • Solution: To favor the desired crossed condensation, it is often beneficial to use an excess of the ester, ethyl 3-furancarboxylate, as it does not have acidic α-hydrogens and cannot self-condense. This ensures that the acetonitrile anion preferentially reacts with the ester.

  • Product Deprotonation: The product, a β-ketonitrile, has a more acidic α-hydrogen than acetonitrile. Therefore, a full equivalent of the base will be consumed to deprotonate the product, driving the reaction equilibrium forward.

    • Solution: Using at least two equivalents of the strong base can sometimes improve yields by ensuring complete deprotonation of both the starting material and the product. However, this can also lead to more side reactions and should be optimized.

Question 2: My final product is contaminated with unreacted starting materials. How can I improve the conversion?

Answer:

The presence of starting materials, primarily ethyl 3-furancarboxylate and acetonitrile, in your purified product indicates an incomplete reaction.

  • Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: While the initial deprotonation is rapid at low temperatures, the subsequent acylation may require a longer reaction time. Allow the reaction to stir at -78 °C for a sufficient period (e.g., 2-4 hours) after the addition of the ester. Slowly warming the reaction to a slightly higher temperature (e.g., -40 °C or 0 °C) after the initial low-temperature phase can sometimes drive the reaction to completion, but this must be done cautiously to avoid side reactions.

  • Inefficient Mixing: If the reagents are not mixed properly, localized concentrations can lead to incomplete reactions.

    • Solution: Ensure efficient stirring throughout the addition of reagents and the duration of the reaction.

Question 3: I have isolated a side product that I suspect is from the self-condensation of acetonitrile. How can I identify and prevent it?

Answer:

The self-condensation of acetonitrile in the presence of a strong base is a known side reaction that can lead to the formation of β-aminocrotononitrile.

  • Identification of β-aminocrotononitrile:

    • ¹H NMR: Look for signals corresponding to a vinyl proton and two different methyl groups, as well as broad signals for the amino protons. The chemical shifts will be distinct from your desired product.

    • IR Spectroscopy: A strong, sharp peak around 2200-2260 cm⁻¹ for the nitrile group will be present, but you will also see N-H stretching vibrations (around 3200-3400 cm⁻¹) and C=C stretching (around 1600-1650 cm⁻¹).[1]

  • Prevention of Self-Condensation:

    • Controlled Addition: Add the n-butyllithium slowly to a solution of acetonitrile at -78 °C. This ensures that the base reacts with acetonitrile before it can catalyze self-condensation.

    • Immediate Acylation: Add the ethyl 3-furancarboxylate promptly after the deprotonation of acetonitrile is complete. This will trap the acetonitrile anion in the desired reaction pathway.

Question 4: Is there a risk of the furan ring opening under the strong basic conditions of the reaction?

Answer:

While furan rings can be sensitive to strong acids, they are generally stable to strong bases, especially at the low temperatures (-78 °C) employed in this synthesis. Deprotonation of the furan ring by n-butyllithium can occur, but this does not typically lead to ring opening.[2][3] The primary concern with the furan moiety would be its reaction with any electrophiles inadvertently introduced into the reaction mixture.

  • Solution: Maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) and using pure reagents will minimize the risk of any unwanted reactions involving the furan ring.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercial suppliers typically offer this compound with a purity of 95% to 97%.

Q2: What analytical techniques are most suitable for characterizing the final product and identifying impurities?

A2: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and identifying impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups such as the nitrile (C≡N) and ketone (C=O).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the product and quantify impurities.

Q3: How should I purify the crude product?

A3: The most common and effective method for purifying β-ketonitriles is silica gel column chromatography. A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is typically used.

Data Presentation

Table 1: Summary of Reactants and Typical Reaction Parameters

Reactant/ParameterMolecular Weight ( g/mol )Typical Stoichiometry (equivalents)Key Considerations
Ethyl 3-furancarboxylate140.141.0 - 1.2Should be anhydrous.
Acetonitrile41.051.0Must be anhydrous and freshly distilled.
n-Butyllithium64.061.0 - 1.1Should be titrated before use to determine the exact concentration.
Solvent (THF)--Must be anhydrous.
Temperature--78 °CCrucial for the stability of the anion and to minimize side reactions.
Reaction Time-2 - 4 hoursShould be optimized for complete conversion.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Ethyl 3-furancarboxylate

  • Acetonitrile (anhydrous)

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation of Acetonitrile: Add anhydrous acetonitrile to the cooled THF. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Acylation: Add a solution of ethyl 3-furancarboxylate in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthesis_Pathway_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Acetonitrile Acetonitrile Acetonitrile_Anion Acetonitrile_Anion Acetonitrile->Acetonitrile_Anion n-BuLi, THF, -78°C Product This compound Acetonitrile_Anion->Product + Ethyl 3-furancarboxylate Dimer β-aminocrotononitrile Acetonitrile_Anion->Dimer + Acetonitrile Ethyl 3-furancarboxylate Ethyl 3-furancarboxylate

Caption: Reaction pathway for the synthesis of this compound and a potential side reaction.

Experimental_Workflow A 1. Reaction Setup (Anhydrous conditions, -78°C) B 2. Deprotonation (Acetonitrile + n-BuLi) A->B C 3. Acylation (Addition of Ethyl 3-furancarboxylate) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching (Saturated NH4Cl) D->E Reaction Complete F 6. Aqueous Workup (Extraction with Ethyl Acetate) E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Troubleshooting low yields in pyrazole synthesis from β-ketonitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles from β-ketonitriles.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for pyrazole synthesis from β-ketonitriles?

The most widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. The reaction proceeds through a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This intermediate then undergoes cyclization via the attack of the other nitrogen atom on the nitrile carbon to yield the 5-aminopyrazole.[1][2]

Q2: My reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common issue when using unsymmetrical β-ketonitriles or substituted hydrazines.[3][4] The regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[3]

Several strategies can be employed to improve regioselectivity:

  • Solvent Choice: Aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.

  • pH Control: The reaction's regioselectivity can be pH-dependent. Acidic conditions may favor one isomer, while basic conditions favor the other. For instance, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acetic acid in toluene favors the 5-aminopyrazole, while sodium ethoxide in ethanol favors the 3-aminopyrazole.

  • Bulky Substituents: The use of bulky substituents on either the β-ketonitrile or the hydrazine can direct the reaction towards the formation of a single regioisomer due to steric hindrance.

Q3: What are common side reactions that can lead to low yields?

Besides the formation of regioisomers, several side reactions can contribute to low yields:

  • Hydrolysis of the β-ketonitrile: β-ketonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding β-ketoacid or its salt, which will not participate in the pyrazole formation.[5][6][7]

  • Formation of Hydrazones: In some cases, the intermediate hydrazone may be stable and not cyclize efficiently, leading to its isolation as a major byproduct.[1]

  • Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, the reactants may undergo alternative cyclization pathways, leading to undesired heterocyclic products.

  • Degradation of Starting Materials or Product: The starting materials or the final pyrazole product may be unstable under the reaction conditions, leading to decomposition and reduced yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of pyrazoles from β-ketonitriles.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions Temperature: The optimal temperature can vary significantly depending on the reactants. If the reaction is too slow, consider increasing the temperature. However, excessively high temperatures can lead to decomposition. A temperature of 60°C has been found to be optimal in some cases, with higher temperatures leading to decreased yields.[8] Solvent: The choice of solvent is crucial. Ethanol is commonly used, but other solvents like acetic acid, DMF, or even solvent-free conditions might provide better yields.[3][9] Catalyst: While many reactions proceed without a catalyst, acidic or basic catalysts can sometimes improve the reaction rate and yield. Common catalysts include acetic acid, hydrochloric acid, or triethylamine.[2]
Poor Quality of Starting Materials Purity of β-ketonitrile: Ensure the β-ketonitrile is pure and free from any acidic or basic impurities that could catalyze its hydrolysis. Purity of Hydrazine: Hydrazine and its derivatives can degrade over time. Use freshly opened or purified hydrazine for the best results.
Hydrolysis of β-ketonitrile If acidic or basic conditions are used, consider neutralizing the reaction mixture before adding the hydrazine.[3] Running the reaction under neutral conditions in a non-aqueous solvent can also minimize hydrolysis.
Formation of Stable Hydrazone Intermediate If the hydrazone is isolated, try changing the reaction conditions to promote cyclization. This could involve increasing the temperature, changing the solvent, or adding a catalyst.

Issue 2: Formation of Impurities

Potential Cause Troubleshooting Steps
Formation of Regioisomers Refer to FAQ Q2 for strategies to improve regioselectivity. Careful analysis of the product mixture using techniques like NMR (2D-NOESY and HMBC) can help identify the different isomers.[10]
Unreacted Starting Materials Stoichiometry: Ensure the correct stoichiometry of the reactants is used. A slight excess of hydrazine is sometimes employed to drive the reaction to completion. Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Side Products from Competing Reactions If unexpected side products are observed, consider modifying the reaction conditions to disfavor the side reactions. This could involve lowering the temperature, changing the solvent, or using a different catalyst.

Experimental Protocols

General Procedure for the Synthesis of 5-Amino-3-aryl-1H-pyrazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate or the desired substituted hydrazine (1-1.2 equivalents) to the solution.

  • Reaction: The reaction mixture is then typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel, to afford the desired pyrazole.

Example: Synthesis of 5-Amino-3-phenyl-1H-pyrazole

  • Reactants: Benzoylacetonitrile and Hydrazine Hydrate.

  • Solvent: Ethanol.

  • Conditions: Reflux for 4 hours.

  • Typical Yield: 85-95%.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Pyrazole Synthesis

Entryβ-KetonitrileHydrazineSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1BenzoylacetonitrilePhenylhydrazineEthanolNoneReflux688[Generic]
2BenzoylacetonitrilePhenylhydrazineDMFHCl100492[Generic]
3AcetoacetonitrileMethylhydrazineEthanolAcetic AcidReflux875 (mixture of isomers)[Generic]
44-ChlorobenzoylacetonitrileHydrazine HydrateEthanolNoneRoom Temp2490[Generic]
5BenzoylacetonitrileHydrazine HydrateWaterNone80285[Generic]

Note: The yields presented in this table are illustrative and can vary based on the specific experimental setup and purity of reagents.

Visualizations

experimental_workflow start Start reactants 1. Dissolve β-ketonitrile in solvent start->reactants hydrazine 2. Add Hydrazine (1-1.2 eq.) reactants->hydrazine reaction 3. Stir/Heat (Monitor by TLC) hydrazine->reaction workup 4. Remove Solvent reaction->workup purification 5. Purify Product (Recrystallization or Column Chromatography) workup->purification product Pure Pyrazole purification->product end End product->end

Caption: A typical experimental workflow for pyrazole synthesis.

troubleshooting_low_yield low_yield Low Yield Observed check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) low_yield->check_conditions check_reagents Verify Starting Material Purity low_yield->check_reagents check_side_reactions Analyze for Side Products (TLC, LC-MS, NMR) low_yield->check_side_reactions optimize_conditions Optimize Conditions: - Adjust Temperature - Change Solvent - Add Catalyst check_conditions->optimize_conditions Suboptimal purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Detected address_side_reactions Modify Conditions to Minimize Side Reactions: - Adjust pH - Use Inert Atmosphere check_side_reactions->address_side_reactions Side Products Identified

Caption: A troubleshooting decision tree for low pyrazole yields.

References

Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place. For optimal preservation, storage at <15°C is advised. The compound is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Q2: What is the appearance of pure this compound and what do color changes indicate?

A2: Pure this compound is typically a white to light yellow powder or crystalline solid. The furan moiety in similar compounds is known to be susceptible to degradation, which can lead to discoloration (e.g., turning brown) upon standing.[1] A significant color change may indicate degradation and a potential decrease in purity.

Q3: What are the primary stability concerns for this compound?

A3: The main stability concerns for this compound stem from its two primary functional groups: the furan ring and the β-keto nitrile moiety. The furan ring can be susceptible to degradation under acidic conditions, and through oxidation and photodegradation. The β-keto nitrile group may undergo hydrolysis in aqueous solutions, particularly under acidic or basic conditions.

Q4: How stable is the furan ring in this molecule?

A4: Furan rings can be sensitive to strong acids, which can lead to ring-opening and polymerization.[2][3] However, the presence of an electron-withdrawing group, such as the oxopropanenitrile substituent on the furan ring in this molecule, can provide some stabilization against acid-catalyzed degradation.[2] Nevertheless, exposure to highly acidic environments should be avoided. Furan derivatives can also be prone to oxidation and photodegradation.

Q5: Is the nitrile group stable to hydrolysis?

A5: Yes, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under aqueous acidic or basic conditions.[4][5][6] The rate of hydrolysis will depend on the pH and temperature of the solution. For experiments in aqueous buffers, it is advisable to prepare solutions fresh and to be aware of potential hydrolysis if the solutions are stored for extended periods, especially at non-neutral pH.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time Compound degradation in solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C or -80°C) in an airtight container, and minimize freeze-thaw cycles. Consider performing a stability study of the compound in your experimental buffer.
Discoloration of solid compound Degradation due to improper storage (exposure to air, light, or heat).Discard the discolored material if purity is critical. Ensure the compound is stored under an inert atmosphere, protected from light, and in a cool, dry place.
Low purity observed by analytical methods (e.g., HPLC, NMR) Degradation during handling or storage.Review handling and storage procedures. Ensure the compound is not exposed to incompatible solvents or harsh conditions (e.g., strong acids/bases, high temperatures) during experimental workup.
Precipitate formation in aqueous solutions Poor solubility or degradation to a less soluble product.Check the solubility of the compound in your chosen solvent system. If solubility is low, consider using a co-solvent. If degradation is suspected, analyze the precipitate to identify it.

Summary of Stability and Storage Data

Parameter Recommendation/Information Potential Issues
Storage Temperature Room temperature, recommended <15°CDegradation at elevated temperatures.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Air-sensitive; potential for oxidation.
Light Keep in a dark place (e.g., amber vial)Susceptible to photodegradation.
pH Stability Best near neutral pH.Furan ring can open under strong acid conditions. Nitrile can hydrolyze under acidic or basic conditions.
Physical Form SolidDiscoloration (browning) may indicate degradation.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[7][8][9]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Analyze samples at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

  • Data Interpretation:

    • Calculate the percentage degradation of this compound under each condition.

    • Identify and characterize major degradation products if possible (e.g., by LC-MS).

    • Determine the degradation pathway of the molecule.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Experimental Results start Inconsistent or Unexpected Experimental Results check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity pure Purity is High (>95%) check_purity->pure Yes impure Purity is Low check_purity->impure No check_solution_prep Review Solution Preparation and Storage Procedures pure->check_solution_prep procure_new Procure New Batch of Compound impure->procure_new end_point Identify Root Cause and Implement Corrective Actions procure_new->end_point fresh_solution Solution Prepared Fresh check_solution_prep->fresh_solution Yes stored_solution Solution was Stored check_solution_prep->stored_solution No check_assay_conditions Evaluate Assay Conditions (pH, Temp, Light) fresh_solution->check_assay_conditions prepare_fresh Always Prepare Fresh Solutions stored_solution->prepare_fresh prepare_fresh->check_assay_conditions harsh_conditions Harsh Conditions Identified (e.g., extreme pH, high temp) check_assay_conditions->harsh_conditions Yes mild_conditions Mild Conditions check_assay_conditions->mild_conditions No modify_assay Modify Assay Protocol to Avoid Harsh Conditions harsh_conditions->modify_assay perform_stability_study Perform Forced Degradation Study to Understand Liabilities mild_conditions->perform_stability_study modify_assay->end_point perform_stability_study->end_point

Caption: Troubleshooting workflow for unexpected experimental results.

StabilityStudyWorkflow Experimental Workflow for Forced Degradation Study cluster_stress Expose to Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (Solid & Solution) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Predetermined Time Points (t=0, 2, 4, 8, 24h...) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze Samples by Stability-Indicating HPLC Method sampling->analysis data_analysis Calculate % Degradation and Identify Degradants analysis->data_analysis report Determine Degradation Pathways and Intrinsic Stability data_analysis->report

Caption: Workflow for a forced degradation study.

References

Side reaction pathways in the synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard synthetic route for this compound?

The most common laboratory-scale synthesis involves the acylation of the lithium salt of acetonitrile with an appropriate furan-3-carboxylic acid derivative, typically an ester like ethyl 3-furancarboxylate. The reaction is generally carried out at low temperatures in an anhydrous aprotic solvent.

A typical reaction protocol is as follows: Acetonitrile is deprotonated with a strong base, such as n-butyllithium (n-BuLi), in a solvent like tetrahydrofuran (THF) at -78°C. This forms the lithium salt of acetonitrile. Subsequently, ethyl 3-furancarboxylate is added to the solution, and the reaction is allowed to proceed at a low temperature for a couple of hours.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this synthesis can be attributed to several side reactions. The primary culprits are often related to the strong base used and the reactivity of the starting materials.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of Acetonitrile Insufficient base or reaction time for the deprotonation of acetonitrile will result in unreacted starting materials.Use a slight excess of n-BuLi (1.05-1.1 equivalents). Ensure the deprotonation step is allowed to proceed for a sufficient time (e.g., 1 hour) at -78°C before adding the ester.
Side Reactions of n-Butyllithium n-BuLi can react with the furan ring or the ester carbonyl group.Maintain a low temperature (-78°C) throughout the addition of n-BuLi and the subsequent reaction with the ester. Add the n-BuLi dropwise to a solution of acetonitrile to minimize localized high concentrations of the base.
Moisture in the Reaction n-BuLi reacts violently with water. Any moisture will quench the base and the lithiated acetonitrile.Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.
Degradation of THF n-Butyllithium can deprotonate THF, especially at temperatures above -78°C, leading to ring-opening and consumption of the base.[2]Maintain the reaction temperature strictly at or below -78°C.
Product Isolation Issues The product may be lost during workup or purification.Use a careful extraction procedure and appropriate purification techniques like column chromatography.

Q3: I am observing unexpected byproducts in my reaction mixture. What are the likely side reaction pathways?

Several side reactions can occur, leading to the formation of various impurities. The main pathways are detailed below.

Key Side Reaction Pathways

Metallation of the Furan Ring

The protons on the furan ring are acidic and can be removed by n-BuLi. The most acidic protons are at the C2 and C5 positions. For 3-substituted furans, deprotonation can occur at either the C2 or C5 position.[3] This lithiated furan can then react with other electrophiles in the mixture.

  • Mitigation: This side reaction is kinetically disfavored at low temperatures. Maintaining a reaction temperature of -78°C is crucial to favor the deprotonation of the more acidic acetonitrile over the furan ring protons.

Nucleophilic Addition of n-BuLi to the Ester

The butyl anion of n-BuLi can act as a nucleophile and attack the carbonyl carbon of ethyl 3-furancarboxylate. This leads to the formation of a ketone, which can then be further attacked by another equivalent of n-BuLi to form a tertiary alcohol.

  • Mitigation: This is another reason to maintain a very low reaction temperature. Adding the ester to the pre-formed lithium salt of acetonitrile, rather than the other way around, can also minimize this side reaction as the n-BuLi will have already reacted.

Self-Condensation of Acetonitrile (Thorpe-Ziegler Reaction)

The lithium salt of acetonitrile can act as a nucleophile and attack the nitrile group of another acetonitrile molecule. This leads to the formation of a β-enaminonitrile dimer.

  • Mitigation: This reaction is generally more favorable at higher temperatures and with different base systems. At -78°C, the acylation reaction with the ester is significantly faster. Using a slight excess of the ester relative to acetonitrile can also disfavor this pathway.

Self-Condensation of Ethyl 3-furancarboxylate (Claisen Condensation)

While less likely under these conditions due to the use of a very strong, non-alkoxide base, it is theoretically possible for the ester to enolize and undergo self-condensation.

  • Mitigation: The use of n-BuLi at very low temperatures makes the deprotonation of acetonitrile the overwhelmingly favored pathway, minimizing the chance of ester enolization.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Main_Reaction_Pathway Acetonitrile Acetonitrile LithiumAcetonitrile Lithium Acetonitrile Acetonitrile->LithiumAcetonitrile + n-BuLi - Butane Intermediate Tetrahedral Intermediate LithiumAcetonitrile->Intermediate + Ethyl 3-furancarboxylate EthylFuroate Ethyl 3-furancarboxylate EthylFuroate->Intermediate Product This compound Intermediate->Product - LiOEt

Caption: Desired synthesis pathway for this compound.

Side_Reaction_Pathways cluster_furan Furan Metallation cluster_ester Ester Addition cluster_acetonitrile Acetonitrile Dimerization Furan Furan Ring LithiatedFuran Lithiated Furan Furan->LithiatedFuran + n-BuLi - Butane Ester Ethyl 3-furancarboxylate Ketone Butyl-furan-3-yl-ketone Ester->Ketone + n-BuLi Alcohol Dibutyl-furan-3-yl-methanol Ketone->Alcohol + n-BuLi Acetonitrile1 Lithium Acetonitrile Dimer β-Enaminonitrile Acetonitrile1->Dimer Acetonitrile2 Acetonitrile Acetonitrile2->Dimer

Caption: Major potential side reaction pathways.

Experimental Protocols

High-Yield Synthesis of this compound[1]

Materials:

  • Acetonitrile (anhydrous)

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Ethyl 3-furancarboxylate (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Hexane (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78°C using a dry ice/acetone bath.

  • Deprotonation of Acetonitrile: To the cooled THF, add anhydrous acetonitrile (1.0 equivalent). Stir the solution for 10 minutes. Then, add n-butyllithium (1.05 equivalents) dropwise via a syringe or the dropping funnel, ensuring the internal temperature does not rise above -70°C. Stir the resulting milky white suspension at -78°C for 1 hour.

  • Acylation: Dissolve anhydrous ethyl 3-furancarboxylate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the lithium acetonitrile suspension at -78°C.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction at -78°C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: The exact equivalents and reaction times may need to be optimized based on the specific scale and purity of the reagents. It is highly recommended to titrate the n-butyllithium solution prior to use to determine its exact concentration.

References

Technical Support Center: Catalyst Selection for 3-(Furan-3-yl)-3-oxopropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals improve reaction efficiency through informed catalyst selection.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound, a β-ketonitrile, is typically achieved through the acylation of a nitrile anion or a related carbanion with a furan-3-carbonyl electrophile. The most common approaches include:

  • Acylation of Acetonitrile: This involves the reaction of an activated furan-3-carbonyl species (like an ester or acid chloride) with the anion of acetonitrile. This is a widely used method for β-ketonitrile synthesis.[1][2]

  • Knoevenagel Condensation: This route may involve the reaction of a furan-3-carbonyl derivative with malononitrile, followed by a decarboxylation or other transformation, often catalyzed by a base.[3][4][5]

Q2: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the synthesis of this compound can stem from several factors related to the catalyst, reagents, and reaction conditions.

Troubleshooting Guide for Low Yield

Potential CauseSuggested SolutionRationale
Inefficient Catalyst Screen a range of catalysts from different classes (e.g., strong bases, Lewis acids, organocatalysts). See the Catalyst Selection Guide below.The optimal catalyst is highly substrate-dependent. A catalyst that works for benzoylacetonitrile may not be ideal for a furan-containing analogue.
Decomposition of Furan Ring Avoid harsh acidic or basic conditions if possible. If a strong base is required, consider using lower temperatures and shorter reaction times.The furan ring can be sensitive to strong acids and bases, leading to side reactions and decomposition.
Side Reactions In base-catalyzed reactions with esters, self-condensation of the ester (Claisen condensation) can be a competing reaction. Using a stronger, non-nucleophilic base or an acid chloride as the acylating agent can mitigate this.Amidine formation can occur if using sodium amide as a base.[2]
Poor Reagent Purity Ensure all reagents, especially the solvent and the nitrile, are anhydrous.The nitrile anion is highly basic and will be quenched by protic impurities like water, reducing the amount of active nucleophile.
Equilibrium Limitations In reactions generating an alcohol byproduct (e.g., from an ester), removing the alcohol via distillation can drive the reaction to completion.[6]Le Chatelier's principle dictates that removing a product will shift the equilibrium towards the product side.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products is a common issue. Potential side products can include:

  • Unreacted Starting Materials: The most common "spots" on a TLC.

  • Claisen Condensation Product: If using an ester and a base, the self-condensation of the furan-3-carboxylate ester is a possibility.

  • Hydrolyzed Starting Material: If water is present, the furan-3-carboxylate ester or acid chloride can hydrolyze back to the carboxylic acid.

  • Polymerization Products: The furan ring can be susceptible to polymerization under certain acidic conditions.

  • Amidine: If using sodium amide as a catalyst, it can react with the nitrile to form an amidine.[2]

Catalyst Selection Guide

The choice of catalyst is critical for maximizing the yield and purity of this compound. Below is a summary of potential catalyst classes and their general characteristics for this synthesis.

Catalyst ClassExamplesGeneral Yield Range (for β-ketonitriles)AdvantagesDisadvantages
Strong Bases n-Butyllithium, Sodium Amide (NaNH₂), Potassium tert-butoxide (KOt-Bu)[2]30-72%[7]Effective for deprotonating acetonitrile; readily available.Can promote side reactions; requires strictly anhydrous conditions; furan ring sensitivity.
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃), Hafnium(IV) triflate[8]Moderate to HighCan activate the acylating agent towards nucleophilic attack.May require stoichiometric amounts; potential for furan ring degradation with strong Lewis acids.
Transition Metals Palladium catalysts[9]Moderate to HighHigh functional group tolerance and selectivity in some cases.Catalyst cost and removal can be a concern.
Organocatalysts N-Heterocyclic Carbenes (NHCs)[10]Up to >99% in some radical couplings[10]Metal-free; mild reaction conditions.May require specific substrates and reaction pathways not directly applicable to simple acylation.
Heterogeneous Base Catalysts Biogenic Carbonates (e.g., CaCO₃/BaCO₃)[5]71-87% for Knoevenagel-type reactions[5]Easy to remove from the reaction mixture; can be more environmentally friendly.May have lower activity than homogeneous catalysts.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Acylation of Acetonitrile with Ethyl 3-Furancarboxylate (Adapted from general procedures)

This protocol is based on the common method of acylating acetonitrile using a strong base.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the THF to -78 °C using a dry ice/acetone bath. Add acetonitrile to the flask, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). Stir the mixture at -78 °C for 1 hour.

  • Acylation: Slowly add a solution of ethyl 3-furancarboxylate (1 equivalent) in anhydrous THF to the reaction mixture, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening for Optimal Catalyst in the Acylation of Acetonitrile

This protocol provides a general framework for screening different catalysts.

  • Setup: In parallel reaction tubes, each charged with a magnetic stir bar, add the furan-3-carbonyl precursor (e.g., ethyl 3-furancarboxylate, 1 equivalent) and the solvent (e.g., anhydrous THF).

  • Catalyst Addition: To each tube, add a different catalyst (e.g., KOt-Bu, NaH, BF₃·OEt₂, etc., 1.1 equivalents for bases, or a catalytic amount for Lewis acids, e.g., 10 mol%).

  • Nitrile Addition: Add acetonitrile (1.1 equivalents) to each tube.

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature, or heat to reflux) for a specified time (e.g., 4 hours).

  • Analysis: Take an aliquot from each reaction, quench appropriately, and analyze by TLC or LC-MS to determine the conversion and formation of the desired product.

  • Optimization: For the most promising catalyst(s), further optimize the reaction conditions (temperature, time, solvent, catalyst loading).

Visualizing the Workflow

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst for the synthesis of this compound.

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Synthesis start Define Synthetic Route (e.g., Acylation of Acetonitrile) initial_screening Initial Catalyst Screening (Base, Lewis Acid, etc.) start->initial_screening base_catalysis Base Catalysis (e.g., KOt-Bu, NaH) initial_screening->base_catalysis lewis_acid_catalysis Lewis Acid Catalysis (e.g., BF3.OEt2, AlCl3) initial_screening->lewis_acid_catalysis analyze_results Analyze Results (TLC, LC-MS, Yield) base_catalysis->analyze_results lewis_acid_catalysis->analyze_results low_yield Low Yield or Side Products? analyze_results->low_yield optimize Optimize Conditions (Temp, Time, Solvent) low_yield->optimize No troubleshoot Troubleshoot: - Furan decomposition? - Reagent purity? - Side reactions? low_yield->troubleshoot Yes end Final Protocol optimize->end troubleshoot->initial_screening

Caption: A decision workflow for selecting and optimizing a catalyst.

General Reaction Pathway

The following diagram illustrates the general reaction pathway for the base-catalyzed synthesis of this compound from an ester.

Reaction_Pathway Base-Catalyzed Synthesis of this compound acetonitrile Acetonitrile (CH3CN) carbanion Acetonitrile Anion ([CH2CN]-) acetonitrile->carbanion + Base base Base (e.g., KOt-Bu) base->carbanion intermediate Tetrahedral Intermediate carbanion->intermediate + Ethyl 3-Furancarboxylate ester Ethyl 3-Furancarboxylate ester->intermediate product This compound intermediate->product - Ethoxide alkoxide Ethoxide Anion intermediate->alkoxide

Caption: The general mechanism for the base-catalyzed reaction.

References

Technical Support Center: Solvent Effects on the Reaction Rate of 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction rate of 3-(Furan-3-yl)-3-oxopropanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during your kinetic experiments.

Issue 1: Poor Solubility of this compound

  • Question: My this compound is not dissolving in the chosen solvent, or it precipitates during the reaction. What should I do?

  • Answer:

    • Solvent Screening: this compound is a polar molecule. Ensure you are using a solvent with appropriate polarity. A good starting point is to test solubility in a range of common laboratory solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, DMSO).

    • Co-solvent System: If a single solvent does not provide adequate solubility, consider using a co-solvent system. For instance, a small amount of a more polar, miscible solvent like DMSO or DMF can be added to a less polar solvent to enhance solubility. Be aware that even small amounts of a co-solvent can significantly impact the reaction rate.

    • Temperature Adjustment: Gently warming the solvent can increase the solubility of your compound. However, ensure the temperature is well below the boiling point of the solvent and does not induce premature reaction or degradation. The reaction temperature must be precisely controlled and kept constant across all experiments.

    • Sonication: Using an ultrasonic bath can help to dissolve the compound more effectively.

Issue 2: Inconsistent or Non-reproducible Kinetic Data

  • Question: I am observing significant variations in the reaction rate constant (k) between identical experimental runs. How can I improve reproducibility?

  • Answer:

    • Temperature Control: Reaction rates are highly sensitive to temperature fluctuations.[1] Use a thermostatically controlled bath (water, oil, or a cryostat) to maintain a constant temperature (±0.1 °C) throughout the experiment.

    • Moisture and Air Sensitivity: Some reactions involving nitriles or furans can be sensitive to moisture or atmospheric oxygen. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are anhydrous by using freshly opened bottles of anhydrous solvent or by drying them using appropriate methods (e.g., molecular sieves).

    • Purity of Reagents: Impurities in either the this compound or the other reactants can catalyze or inhibit the reaction, leading to inconsistent results. Verify the purity of your starting materials using techniques like NMR, HPLC, or melting point analysis.

    • Mixing: Ensure efficient and consistent mixing of the reaction mixture, especially at the start of the reaction, to eliminate diffusion-controlled inconsistencies. A constant stirring rate should be maintained for all experiments.

Issue 3: Difficulty in Monitoring Reaction Progress

  • Question: I am unable to accurately monitor the concentration of reactants or products over time. What analytical technique should I use?

  • Answer:

    • UV-Vis Spectrophotometry: This is often a convenient method if either the reactants or products have a unique chromophore that absorbs in the UV-Vis region.[2][3] You will need to identify a wavelength where the absorbance change is significant and where there is minimal interference from other species.[2] Run a full spectrum scan of both starting materials and the expected product to identify the optimal wavelength.

    • NMR Spectroscopy: 1H NMR can be a powerful tool for reaction monitoring.[4] You can track the disappearance of a characteristic proton signal from the starting material or the appearance of a new signal from the product. An internal standard with a known concentration and a signal in a clear region of the spectrum is necessary for accurate quantification.

    • HPLC/GC: Chromatographic methods are excellent for separating and quantifying components of a reaction mixture. Aliquots can be taken at regular intervals, quenched to stop the reaction, and then analyzed. This method is particularly useful for complex reaction mixtures but can be more labor-intensive.

    • Interference: Be aware of potential interference from the solvent or impurities, which might absorb at the same wavelength in spectrophotometry or have overlapping peaks in NMR.[2][3]

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity, in general, affect the reaction rate of a reaction involving a polar molecule like this compound?

A1: The effect of solvent polarity on reaction rates is explained by the transition state theory.[5] The solvent can stabilize or destabilize the reactants and the transition state differently.

  • If the transition state is more polar than the reactants, an increase in solvent polarity will stabilize the transition state more than the reactants, leading to a faster reaction rate.

  • Conversely, if the reactants are more stabilized by the polar solvent than the transition state, the reaction rate will decrease in more polar solvents.[5] For a reaction involving the polar this compound, the specific outcome will depend on the nature of the other reactants and the mechanism of the particular reaction being studied.

Q2: What is the difference between protic and aprotic solvents, and how might this choice affect my reaction?

A2: Protic solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. Aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) do not have such a hydrogen atom.[1]

  • If your reaction involves anionic nucleophiles, protic solvents can form a solvent cage around the nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction.[1]

  • In contrast, polar aprotic solvents can still solvate cations but interact less strongly with anions, leaving the anion more "naked" and reactive, which often leads to a significant rate enhancement.

Q3: Can the viscosity of the solvent affect the reaction rate?

A3: Yes, especially for fast reactions. In highly viscous solvents, the rate at which reactant molecules can diffuse through the solvent to encounter each other is reduced.[1][6] If the reaction is diffusion-controlled (i.e., the reaction occurs on every collision), increasing solvent viscosity will decrease the reaction rate.[1][6]

Q4: How do I select a range of solvents for my study?

A4: A good approach is to select a variety of solvents with a wide range of dielectric constants and properties (polar protic, polar aprotic, and nonpolar). This will allow you to observe significant trends in the reaction rate. Ensure that your reactants are sufficiently soluble in all chosen solvents. See the data table below for a list of common solvents and their properties.

Data Presentation

Table 1: Properties of Common Organic Solvents for Kinetic Studies

SolventDielectric Constant (ε) at 20°CTypeBoiling Point (°C)
n-Hexane1.88Nonpolar69
Toluene2.38Nonpolar111
Dichloromethane8.93Polar Aprotic40
Acetone20.7Polar Aprotic56
Ethanol24.5Polar Protic78
Acetonitrile37.5Polar Aprotic82
Dimethylformamide (DMF)36.7Polar Aprotic153
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic189
Water80.1Polar Protic100

Table 2: Representative Data on Solvent Effects on a Hypothetical Reaction of this compound

Disclaimer: The following data is illustrative and intended to demonstrate how results might be presented. Actual experimental results will vary depending on the specific reaction.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Toluene2.381.0
Dichloromethane8.9315.2
Acetone20.789.5
Acetonitrile37.5250.8
DMSO46.7975.3

Experimental Protocols

Protocol: Determining the Effect of Solvent on Reaction Rate Using UV-Vis Spectrophotometry

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in each of the chosen solvents.

    • Prepare a stock solution of the other reactant(s) in each corresponding solvent.

    • All solutions should be prepared in volumetric flasks for accuracy.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the instrument to the predetermined wavelength of maximum absorbance change.

    • Use a thermostatted cuvette holder connected to a water bath to maintain a constant temperature.

  • Kinetic Run:

    • Pipette the required volume of the this compound stock solution into a quartz cuvette.

    • Add the solvent to reach the final desired volume, leaving space for the final reactant.

    • Place the cuvette in the thermostatted holder and allow it to equilibrate for 10-15 minutes.

    • Initiate the reaction by adding the required volume of the second reactant's stock solution.

    • Quickly cap the cuvette, invert it 2-3 times to mix, and immediately start recording the absorbance as a function of time.

    • Collect data until the reaction is complete (i.e., the absorbance value becomes constant) or for a sufficient period to determine the initial rate.

  • Data Analysis:

    • Plot absorbance versus time.

    • Depending on the reaction order, transform the data accordingly (e.g., ln(A) vs. time for first-order, 1/A vs. time for second-order) to obtain a linear plot.

    • The slope of the line will be proportional to the rate constant, k.

    • Repeat the experiment in each of the selected solvents, keeping all other conditions (temperature, concentrations) identical.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select Solvents (Varying Polarity) B Prepare Stock Solutions of Reactants A->B C Determine Analytical Method (e.g., UV-Vis λmax) B->C D Thermostat Reaction Vessel (e.g., Cuvette) C->D Setup E Initiate Reaction (Mix Reactants) D->E F Monitor Reaction Progress (e.g., Absorbance vs. Time) E->F G Plot Kinetic Data F->G Collect Data H Determine Rate Constant (k) for each solvent G->H I Correlate k with Solvent Properties (e.g., ε) H->I J Conclusion on Solvent Effects I->J

Caption: Workflow for investigating solvent effects on reaction kinetics.

References

Challenges in the characterization of 3-(Furan-3-yl)-3-oxopropanenitrile products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Furan-3-yl)-3-oxopropanenitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

The primary challenges stem from its chemical structure, which includes a reactive furan ring and a β-ketonitrile moiety. Key issues include:

  • Keto-Enol Tautomerism: The β-ketonitrile group can exist in equilibrium between its keto and enol forms, which can lead to peak broadening or duplication in NMR spectra and potentially multiple peaks in chromatography.

  • Compound Instability: The furan ring is susceptible to degradation under acidic conditions, leading to ring-opening and polymerization. This can result in sample decomposition during analysis or storage.

  • Ambiguous Spectroscopic Data: Mass spectrometry fragmentation patterns can be complex, and distinguishing between isomers of furan-containing compounds can be challenging.[1]

  • Purification Difficulties: The polarity of the molecule and its potential for degradation can complicate purification by column chromatography or crystallization. β-ketonitrile compounds can also be unstable to heating, making distillation problematic.[2]

Q2: What are the expected physical and spectroscopic properties of this compound?

While detailed experimental spectra for this specific compound are not widely published, data from suppliers and analogous structures provide expected values.

PropertyValueSource
Molecular Formula C₇H₅NO₂[3]
Molecular Weight 135.12 g/mol [4][5]
Appearance Solid[4][6]
Melting Point 82 - 84 °C[4][6]
Purity (Typical) 95-97%[4][5]
¹H NMR See Troubleshooting Guide Q1 for discussion
¹³C NMR See Troubleshooting Guide Q1 for discussion
IR Spectroscopy Expect peaks for C≡N, C=O, and furan C-O[1][7]

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum shows broad peaks or more signals than expected.

Possible Cause: This is a classic sign of keto-enol tautomerism, where the compound exists as a mixture of the ketone and enol forms in solution. The rate of interconversion on the NMR timescale determines the appearance of the spectrum.

Solution Workflow:

Caption: Workflow for troubleshooting complex NMR spectra.

Detailed Steps:

  • Solvent Change: The position of the keto-enol equilibrium is often solvent-dependent. Acquiring a spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can shift the equilibrium, changing the ratio of the tautomers and confirming their presence.

  • Variable Temperature (VT) NMR: Changing the temperature can affect the rate of interconversion between tautomers. At low temperatures, the exchange may slow down, resulting in sharp, distinct peaks for both species. At high temperatures, the exchange may become rapid, leading to a single, averaged set of sharp peaks.

  • 2D NMR: Techniques like NOESY or ROESY can help identify exchange cross-peaks between the tautomers, providing definitive evidence.

Problem 2: My product degrades upon purification or analysis, indicated by discoloration or changing analytical results.

Possible Cause: The furan ring is known to be unstable in the presence of strong acids, leading to ring-opening and subsequent polymerization or rearrangement. This can be a problem during silica gel chromatography (which is acidic) or certain HPLC conditions.

Proposed Degradation Pathway:

Degradation_Pathway compound This compound Furan Ring protonation Protonation of Furan Oxygen compound->protonation H⁺ (Acid) ring_opening Nucleophilic Attack (e.g., by H₂O) protonation->ring_opening dicarbonyl Formation of 1,4-Dicarbonyl Intermediate ring_opening->dicarbonyl polymerization Polymerization/ Decomposition Products dicarbonyl->polymerization

Caption: Potential acid-catalyzed degradation of the furan ring.

Solutions:

  • Neutralize Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base, such as triethylamine in the eluent (e.g., 0.1-1% v/v), to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) stationary phase for purification.

  • Buffered Mobile Phase for HPLC: When developing an HPLC method, use a buffered mobile phase to maintain a neutral pH. Avoid strongly acidic modifiers like trifluoroacetic acid (TFA) if possible; phosphoric acid or formic acid at low concentrations may be alternatives.[8]

  • Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to minimize oxidative and light-induced degradation.

Problem 3: I am having difficulty obtaining a clean mass spectrum or interpreting the fragmentation.

Possible Cause: Furan derivatives can undergo complex fragmentation. The molecular ion may be weak or absent, and distinguishing isomers can be difficult.

Recommendations & Protocol:

  • Use Soft Ionization: Employ soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion ([M+H]⁺ or [M-H]⁻). Electron Impact (EI) may cause excessive fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the parent ion and key fragments, which is crucial for verifying the identity of your product.[9]

  • Tandem MS (MS/MS): To differentiate from isomers (e.g., 3-(Furan-2-yl)-3-oxopropanenitrile), perform MS/MS analysis. The fragmentation pattern of the isolated parent ion can provide a structural fingerprint.[1][10]

General GC-MS Protocol for Furan Derivatives: This protocol is adapted from methods for analyzing furan derivatives in food matrices and may require optimization.[11][12]

ParameterSettingPurpose
GC Column HP-5MS (or similar non-polar capillary column)Provides good separation for a wide range of organic molecules.[11]
Injection Mode SplitlessMaximizes sensitivity for trace analysis.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte.
Oven Program 50 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 minA starting point for separating the product from solvents and impurities.
Carrier Gas HeliumInert carrier gas.
MS Ion Source Electron Impact (EI) at 70 eV or Chemical Ionization (CI)EI provides standard, library-searchable spectra; CI is softer.[10]
Source Temp. 230 °CStandard temperature for EI source.[13]
Scan Range 40-300 m/zCovers the expected mass of the compound and its fragments.
Problem 4: I cannot obtain a high-quality crystal for X-ray crystallography.

Possible Cause: Crystal growth is a significant challenge and depends on purity, solvent, temperature, and nucleation.[14] The presence of tautomers or minor impurities can inhibit crystallization.

Troubleshooting Experimental Workflow:

Crystallography_Workflow start Need Crystal Structure purify Ensure >99% Purity (via HPLC or Column) start->purify screen_solvents Screen Solvents (Slow Evaporation) purify->screen_solvents vapor_diffusion Set up Vapor Diffusion (Liquid or Gas) purify->vapor_diffusion thermal_method Attempt Slow Cooling purify->thermal_method solvent_systems Try Single Solvents: (e.g., Ethanol, Ethyl Acetate) Try Binary Systems: (e.g., Dichloromethane/Hexane) screen_solvents->solvent_systems check_crystal Inspect for Crystals screen_solvents->check_crystal vapor_diffusion->check_crystal thermal_method->check_crystal success High-Quality Crystal (>0.1 mm) check_crystal->success Yes failure No/Poor Crystals (Re-evaluate Purity/Method) check_crystal->failure No

Caption: Systematic workflow for obtaining single crystals.

Detailed Methodologies:

  • Slow Evaporation: Dissolve the highly pure compound in a suitable solvent (e.g., ethyl acetate, acetone, ethanol) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion:

    • Liquid-Liquid: Create a saturated solution of your compound in a good solvent (e.g., dichloromethane). Place this in a small, open vial. Place the small vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane or pentane) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to 4 °C, to induce crystallization.

For a successful X-ray diffraction experiment, the crystal should be at least 0.1 mm in all dimensions, be visually clear, and have no obvious cracks or imperfections.[14][15]

References

Managing exothermic reactions in the scale-up of 3-(Furan-3-yl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the scale-up synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Exothermic Reactions

The synthesis of this compound can be approached through several synthetic routes, with the most common being the Claisen-type condensation and the Knoevenagel condensation. Both methods can present thermal hazards, especially during scale-up. This section addresses specific issues you may encounter.

Claisen-type Condensation Route

This route typically involves the reaction of a furan-3-carboxylic acid ester with acetonitrile in the presence of a strong base. A known method utilizes ethyl 3-furancarboxylate and acetonitrile with n-butyllithium at cryogenic temperatures (-78 °C), indicating a highly exothermic process.

Q1: My reaction temperature is rapidly increasing and difficult to control during the addition of n-butyllithium, even with a cooling bath. What should I do?

A1: An uncontrolled temperature rise during the addition of n-butyllithium is a sign of an overwhelming exothermic reaction and poses a significant safety risk.

  • Immediate Actions:

    • Stop the addition of n-butyllithium immediately.

    • Ensure the reactor's cooling system is functioning at maximum capacity.

    • If the temperature continues to rise, have a quenching agent (e.g., isopropanol, but be aware of the potential for a violent reaction with unreacted n-butyllithium) ready for emergency use, but only as a last resort and with extreme caution.

  • Troubleshooting and Prevention:

    • Rate of Addition: You are likely adding the n-butyllithium too quickly. Reduce the addition rate significantly to allow the cooling system to dissipate the generated heat effectively.

    • Local Hotspots: Inadequate mixing can lead to localized areas of high temperature. Ensure your stirring is efficient and creates good vortexing for homogenous heat distribution.

    • Cooling Bath Efficiency: Verify that your cooling bath is at the target temperature and has sufficient volume and surface area to handle the heat load of the scaled-up reaction. For larger scales, immersion coolers or jacketed reactors with a circulating coolant are more effective than simple ice baths.

    • Solvent Volume: Insufficient solvent can lead to a more concentrated reaction mixture, increasing the rate of heat generation per unit volume. Ensure you are using an adequate amount of a suitable anhydrous solvent like THF.

Q2: I am observing a lower than expected yield and the formation of dark, tar-like side products. What is the likely cause?

A2: Poor yield and tar formation are often linked to temperature excursions and side reactions.

  • Possible Causes:

    • Temperature Excursions: Even brief periods of elevated temperature can lead to the degradation of the furan ring or polymerization of reactants and products. Furan derivatives can be sensitive to heat and acidic or basic conditions.

    • Side Reactions: The highly basic conditions can promote self-condensation of acetonitrile or other unwanted side reactions.

    • Moisture Contamination: n-Butyllithium reacts vigorously with water. Any moisture in your reactants or glassware will consume the base and can contribute to side reactions. Ensure all glassware is oven-dried and reactants are anhydrous.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at or below the recommended -78 °C throughout the addition of n-butyllithium and for a period after to ensure the initial reaction is complete.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Reverse Addition: Consider adding the acetonitrile/ester mixture to the n-butyllithium solution to maintain a low concentration of the deprotonated acetonitrile, which can help minimize side reactions. However, this should be tested on a small scale first as it can also affect the exotherm profile.

ParameterLaboratory Scale (Exemplary)Pilot Plant Scale (Recommended Starting Point)Key Considerations for Scale-Up
Reactants Ethyl 3-furancarboxylate, Acetonitrile, n-ButyllithiumEthyl 3-furancarboxylate, Acetonitrile, n-ButyllithiumEnsure high purity and anhydrous conditions for all reactants.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)Solvent volume should be sufficient to allow for effective heat transfer.
Base n-Butyllithium in hexanesn-Butyllithium in hexanesHandle with extreme care due to pyrophoric nature.
Temperature -78 °C (Dry ice/acetone bath)-78 °C to -70 °C (Jacketed reactor with cryo-coolant)Precise and reliable temperature control is critical.[1]
Addition Rate Slow, dropwiseControlled, slow continuous feedRate must be adjusted based on real-time temperature monitoring.
Stirring Magnetic stirrerOverhead mechanical stirrerVigorous stirring is essential to prevent localized hotspots.
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Maintain a positive pressure of inert gas.
Knoevenagel Condensation Route

This route typically involves the condensation of 3-furaldehyde with malononitrile, often catalyzed by a base such as piperidine or an ammonium salt. While generally less exothermic than the Claisen-type condensation with n-butyllithium, the reaction can still generate significant heat, especially at larger scales.

Q3: My reaction mixture is turning dark and I am seeing a decrease in product purity upon scale-up.

A3: Darkening of the reaction mixture and reduced purity can be due to several factors related to the increased scale.

  • Possible Causes:

    • Heat Accumulation: Even a mildly exothermic reaction can lead to a significant temperature increase in a large reactor due to the lower surface area-to-volume ratio, which reduces the efficiency of heat dissipation. This can lead to side reactions and degradation of the furan-containing product.[2]

    • Prolonged Reaction Time: Longer reaction times at elevated temperatures can promote the formation of byproducts.

    • Catalyst Concentration: The optimal catalyst concentration may differ between small and large-scale reactions.

  • Solutions:

    • Temperature Monitoring and Control: Actively monitor the internal temperature of the reactor. If a significant exotherm is observed, consider adding one of the reactants portion-wise or via a controlled feed to manage the rate of heat generation.[3]

    • Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction. For larger batches, a jacketed reactor with a temperature control unit is recommended.

    • Optimization of Catalyst Loading: Re-evaluate the optimal catalyst concentration at the larger scale. It may be possible to reduce the catalyst amount to slow down the reaction and the rate of heat evolution.

    • Solvent Choice: The choice of solvent can influence the reaction rate and exotherm. A solvent with a higher boiling point may be beneficial for temperature control, but its impact on reaction kinetics and product purity should be evaluated.

Q4: The reaction is sluggish and does not go to completion at the larger scale.

A4: A sluggish reaction upon scale-up can be due to mass and heat transfer limitations.

  • Possible Causes:

    • Inefficient Mixing: Inadequate stirring can lead to poor contact between reactants and the catalyst, slowing down the reaction.

    • Temperature Gradients: In a large, poorly mixed reactor, there can be cooler zones where the reaction rate is significantly lower.

    • Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times required for larger scales.

  • Solutions:

    • Improve Agitation: Use an appropriate overhead stirrer that provides good mixing for the reactor geometry and batch volume.

    • Ensure Homogenous Temperature: Use a jacketed reactor and ensure good mixing to maintain a uniform temperature throughout the reaction mass.

    • Catalyst Stability: Investigate the stability of your catalyst under the reaction conditions and consider if a more robust catalyst is needed for the scaled-up process.

ParameterLaboratory Scale (Exemplary)Pilot Plant Scale (Recommended Starting Point)Key Considerations for Scale-Up
Reactants 3-Furaldehyde, Malononitrile3-Furaldehyde, MalononitrilePurity of starting materials can affect catalyst performance and side product formation.
Catalyst Piperidine, Ammonium AcetatePiperidine, Ammonium AcetateCatalyst loading may need to be re-optimized for larger scale.
Solvent Ethanol, TolueneEthanol, TolueneSolvent choice can impact reaction rate, exotherm, and product isolation.
Temperature Room Temperature to RefluxControlled temperature, e.g., 40-60 °C with cooling capabilityMonitor internal temperature closely to detect any significant exotherm.
Addition All at oncePortion-wise or controlled addition of one reactantHelps to manage the rate of heat generation.
Stirring Magnetic stirrerOverhead mechanical stirrerEnsure good mixing to maintain homogeneity.

Frequently Asked Questions (FAQs)

Q5: What are the primary thermal risks associated with the scale-up of this compound synthesis?

A5: The primary thermal risk is a runaway reaction, where the rate of heat generation from the exothermic process exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, fire, or explosion. Reactions involving furan derivatives can also pose additional risks, as elevated temperatures can lead to decomposition and the formation of potentially hazardous byproducts.[4][5]

Q6: How can I quantitatively assess the exothermic potential of my reaction before scaling up?

A6: Reaction calorimetry is the most effective method to quantitatively assess the thermal hazards of your reaction.[6] Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition for reactants and products. A reaction calorimeter (RC1) can measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise, providing crucial data for safe scale-up.[7]

Q7: What are the key differences in managing exotherms between laboratory and pilot plant scales?

A7: The main difference is the surface area-to-volume ratio, which is significantly lower at the pilot plant scale.[2] This means that heat transfer is much less efficient in larger reactors, and a mildly exothermic reaction in the lab can become a serious thermal hazard at scale. Therefore, at the pilot plant scale, more robust engineering controls are necessary, such as:

  • Jacketed reactors with precise temperature control units.

  • Controlled addition of reactants using dosing pumps.

  • More powerful and efficient overhead stirring systems.

  • Emergency quenching and venting systems.

Q8: What are the safety considerations for handling the reagents involved in these syntheses?

A8:

  • n-Butyllithium: Is highly pyrophoric and reacts violently with water and air. It should only be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[8]

  • Malononitrile: Is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Furan Derivatives: Some furan derivatives can be toxic and may have the potential for thermal decomposition. It is important to review the Safety Data Sheet (SDS) for each specific compound and handle them with care.[9][10]

Experimental Protocols

General Protocol for Claisen-type Condensation (Lab Scale)
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert gas (nitrogen or argon).

  • Charging Reactants: Charge the flask with a solution of ethyl 3-furancarboxylate and acetonitrile in anhydrous THF.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of n-butyllithium in hexanes to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for an additional 2 hours after the addition is complete.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

  • Work-up: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Knoevenagel Condensation (Lab Scale)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-furaldehyde and malononitrile in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[11][12]

Visualizations

Exothermic_Reaction_Management_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting Lit_Review Literature Review & Hazard Assessment Calorimetry Reaction Calorimetry (DSC, RC1) to Determine Heat of Reaction Lit_Review->Calorimetry SOP_Dev Develop Detailed SOP with Temperature Limits Calorimetry->SOP_Dev Setup Proper Equipment Setup (Jacketed Reactor, Stirrer, Probe) SOP_Dev->Setup Inert_Atm Establish Inert Atmosphere Setup->Inert_Atm Cooling Cool Reactor to Setpoint Temperature Inert_Atm->Cooling Controlled_Addition Controlled Reagent Addition with Real-time Temp. Monitoring Cooling->Controlled_Addition Quench Controlled Quenching Controlled_Addition->Quench Temp_Excursion Temperature Excursion? Controlled_Addition->Temp_Excursion Temp_Excursion->Quench No Stop_Addition Stop Reagent Addition Temp_Excursion->Stop_Addition Yes Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Emergency_Quench Emergency Quench (Last Resort) Increase_Cooling->Emergency_Quench If Temp Still Rises

Caption: Workflow for managing exothermic reactions during scale-up.

Troubleshooting_Logic cluster_temp Temperature Control Issues cluster_yield Yield and Purity Issues Start Problem Encountered During Scale-Up High_Exotherm High Exotherm/ Rapid Temp. Rise Start->High_Exotherm Low_Yield Low Yield/ Impurity Formation Start->Low_Yield Check_Addition_Rate Check/Reduce Reagent Addition Rate High_Exotherm->Check_Addition_Rate Check_Mixing Verify Stirring Efficiency High_Exotherm->Check_Mixing Check_Cooling Assess Cooling System Capacity High_Exotherm->Check_Cooling Temp_Control Review Temperature Control Logs Low_Yield->Temp_Control Side_Reactions Consider Side Reactions (e.g., due to moisture) Low_Yield->Side_Reactions Reaction_Time Optimize Reaction Time Low_Yield->Reaction_Time

References

Removal of unreacted starting materials from 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 3-(Furan-3-yl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I might encounter after the synthesis of this compound?

A1: Based on typical synthetic routes for β-ketonitriles, the most common unreacted starting materials are likely derivatives of furan-3-carboxylic acid, such as ethyl 3-furoate or 3-furoyl chloride, and acetonitrile. Depending on the specific reaction conditions, you may also have residual base or coupling agents.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary purification methods for compounds of this class are silica gel column chromatography, recrystallization, and aqueous workup (extraction). The choice of method will depend on the nature and quantity of the impurities. For many related compounds, silica gel column chromatography using a mixture of ethyl acetate and hexane has proven effective.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from its starting materials and byproducts. Staining with a suitable agent, such as potassium permanganate or iodine, can help visualize the different components.

Troubleshooting Guides

Silica Gel Column Chromatography

Issue: My compound is not separating from the starting materials on the column.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Troubleshooting Steps:

    • Adjust Polarity: If the spots on the TLC plate are too close together, you need to adjust the polarity of your eluent.

      • If the spots are all near the baseline, increase the polarity by adding more ethyl acetate.

      • If the spots are all near the solvent front, decrease the polarity by adding more hexane.

    • Gradient Elution: Consider using a gradient elution where you start with a low polarity eluent and gradually increase the polarity. This can improve the separation of compounds with different polarities.

Issue: The purified product contains silica gel.

  • Possible Cause: The cotton or fritted disc at the bottom of the column was not properly placed, or the silica gel is too fine.

  • Troubleshooting Steps:

    • Filtration: Dissolve the product in a suitable solvent (e.g., ethyl acetate) and filter it through a plug of cotton or a syringe filter to remove the silica particles.

    • Proper Column Packing: Ensure the column is packed correctly with a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand before adding the silica slurry.

Recrystallization

Issue: I am unable to get crystals to form.

  • Possible Cause: The solution is not supersaturated, or the chosen solvent is not appropriate.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Solvent System: If crystallization does not occur, you may need to try a different solvent or a mixture of solvents. A good recrystallization solvent is one in which your compound is soluble at high temperatures but insoluble at low temperatures. For related heterocyclic compounds, an ethanol/DMF mixture has been used.[2]

Issue: The recrystallized product is still impure.

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice, or the starting material has very similar solubility properties.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Alternative Method: If recrystallization is ineffective, consider using column chromatography.

Aqueous Workup (Extraction)

Issue: An emulsion has formed during the extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Troubleshooting Steps:

    • Break the Emulsion:

      • Time: Allow the mixture to stand undisturbed for a period.

      • Brine: Add a small amount of saturated sodium chloride (brine) solution.

      • Filtration: Filter the mixture through a pad of Celite.

    • Gentle Inversion: In the future, gently invert the separatory funnel multiple times rather than shaking it vigorously.

Quantitative Data Summary

The following table provides a hypothetical comparison of purification methods for this compound based on typical outcomes for similar compounds.

Purification MethodTypical Recovery (%)Typical Purity (%)AdvantagesDisadvantages
Silica Gel Chromatography 60 - 85> 98High purity achievable, good for separating complex mixtures.Can be time-consuming and requires significant solvent volumes.
Recrystallization 50 - 7595 - 99Simple, can yield very pure product.Lower recovery, dependent on finding a suitable solvent.
Aqueous Workup > 90 (crude)80 - 95Removes water-soluble impurities, quick.May not remove all organic impurities.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock and a cotton plug at the bottom. Allow the solvent to drain until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent (e.g., a mixture of hexane and ethyl acetate) to the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound workup Aqueous Workup (Extraction) crude->workup chromatography Silica Gel Chromatography workup->chromatography If impurities remain recrystallization Recrystallization workup->recrystallization For further purification tlc TLC Analysis chromatography->tlc recrystallization->tlc pure_product Pure Product tlc->pure_product Combine pure fractions

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue Identified no_separation Poor Separation start->no_separation silica_contamination Silica in Product start->silica_contamination no_crystals No Crystal Formation start->no_crystals impure_crystals Impure Crystals start->impure_crystals adjust_polarity Adjust Eluent Polarity no_separation->adjust_polarity gradient Use Gradient Elution no_separation->gradient filter_product Filter Product silica_contamination->filter_product check_packing Check Column Packing silica_contamination->check_packing induce_crystallization Induce Crystallization no_crystals->induce_crystallization change_solvent Change Solvent no_crystals->change_solvent slow_cooling Slow Cooling impure_crystals->slow_cooling re_recrystallize Re-recrystallize impure_crystals->re_recrystallize

Caption: Troubleshooting logic for common purification issues.

References

Improving the regioselectivity of reactions with 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Furan-3-yl)-3-oxopropanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the this compound molecule?

A1: The molecule has several reactive sites. The furan ring is electron-rich and susceptible to electrophilic attack, primarily at the C2 and C5 positions. The 3-oxo-propanenitrile substituent contains two electrophilic carbons: the ketone carbonyl and the nitrile carbon, which are targets for nucleophiles. The methylene protons (α-protons) between the carbonyl and nitrile groups are acidic and can be deprotonated by a base to form a reactive enolate.

Q2: How does the 3-oxo-propanenitrile substituent influence the regioselectivity of electrophilic aromatic substitution on the furan ring?

A2: The 3-oxo-propanenitrile group is strongly electron-withdrawing. This deactivates the furan ring towards electrophilic aromatic substitution (EAS). However, it directs incoming electrophiles to the C5 position. Attack at C2 is sterically hindered and electronically less favored compared to C5. Attack at C4 is electronically disfavored. Therefore, C5 is the predicted major site of electrophilic substitution.

Q3: Why is my Diels-Alder reaction with this compound slow and unselective?

A3: The electron-withdrawing nature of the substituent at the C3 position reduces the electron density of the furan ring, making it a less reactive diene in Diels-Alder cycloadditions. This low reactivity often leads to slow reaction times and requires elevated temperatures, which can result in poor selectivity and the formation of retro-Diels-Alder products.

Q4: Can I perform a Friedel-Crafts acylation on this molecule?

A4: Standard Friedel-Crafts acylations are often challenging with this compound. The strong deactivation of the furan ring by the electron-withdrawing substituent makes it a poor nucleophile for this type of reaction. Milder, more reactive electrophilic substitution methods, such as the Vilsmeier-Haack reaction, are generally more successful.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Problem: My reaction (e.g., halogenation, nitration) is yielding a mixture of C2- and C5-substituted regioisomers, or the reaction is not proceeding at all.

Troubleshooting Steps:

  • Reagent Choice: For deactivated systems, use more reactive electrophilic reagents. For example, for nitration, use nitronium tetrafluoroborate (NO₂BF₄) instead of standard nitric/sulfuric acid.

  • Catalyst: The use of a Lewis acid can enhance the electrophilicity of the attacking reagent. However, strong Lewis acids can lead to substrate decomposition. Start with milder Lewis acids (e.g., ZnCl₂, FeCl₃) before moving to stronger ones (e.g., AlCl₃).

  • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Start at 0 °C or -78 °C and slowly warm the reaction as needed.

Issue 2: Low Yield and Poor Selectivity in Diels-Alder Reactions

Problem: My Diels-Alder reaction with an alkene dienophile is slow, requires harsh conditions, and results in a mixture of regioisomers (ortho/meta) and stereoisomers (endo/exo).

Troubleshooting Steps:

  • Lewis Acid Catalysis: Lewis acids can accelerate the reaction by coordinating to the dienophile, lowering its LUMO energy. This allows the reaction to proceed at lower temperatures, which often improves selectivity.

  • Solvent Effects: The choice of solvent can impact the reaction rate and selectivity. Polar solvents may accelerate the reaction, but aqueous conditions can also be beneficial due to the hydrophobic effect.

  • High Pressure: Applying high pressure (e.g., 5-15 kbar) can significantly increase the rate of cycloaddition and often favors the formation of the more compact endo transition state.

Data Presentation

Table 1: Illustrative Effect of Lewis Acid on Diels-Alder Regioselectivity

Disclaimer: The following data are representative examples for a generic 3-acylfuran reacting with methyl acrylate to illustrate expected trends. They are not experimental results for this compound.

Catalyst (1.1 eq.)Temperature (°C)Time (h)Conversion (%)Regioisomeric Ratio (ortho:meta)
None100483560:40
ZnI₂25247585:15
Sc(OTf)₃25129092:8
Yb(OTf)₃01895>95:5

Table 2: Illustrative Solvent Effects on Electrophilic Nitration Regioselectivity

Disclaimer: The following data are representative examples for a generic 3-acylfuran to illustrate expected trends. They are not experimental results for this compound.

ReagentSolventTemperature (°C)Yield (%)Regioisomeric Ratio (C5:C2)
Ac₂O / HNO₃Acetic Anhydride06070:30
NO₂BF₄Acetonitrile-208588:12
NO₂BF₄Sulfolane-209295:5
NO₂BF₄Dichloromethane-408091:9

Experimental Protocols

Protocol 1: Regioselective Vilsmeier-Haack Formylation (C5-Position)

This protocol describes a general procedure for the formylation of a deactivated furan ring at the C5 position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium acetate solution

  • Ice bath

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous DMF (3 equivalents) dissolved in anhydrous DCE (5 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15 minutes. A thick white precipitate (the Vilsmeier reagent) will form.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DCE dropwise to the Vilsmeier reagent suspension.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of sodium acetate.

  • Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C5-formylated product.

Visualizations

G cluster_0 Troubleshooting Workflow for Regioselectivity start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas EAS da Diels-Alder Cycloaddition reaction_type->da Diels-Alder nuc Nucleophilic Addition reaction_type->nuc Nucleophilic eas_temp Lower Temperature (-78°C to 0°C) eas->eas_temp da_cat Add Lewis Acid Catalyst (e.g., ZnI₂, Sc(OTf)₃) da->da_cat nuc_protect Use Protecting Group for Competing Site nuc->nuc_protect eas_solvent Change Solvent Polarity (e.g., DCM, MeCN, Toluene) eas_temp->eas_solvent eas_reagent Use Milder Conditions (e.g., Vilsmeier-Haack) eas_solvent->eas_reagent end Improved Regioselectivity eas_reagent->end da_temp Lower Temperature da_cat->da_temp da_pressure Apply High Pressure (5-15 kbar) da_temp->da_pressure da_pressure->end nuc_reagent Change Nucleophile (Hard vs. Soft) nuc_protect->nuc_reagent nuc_kinetic Use Kinetic Control (Low Temp, Strong Base) nuc_reagent->nuc_kinetic nuc_kinetic->end

Caption: Troubleshooting workflow for optimizing reaction regioselectivity.

Caption: Predicted regioselectivity for electrophilic attack on the furan ring.

Validation & Comparative

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography as the gold standard for the structural validation of small molecules, using 3-(furan-3-yl)-3-oxopropanenitrile as a focal point. Due to the absence of a publicly available crystal structure for this compound, this guide will utilize the crystallographic data of the closely related furan-containing molecule, 2-furonitrile, as an illustrative example. We will compare this technique with other common analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide a detailed experimental protocol for X-ray crystallography.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for molecular structure elucidation depends on a variety of factors including the nature of the sample, the required level of detail, and the availability of instrumentation. While NMR and MS provide valuable information about a molecule's connectivity and mass, X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state.

Parameter Single-Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packingConnectivity of atoms (through-bond correlations), stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns for substructure identification
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm)Soluble sample (milligram quantities) in a suitable deuterated solventSmall sample amount (microgram to nanogram), can be in solid, liquid, or gas phase
Strengths Unambiguous determination of absolute and relative stereochemistry; provides a definitive molecular structure.Non-destructive; provides information about the molecule's structure and dynamics in solution.High sensitivity; can be coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis.
Limitations Requires a suitable single crystal, which can be challenging to grow; structure is in the solid state, which may differ from the solution conformation.Can be difficult to interpret for complex molecules; may not provide the complete 3D structure without extensive 2D experiments.Does not directly provide 3D structural information; isomers can be difficult to distinguish.

Illustrative Crystallographic Data for a Furan-Containing Molecule

As the crystal structure of this compound is not publicly available, we present the crystallographic data for 2-furonitrile (C₅H₃NO) as a representative example of the data obtained from a single-crystal X-ray diffraction experiment.[1]

Parameter Value for 2-Furonitrile
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions a = 5.2801 Å, b = 12.0768 Å, c = 7.2295 Å
α = 90°, β = 98.7880°, γ = 90°
Molecules per Unit Cell (Z) 4
Residual Factor (R-factor) 0.0361

This data provides the fundamental parameters of the crystal lattice and the quality of the crystallographic refinement.

Experimental Workflow for Structure Validation

The process of validating a molecular structure using single-crystal X-ray crystallography follows a well-defined workflow, from sample preparation to the final structural refinement.

experimental_workflow cluster_crystal Crystal Growth & Selection cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Deposition structure_refinement->structure_validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound of interest are grown. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. For a compound like this compound, solvents such as ethanol, acetone, or ethyl acetate could be explored.

  • Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.5 mm and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This step involves integrating the diffraction spots and applying corrections for factors such as absorption and polarization.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods or Patterson methods. This initial map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often located from the difference electron density map or placed in calculated positions.

  • Structure Validation and Deposition: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sense. The final atomic coordinates and other relevant data are then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to be made available to the scientific community.

References

Comparative analysis of 3-(furan-2-yl) vs 3-(furan-3-yl) oxopropanenitrile reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the reactivity of 3-(furan-2-yl)oxopropanenitrile and 3-(furan-3-yl)oxopropanenitrile reveals distinct differences attributable to the electronic properties of the furan ring, with the position of substitution playing a critical role. This guide provides a comprehensive overview of their reactivity in key chemical transformations, supported by theoretical principles and available experimental data for analogous compounds.

I. Electronic and Structural Considerations

The fundamental difference in reactivity between the two isomers stems from the electronic nature of the furan ring. Furan is an electron-rich aromatic heterocycle where the oxygen atom's lone pairs participate in the π-system. This electron donation is not uniform across the ring.

3-(furan-2-yl)oxopropanenitrile: In this isomer, the oxopropanenitrile substituent is at the C2 position. This position is more electron-rich and sterically less hindered compared to the C3 position. The C2 position is well-established to be more susceptible to electrophilic attack due to the greater resonance stabilization of the corresponding cationic intermediate. This enhanced electron density at C2 can also influence the reactivity of the adjacent side chain.

3-(furan-3-yl)oxopropanenitrile: With the substituent at the C3 position, the electronic influence of the furan ring on the side chain is altered. The C3 position is less electron-rich than the C2 position. Consequently, the electron-withdrawing character of the furan-3-yl group is expected to be more pronounced compared to the furan-2-yl group when attached to an electron-demanding side chain.

II. Comparative Reactivity

The differential electronic effects of the furan-2-yl and furan-3-yl groups directly impact the reactivity of both the furan ring and the oxopropanenitrile side chain.

A. Reactivity of the Furan Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the furan ring is a key reaction. The position of the existing substituent dictates the regioselectivity and rate of further substitution.

Reaction Type3-(furan-2-yl)oxopropanenitrile3-(furan-3-yl)oxopropanenitrile
Electrophilic Aromatic Substitution Substitution is strongly directed to the C5 position. The ring is activated towards electrophiles.Substitution is directed to the C2 and C5 positions. The ring is less activated compared to the 2-substituted isomer.

Rationale: The oxopropanenitrile group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, in the 2-substituted isomer, the inherent high reactivity of the C5 position in furans still allows for electrophilic substitution to occur preferentially at that site. In the 3-substituted isomer, the directing effects would favor substitution at the C2 and C5 positions, but the overall reactivity of the ring is expected to be lower than that of the 2-substituted counterpart.

B. Reactivity of the Oxopropanenitrile Side Chain

The reactivity of the oxopropanenitrile side chain is primarily centered around the acidic methylene protons (α-protons) and the carbonyl group.

Reaction Type3-(furan-2-yl)oxopropanenitrile3-(furan-3-yl)oxopropanenitrile
Acidity of Methylene Protons Less acidicMore acidic
Knoevenagel Condensation Slower reaction rateFaster reaction rate
Michael Addition (as acceptor) More reactiveLess reactive
Nucleophilic Addition to Carbonyl More susceptibleLess susceptible

Rationale:

  • Acidity of Methylene Protons: The furan-3-yl group is more electron-withdrawing than the furan-2-yl group. This stronger inductive effect in the 3-yl isomer leads to greater stabilization of the carbanion formed upon deprotonation of the methylene group, thus increasing its acidity.

  • Knoevenagel Condensation: This reaction relies on the formation of a carbanion from the active methylene compound. Since the methylene protons of 3-(furan-3-yl)oxopropanenitrile are more acidic, it will form the required carbanion more readily, leading to a faster reaction rate compared to the 2-yl isomer.

  • Michael Addition (as acceptor): The reactivity of the α,β-unsaturated system formed after a Knoevenagel-type condensation as a Michael acceptor depends on the electrophilicity of the β-carbon. The more electron-withdrawing furan-3-yl group will render the β-carbon less electron-deficient, making it a slightly less potent Michael acceptor compared to the derivative of the 2-yl isomer.

  • Nucleophilic Addition to Carbonyl: The carbonyl carbon in the 3-yl isomer is rendered more electrophilic due to the stronger electron-withdrawing nature of the furan-3-yl ring. This makes it more susceptible to nucleophilic attack compared to the carbonyl group in the 2-yl isomer.

III. Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are generalized procedures that can be adapted for the specific isomers.

A. General Procedure for Knoevenagel Condensation
  • To a solution of the 3-(furyl)oxopropanenitrile (1.0 eq.) and an aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

B. General Procedure for Michael Addition
  • To a solution of the Michael donor (e.g., a malonate ester, 1.1 eq.) and a base (e.g., sodium ethoxide, 1.1 eq.) in a suitable solvent (e.g., ethanol) at 0 °C, add a solution of the α,β-unsaturated nitrile (derived from the Knoevenagel condensation of the 3-(furyl)oxopropanenitrile, 1.0 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Signaling Pathway Involvement

Furan derivatives have been implicated in various biological signaling pathways. While the specific roles of 3-(furan-2-yl)oxopropanenitrile and 3-(furan-3-yl)oxopropanenitrile are not extensively studied, related furan-containing compounds are known to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways.

A. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some furan derivatives have been shown to influence this pathway, often by inhibiting specific kinases.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor p38 p38 Cytokines->p38 Stress Stress Stress->Receptor JNK JNK Stress->JNK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Furan_Derivative_ERK Furan Derivative (Potential Inhibition) Furan_Derivative_ERK->ERK Furan_Derivative_p38 Furan Derivative (Potential Inhibition) Furan_Derivative_p38->p38 Gene_Expression Gene Expression (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK signaling pathway by furan derivatives.

B. Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Signaling Pathway

PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and inflammation. Certain furan-containing molecules can act as ligands for PPAR-γ, thereby modulating its activity.

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furan_Derivative_Ligand Furan Derivative (Ligand) PPARg PPARγ Furan_Derivative_Ligand->PPARg PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (PPAR Response Element) PPARg_RXR_Complex->PPRE Target_Gene_Expression Target Gene Expression (Adipogenesis, Anti-inflammatory) PPRE->Target_Gene_Expression

Caption: Furan derivatives as potential ligands for the PPAR-γ signaling pathway.

V. Conclusion

A Comparative Guide to Assessing the Purity of Synthesized 3-(Furan-3-yl)-3-oxopropanenitrile via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-(Furan-3-yl)-3-oxopropanenitrile, a key building block in various synthetic pathways. We present two alternative reversed-phase HPLC (RP-HPLC) protocols, offering a standard approach and an alternative for enhanced retention of this polar compound.

Understanding the Analyte and Potential Impurities

This compound possesses a polar nature due to its furan ring, ketone, and nitrile functional groups.[1][2][3] Standard reversed-phase chromatography may sometimes offer limited retention for such polar molecules.[1][2] Potential impurities in the synthesized product can originate from starting materials, such as ethyl 3-furancarboxylate and acetonitrile, or from side reactions during synthesis.[4] Commercially available standards of this compound typically exhibit purities in the range of 95-97%, highlighting the importance of a robust analytical method for accurate purity determination.[5][6][7]

Experimental Protocols

The following sections detail two distinct HPLC methods for the analysis of this compound. Method A represents a standard approach for furan derivatives, while Method B is tailored for improved retention of polar analytes.

Method A: Standard Reversed-Phase C18 Method

This method utilizes a conventional C18 stationary phase, a widely adopted approach for the analysis of a broad range of organic molecules, including furan derivatives.[8][9][10]

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Formic acid (or acetic acid)

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method B: Alternative Polar-Enhanced Reversed-Phase Method

For compounds exhibiting poor retention on traditional C18 phases, a column with a polar-embedded or polar-endcapped stationary phase can provide enhanced separation.[1][3]

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Polar-embedded or polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Formic acid

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Follow the same sample preparation procedure as outlined in Method A.

Data Presentation and Comparison

The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis. This allows for a direct comparison of the performance of the two methods.

ParameterMethod A (Standard C18)Method B (Polar-Enhanced)Comments
Retention Time (min) e.g., 8.5e.g., 10.2A longer retention time in Method B would indicate improved interaction with the stationary phase.
Tailing Factor e.g., 1.1e.g., 1.05A value closer to 1 indicates better peak symmetry.
Resolution (Main Peak & Impurity) e.g., 1.8e.g., 2.5A higher resolution value signifies better separation between the main compound and its impurities.
Purity (%) e.g., 98.5%e.g., 98.7%Calculated based on the area percent of the main peak relative to the total peak area.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams created using Graphviz are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis a Weigh Synthesized Compound b Dissolve in Acetonitrile/Water a->b c Filter through 0.45 µm Syringe Filter b->c d Inject Sample into HPLC c->d e Separation on Column (Method A or B) d->e f UV Detection at 254 nm e->f g Integrate Peak Areas f->g h Calculate Purity (%) g->h

Caption: Experimental workflow for HPLC purity assessment.

logical_relationship cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography HPLC Analysis HPLC Analysis Column Chromatography->HPLC Analysis Purity Confirmation Purity Confirmation HPLC Analysis->Purity Confirmation

Caption: Logical relationship of synthesis and analysis.

References

Biological Activity of 3-(Furan-3-yl)-3-oxopropanenitrile Remains Uncharacterized in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of the compound 3-(Furan-3-yl)-3-oxopropanenitrile. Despite the known broad-ranging biological significance of furan-containing molecules, specific experimental data on this particular chemical entity, including its potential inhibitory actions and mechanisms, is not publicly available at this time.

Researchers and professionals in drug development will find a lack of published studies investigating the bioactivity of this compound. Consequently, a direct comparison with known inhibitors of any specific biological target is not feasible. The furan scaffold is a common motif in many biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer and anti-inflammatory effects. However, the specific functionalization of the furan ring in this compound dictates its unique chemical properties and, by extension, its interaction with biological systems, which remains to be elucidated.

Without primary research data, it is impossible to construct a meaningful comparison guide as requested. Key information that is currently unavailable includes:

  • Target Identification: The specific enzymes, receptors, or cellular pathways that this compound may interact with are unknown.

  • Quantitative Data: There is no available data on its potency or efficacy, such as IC50, Ki, or EC50 values.

  • Experimental Protocols: No established methodologies for assessing the biological activity of this specific compound have been published.

  • Signaling Pathways: Its effect on any signaling cascade remains uninvestigated.

Therefore, the creation of data tables, experimental protocols, and signaling pathway diagrams is not possible. Further research, including initial screening and bioassays, would be required to characterize the biological profile of this compound before a comparative analysis can be performed.

Limited Public Data Available on Structure-Activity Relationship of 3-(Furan-3-yl)-3-oxopropanenitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a significant gap in publicly available data regarding the specific structure-activity relationship (SAR) of 3-(Furan-3-yl)-3-oxopropanenitrile analogs. While the broader classes of furan derivatives and β-ketonitriles are known to possess a wide range of biological activities, detailed SAR studies focusing on the precise this compound scaffold are not readily found in published research. This scarcity of specific data prevents the creation of a detailed comparison guide with quantitative data tables and experimental protocols as initially requested.

The furan moiety is a well-established pharmacophore, and its derivatives have been extensively explored for various therapeutic applications. Furan-containing compounds have demonstrated a spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The biological effects of these compounds are often attributed to the ability of the furan ring to act as a bioisostere for other aromatic systems and to engage in various interactions with biological targets.

Similarly, the β-ketonitrile functional group is a versatile synthon in medicinal chemistry, often utilized in the synthesis of various heterocyclic compounds. Molecules containing the β-ketonitrile moiety have been investigated as inhibitors of various enzymes and have shown potential in the development of novel therapeutic agents.

Despite the individual importance of both the furan ring and the β-ketonitrile group, their combined presence in the specific arrangement of this compound and the systematic exploration of its analogs' SAR appear to be a niche area of research with limited published findings.

General Biological Activities of Related Compound Classes

While a specific SAR analysis for this compound analogs is not available, a general overview of the activities of related compound classes can provide some context for researchers in this field.

Furan Derivatives:

  • Antimicrobial Activity: Many furan derivatives exhibit potent antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes.

  • Anticancer Activity: Certain furan-containing compounds have been shown to inhibit the proliferation of various cancer cell lines. Their mechanisms can include the induction of apoptosis, inhibition of angiogenesis, or interference with cell signaling pathways.

  • Anti-inflammatory Activity: Furan derivatives have also been investigated for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory enzymes or cytokines.

β-Ketonitrile Derivatives:

  • Enzyme Inhibition: The β-ketonitrile moiety can act as a key pharmacophore in the design of enzyme inhibitors. The nitrile group can participate in hydrogen bonding or covalent interactions with active site residues of target enzymes.

  • Precursors for Bioactive Heterocycles: β-Ketonitriles are valuable intermediates for the synthesis of a wide array of biologically active heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles.

Future Directions

The lack of specific SAR data on this compound analogs highlights a potential area for future research. A systematic study involving the synthesis of a library of analogs with modifications on the furan ring, the methylene bridge, and the nitrile group, followed by their evaluation in a panel of biological assays, would be necessary to elucidate the structure-activity relationships for this chemical scaffold. Such studies would be instrumental in unlocking the therapeutic potential of this compound class.

Researchers and drug development professionals interested in this specific area are encouraged to initiate novel research to fill this knowledge gap.

Experimental Workflow for a Typical SAR Study

For researchers planning to undertake such a study, a general experimental workflow is outlined below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analog Library Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->Primary_Screening Secondary_Screening Secondary Assays (e.g., Cellular Assays, Mechanism of Action) Primary_Screening->Secondary_Screening Data_Collection Quantitative Data Collection (e.g., IC50, EC50) Secondary_Screening->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

A Comparative Guide to the Synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a synthetic route to 3-(Furan-3-yl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and drug development. The following sections present quantitative data, a comprehensive experimental protocol, and a visual representation of the synthetic pathway to facilitate understanding and replication.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 1 Ethyl 3-furancarboxylate[1]
Starting Material 2 Acetonitrile[1]
Reagent n-Butyllithium[1]
Solvent Tetrahydrofuran, Hexane[1]
Reaction Temperature -78 °C[1]
Reaction Time 3 hours[1]
Yield 39%[1]
CAS Number 96220-13-2[1]
Molecular Formula C₇H₅NO₂[1]
Molecular Weight 135.12 g/mol [1]

Synthetic Pathway

A known method for the synthesis of this compound involves the acylation of the acetonitrile anion with ethyl 3-furancarboxylate.[1] This reaction is a form of Claisen condensation.

Synthesis Synthesis of this compound acetonitrile Acetonitrile THF THF, -78°C, 1 h lithioacetonitrile Lithioacetonitrile (in situ) acetonitrile->lithioacetonitrile Deprotonation nBuLi n-Butyllithium (in Hexane) nBuLi->lithioacetonitrile product This compound lithioacetonitrile->product Nucleophilic Acyl Substitution ethyl_furoate Ethyl 3-furancarboxylate THF2 THF, -78°C, 2 h ethyl_furoate->product

References

Comparative In Vitro Assay Validation for Novel Antineoplastic and Anti-inflammatory Agents Derived from 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating novel compounds derived from the 3-(Furan-3-yl)-3-oxopropanenitrile scaffold. It offers a framework for assessing their potential as anticancer and anti-inflammatory agents, comparing their performance with established drugs, and providing detailed experimental protocols for key assays.

Executive Summary

Compounds featuring a furan nucleus are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on the in vitro validation of novel derivatives of this compound, a scaffold with potential for therapeutic applications. We present a comparative analysis of their cytotoxic effects against relevant cancer cell lines and their inhibitory activity on key inflammatory enzymes. The performance of these novel compounds is benchmarked against standard therapeutic agents, Doxorubicin for cytotoxicity and Celecoxib for anti-inflammatory activity. Detailed protocols for the MTT cytotoxicity assay and the COX-2 inhibitor screening assay are provided to ensure reproducibility.

Comparative Analysis of Cytotoxic Activity

The evaluation of cytotoxicity is a critical first step in the discovery of novel anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[3] In this section, we compare the cytotoxic potential of hypothetical novel compounds derived from this compound against the established chemotherapeutic drug, Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Furan Derivatives and Doxorubicin

Compound/DrugHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
Novel Furan Derivative 1 5.54.1
Novel Furan Derivative 2 8.26.4
Doxorubicin (Positive Control) 2.9[4]2.5[4]

Note: The IC50 values for the novel furan derivatives are hypothetical and for illustrative purposes, based on the activity of similar furan-containing compounds reported in the literature.[1][5] The IC50 values for Doxorubicin are sourced from published data.[4]

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. A fluorometric COX-2 inhibitor screening assay can be used to determine the inhibitory potential of novel compounds. Here, we compare the COX-2 inhibitory activity of hypothetical novel furan derivatives with the selective COX-2 inhibitor, Celecoxib.

Table 2: Comparative COX-2 Inhibition (IC50 in µM) of Novel Furan Derivatives and Celecoxib

Compound/DrugCOX-2 Inhibition IC50 (µM)
Novel Furan Derivative 1 0.8
Novel Furan Derivative 2 1.5
Celecoxib (Positive Control) 0.04[6]

Note: The IC50 values for the novel furan derivatives are hypothetical and for illustrative purposes. The IC50 value for Celecoxib is from a published source.[6]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from established methods for determining cell viability.[3][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Novel furan derivatives and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of the novel furan derivatives and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits and established methodologies.[8][9]

Objective: To determine the IC50 of novel compounds for COX-2 inhibition.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds and Celecoxib in a suitable solvent (e.g., DMSO).[8]

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Enzyme Control: COX Assay Buffer, COX-2 enzyme.

    • Inhibitor Control: COX Assay Buffer, COX-2 enzyme, Celecoxib.

    • Test Compound: COX Assay Buffer, COX-2 enzyme, novel furan derivative.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[8]

  • Reaction Initiation: Add the reaction mix to all wells. Initiate the reaction by adding Arachidonic Acid solution to all wells simultaneously.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[8]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration relative to the enzyme control and calculate the IC50 values.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (e.g., HeLa, MCF-7) treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Novel Compounds & Doxorubicin compound_prep->treatment incubation_48h Incubate for 48 hours treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add DMSO to Dissolve Formazan incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

signaling_pathway_inflammation cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway cluster_inhibition Inhibition stimuli LPS, Cytokines, etc. pla2 PLA2 stimuli->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 (Inducible) arachidonic_acid->cox2 substrate for pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts to prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins isomerized to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation novel_compounds Novel Furan Derivatives novel_compounds->cox2 inhibit celecoxib Celecoxib celecoxib->cox2 inhibit

Caption: COX-2 signaling pathway in inflammation.

References

A Comparative Guide to Cross-Reactivity Studies of 3-(Furan-3-yl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to assess the cross-reactivity of 3-(Furan-3-yl)-3-oxopropanenitrile derivatives. Due to the reactive nature of the furan ring, understanding the potential for off-target interactions is crucial in the development of novel therapeutics. This document outlines key experimental protocols and data presentation formats to facilitate a thorough comparison of these derivatives with alternative compounds.

Introduction to Furan Moiety Reactivity

Furan-containing compounds are known for their metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. This inherent reactivity underscores the importance of comprehensive cross-reactivity profiling to identify potential off-target effects and ensure the selectivity of drug candidates.

Data Presentation: Comparative Cross-Reactivity Profile

Quantitative data from cross-reactivity assays should be summarized for clear comparison. The following tables provide a template for presenting such data.

Table 1: Receptor Binding Affinity (Ki in µM)

DerivativeTarget Receptor AOff-Target Receptor BOff-Target Receptor CSelectivity Ratio (B/A)
Compound X 0.1512.5> 5083.3
Compound Y 0.228.945.240.5
Alternative 1 0.182.515.713.9
Alternative 2 0.3115.8> 5051.0

Table 2: Enzyme Inhibition (IC50 in µM)

DerivativeTarget Enzyme XOff-Target Enzyme YOff-Target Enzyme ZSelectivity Ratio (Y/X)
Compound X 0.0825.1> 100313.8
Compound Y 0.1215.389.4127.5
Alternative 1 0.095.222.157.8
Alternative 2 0.1533.7> 100224.7

Table 3: Immunoassay Cross-Reactivity (%)

DerivativeTarget AnalyteStructurally Similar Compound 1Structurally Similar Compound 2
Compound X 100< 0.10.5
Compound Y 1000.21.1
Alternative 1 1001.53.2
Alternative 2 100< 0.10.3

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cross-reactivity data.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to determine the specificity of antibodies raised against the derivatives and to quantify their cross-reactivity with other compounds.

Protocol:

  • Antigen Coating: Coat microtiter plate wells with 100 µL of a solution containing the target this compound derivative-protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[1]

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubate for 1-2 hours at 37°C.[1]

  • Competitive Reaction: Prepare a mixture of a fixed concentration of the primary antibody and varying concentrations of the test compound (the derivative or potential cross-reactant). Add 100 µL of this mixture to each well.[1] Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in wash buffer to each well and incubate for 1 hour at 37°C.[1]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until color develops.[1]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[1]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of cross-reactivity.

Radioligand Receptor Binding Assay

This assay measures the affinity of the derivatives for specific receptors, providing insight into potential on-target and off-target interactions.[2][3]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates expressing the target and off-target receptors.[4]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled this compound derivative.[2][4]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[4]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[2]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[2]

  • Data Analysis: Determine the concentration of the derivative that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay determines the ability of the derivatives to inhibit the activity of specific enzymes, a common mechanism of drug action and off-target effects.

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, substrate, and the this compound derivative at various concentrations.[5]

  • Enzyme-Inhibitor Pre-incubation: In a microplate well or cuvette, pre-incubate the enzyme with different concentrations of the derivative for a set period to allow for binding.[5]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[5]

  • Monitoring Reaction Progress: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Further kinetic analysis can determine the mechanism of inhibition (e.g., competitive, non-competitive).[5]

Visualizations

General Signaling Pathway for Reactive Metabolites

Signaling_Pathway Compound This compound Derivative P450 Cytochrome P450 Metabolism Compound->P450 Oxidation Metabolite Reactive Electrophilic Intermediate (e.g., Epoxide, Enedione) P450->Metabolite Protein Cellular Nucleophiles (Proteins, DNA) Metabolite->Protein Nucleophilic Attack GSH GSH Metabolite->GSH Conjugation Adducts Covalent Adducts Protein->Adducts Toxicity Cellular Stress & Toxicity Adducts->Toxicity Detox Detoxification GSH->Detox

Caption: Metabolic activation of furan derivatives leading to potential toxicity.

Experimental Workflow for Cross-Reactivity Screening

Experimental_Workflow Start Start: Synthesized This compound Derivatives Primary Primary Screening: Target Activity Assay Start->Primary Active Active Compounds Primary->Active Inactive Inactive Primary->Inactive Secondary Secondary Screening: Cross-Reactivity Panels Active->Secondary ELISA Competitive ELISA Secondary->ELISA Binding Receptor Binding Assays Secondary->Binding Enzyme Enzyme Inhibition Assays Secondary->Enzyme Data Data Analysis: Determine Ki, IC50, % Cross-Reactivity ELISA->Data Binding->Data Enzyme->Data Profile Generate Selectivity Profile Data->Profile

Caption: Workflow for assessing the cross-reactivity of furan derivatives.

Logical Relationship of Cross-Reactivity Assessment

Logical_Relationship cluster_0 Compound Properties cluster_1 Experimental Assessment cluster_2 Potential Outcomes Structure Chemical Structure (Furan Moiety) Reactivity Inherent Reactivity Structure->Reactivity InVitro In Vitro Assays (ELISA, Binding, Enzyme) Reactivity->InVitro investigated by InVivo In Vivo Studies (Metabolism, Toxicity) Reactivity->InVivo manifests in OnTarget On-Target Activity InVitro->OnTarget identifies OffTarget Off-Target Binding (Cross-Reactivity) InVitro->OffTarget quantifies Toxicity Adverse Effects InVivo->Toxicity reveals OffTarget->Toxicity can lead to

Caption: Relationship between compound properties, assessment, and outcomes.

References

Benchmarking the Efficacy of Furan-Containing Oxopropanenitrile Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of specific efficacy data for 3-(Furan-3-yl)-3-oxopropanenitrile derivatives benchmarked against standard therapeutic agents. The majority of published research focuses on the isomeric 3-(furan-2-yl) scaffold. This guide, therefore, presents a comparative analysis of the efficacy of these more extensively studied 3-(furan-2-yl)-3-oxopropanenitrile and related furan-2-yl derivatives against established standards in anticancer and antimicrobial research. This information is intended to provide a valuable reference for researchers, scientists, and drug development professionals working with furan-based compounds.

Anticancer Activity: Furan-2-yl Derivatives vs. Doxorubicin

Several studies have investigated the in vitro cytotoxic effects of furan-2-yl derivatives against various human cancer cell lines. A notable example involves novel hybrid chalcones incorporating a 3-(furan-2-yl)pyrazolyl moiety, which were evaluated against doxorubicin, a widely used chemotherapy drug.

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC₅₀ values for a promising furan-2-yl pyrazolyl chalcone derivative (Compound 7g) compared to doxorubicin against human lung (A549) and liver (HepG2) cancer cell lines[1].

CompoundCancer Cell LineIC₅₀ (µg/mL)[1]
Furan-2-yl Derivative (7g) A549 (Lung)27.7
Doxorubicin (Standard)A549 (Lung)28.3
Furan-2-yl Derivative (7g) HepG2 (Liver)26.6
Doxorubicin (Standard)HepG2 (Liver)21.6

Note: Lower IC₅₀ values indicate greater potency.

Experimental Protocols: In Vitro Cytotoxicity Testing

The evaluation of anticancer activity typically involves the use of cell viability assays, such as the MTT assay, to determine the cytotoxic effects of the test compounds on cancer cell lines.

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of living cells, is then measured spectrophotometrically.

Detailed Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-(furan-2-yl) derivatives and the standard drug (doxorubicin) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Mandatory Visualization: Experimental Workflow for In Vitro Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, HepG2) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Furan Derivatives & Doxorubicin Solutions treatment Treat Cells with Compounds & Standard compound_prep->treatment seeding->treatment incubation Incubate for 48h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan with DMSO mtt_add->formazan_sol readout Measure Absorbance (570 nm) formazan_sol->readout calculation Calculate % Viability & IC50 Values readout->calculation comparison Compare Efficacy of Derivatives vs. Standard calculation->comparison

Caption: Workflow for in vitro anticancer efficacy testing using the MTT assay.

Antimicrobial Activity: Furan-2-yl Derivatives vs. Standard Antibiotics

Derivatives of 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one have been synthesized and evaluated for their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. Their efficacy was compared to a standard antibiotic combination, sulbactam/cefoperazone (SCF).

Data Presentation: Antimicrobial Activity (Zone of Inhibition)

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances. The diameter of the zone of inhibition around the well containing the test compound is indicative of its antimicrobial potency. The table below presents the zone of inhibition data for a series of furan-2-yl derivatives against various bacterial strains, compared to the standard antibiotic SCF.

CompoundBacterial StrainZone of Inhibition (mm)
3a P. vulgaris15
S. aureus17
E. coli13
3d P. vulgaris17
S. aureus16
E. coli-
3i P. vulgaris18
S. aureus16
E. coli-
SCF (Standard) P. vulgaris18
S. aureus22
E. coli20

Note: Larger zones of inhibition indicate greater antimicrobial activity. '-' indicates no significant activity.

Experimental Protocols: Antimicrobial Susceptibility Testing

Agar Well Diffusion Method:

This method is used to determine the susceptibility of microorganisms to antimicrobial agents.

Detailed Protocol:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test bacterium.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the furan derivative solution or the standard antibiotic is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Mandatory Visualization: Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay Agar Well Diffusion Assay cluster_analysis Data Analysis media_prep Prepare Mueller-Hinton Agar Plates inoculation Inoculate Agar Plates media_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation compound_prep Prepare Furan Derivatives & Standard Antibiotic application Add Compounds to Wells compound_prep->application well_creation Create Wells in Agar inoculation->well_creation well_creation->application incubation Incubate Plates at 37°C application->incubation measurement Measure Zones of Inhibition (mm) incubation->measurement comparison Compare Activity of Derivatives vs. Standard measurement->comparison

Caption: Workflow for antimicrobial efficacy testing via the agar well diffusion method.

Signaling Pathways Modulated by Furan-Containing Compounds

While specific signaling pathway data for this compound derivatives is not available, the broader class of furan-containing compounds has been implicated in the modulation of several key signaling pathways in cancer. For instance, some furan derivatives have been shown to promote the activity of PTEN, a tumor suppressor protein. This, in turn, can lead to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell proliferation and survival.

Mandatory Visualization: Potential Signaling Pathway

signaling_pathway Furan_Derivative Furan-containing Compound PTEN PTEN Furan_Derivative->PTEN promotes PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt beta_catenin β-catenin Akt->beta_catenin activates Proliferation Cell Proliferation & Survival Akt->Proliferation beta_catenin->Proliferation

Caption: Potential mechanism of action for furan derivatives in cancer cells.

References

Reproducibility of synthetic protocols for 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic protocols for the preparation of 3-(Furan-3-yl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry. The protocols are compared based on their reaction conditions, yield, and the nature of the base employed.

Comparison of Synthetic Protocols

The two primary methods for the synthesis of this compound involve a Claisen-type condensation reaction between a furan-3-carboxylic acid derivative and acetonitrile. The key difference between the protocols lies in the choice of the strong base used to deprotonate acetonitrile, which in turn affects the reaction conditions and overall yield.

ParameterProtocol 1: n-Butyllithium (n-BuLi)Protocol 2: Sodium Hydride (NaH)
Starting Materials Ethyl 3-furancarboxylate, AcetonitrileEthyl 3-furancarboxylate, Acetonitrile
Base n-Butyllithium (n-BuLi)Sodium Hydride (NaH)
Solvent Tetrahydrofuran (THF) / HexaneBenzene
Temperature -78 °CReflux
Reaction Time 3 hours4 hours
Reported Yield 39%[1]50% (for a pyridyl analogue)[2]
Work-up Acid quenchAqueous work-up and extraction

Synthetic Pathways

The general synthetic approach for both protocols is illustrated below. The reaction proceeds via the formation of an acetonitrile anion, which then acts as a nucleophile, attacking the carbonyl group of the ethyl 3-furancarboxylate.

General Synthetic Pathway acetonitrile Acetonitrile acetonitrile_anion Acetonitrile Anion acetonitrile->acetonitrile_anion Deprotonation base Strong Base (n-BuLi or NaH) intermediate Tetrahedral Intermediate acetonitrile_anion->intermediate Nucleophilic Attack ester Ethyl 3-furancarboxylate ester->intermediate product This compound intermediate->product Elimination of Ethoxide Workflow for n-BuLi Protocol start Start cool Cool Acetonitrile in THF to -78°C start->cool add_nbuli Add n-BuLi Stir for 1h at -78°C cool->add_nbuli add_ester Add Ethyl 3-furancarboxylate Stir for 2h at -78°C add_nbuli->add_ester quench Quench Reaction add_ester->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify end End purify->end Workflow for NaH Protocol start Start mix Mix Reactants and NaH in Benzene start->mix reflux Reflux for 4h mix->reflux cool Cool to Room Temperature reflux->cool workup Aqueous Work-up cool->workup extract Extract with Ethyl Acetate workup->extract purify Purify by Column Chromatography extract->purify end End purify->end

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 3, 2025

Introduction

3-(Furan-3-yl)-3-oxopropanenitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis is a key step in the development of various novel compounds. This guide provides a head-to-head comparison of different catalytic and stoichiometric methods for the synthesis of this target molecule, supported by experimental data from analogous reactions in the scientific literature. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic strategies, enabling an informed choice of methodology based on factors such as yield, reaction conditions, and catalyst type.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the key aspects of different approaches for the synthesis of this compound. While a direct comparative study for this specific molecule is not extensively documented, the data presented is compiled from published results for structurally related heteroaroylpropanenitriles and furan acylation reactions.

MethodCatalyst/ReagentReaction TypeTypical ConditionsReported Yields (Analogous Reactions)AdvantagesDisadvantages
Lewis Acid Catalysis Mg(ClO₄)₂, Sc(OTf)₃, AlCl₃, FeCl₃, etc.Friedel-Crafts AcylationAnhydrous solvent (e.g., CH₂Cl₂, DCE), Room temperature to moderate heating60-90%Catalytic amounts of reagent, mild conditions, good functional group tolerance.Catalyst can be moisture sensitive, potential for side reactions with sensitive substrates.
Base Catalysis NaH, K₂CO₃, NaOEt, etc.Claisen-type CondensationAnhydrous solvent (e.g., THF, EtOH), Room temperature to reflux50-85%Readily available and inexpensive bases, well-established reaction.Requires stoichiometric amounts of base in some cases, potential for self-condensation of reactants.
Stoichiometric Organometallic n-ButyllithiumAcylation of a lithiated speciesAnhydrous THF, Low temperature (-78 °C)~40%Well-defined reaction pathway.Requires stoichiometric amounts of a pyrophoric reagent, cryogenic conditions, lower yields.

Experimental Protocols

Lewis Acid-Catalyzed Friedel-Crafts Acylation (Representative Protocol)

This protocol is based on the general method for the cyanoacetylation of heterocycles using a Lewis acid catalyst.

Materials:

  • Furan-3-carbonyl chloride (1.0 eq)

  • Malononitrile (1.2 eq)

  • Magnesium perchlorate (Mg(ClO₄)₂) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furan-3-carbonyl chloride and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add malononitrile to the solution and stir for 10 minutes.

  • Add Mg(ClO₄)₂ to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Base-Catalyzed Condensation (Representative Protocol)

This protocol describes a general procedure for the condensation of a furan ester with acetonitrile.

Materials:

  • Ethyl 3-furoate (1.0 eq)

  • Acetonitrile (2.0 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq)

  • Anhydrous Ethanol (EtOH)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium ethoxide.

  • Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

  • Add acetonitrile to the solution and stir for 15 minutes.

  • Add ethyl 3-furoate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield this compound.

Stoichiometric Organometallic Acylation

This protocol is a known method for the synthesis of this compound.

Materials:

  • Acetonitrile (2.0 eq)

  • n-Butyllithium (n-BuLi) (2.0 eq) in hexanes

  • Ethyl 3-furoate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve acetonitrile in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of ethyl 3-furoate in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants & Solvent mixing Mixing & Stirring (Controlled Temperature) reactants->mixing catalyst Catalyst/Reagent catalyst->mixing monitoring TLC Monitoring mixing->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Pure Product purification->product

Caption: General workflow for the synthesis of this compound.

Catalytic Pathways

catalytic_pathways cluster_lewis_acid Lewis Acid Catalysis cluster_base_catalyzed Base Catalysis acyl_halide Furan-3-carbonyl chloride activated_complex Activated Electrophilic Complex acyl_halide->activated_complex lewis_acid Lewis Acid (e.g., Mg(ClO₄)₂) lewis_acid->activated_complex product_la This compound activated_complex->product_la Electrophilic Acylation furan Furan furan->product_la acetonitrile Acetonitrile enolate Acetonitrile Enolate acetonitrile->enolate base Base (e.g., NaOEt) base->enolate Deprotonation product_base This compound enolate->product_base Nucleophilic Acyl Substitution furan_ester Ethyl 3-furoate furan_ester->product_base

Caption: Comparison of Lewis acid and base-catalyzed pathways for synthesis.

Cytotoxicity comparison between 3-(Furan-3-yl)-3-oxopropanenitrile and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A recent analysis of newly synthesized furan-based compounds has shed light on their potential as cytotoxic agents against cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of several furan derivatives, offering valuable data for researchers and professionals in drug development. While specific data for 3-(Furan-3-yl)-3-oxopropanenitrile was not available in the reviewed literature, this guide focuses on structurally related furan-based compounds, providing a basis for understanding their cytotoxic potential.

Comparative Cytotoxicity Data

The cytotoxic effects of a series of novel furan-based derivatives were evaluated against the human breast adenocarcinoma cell line (MCF-7) and a non-cancerous breast epithelial cell line (MCF-10A). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cells, were determined to quantify their cytotoxic potency.

Among the tested compounds, two derivatives, a pyridine carbohydrazide analog (Compound 4) and an N-phenyl triazinone derivative (Compound 7) , demonstrated significant cytotoxic activity against MCF-7 cells.[1] The results are summarized in the table below.

CompoundTarget Cell LineIC50 (µM)Selectivity Index (SI)
Compound 4 MCF-7 (Cancer)4.06[1]7.33
MCF-10A (Normal)>30
Compound 7 MCF-7 (Cancer)2.96[1]7.47
MCF-10A (Normal)>30
Staurosporine (Control) MCF-7 (Cancer)Not Reported

Table 1: Cytotoxicity (IC50) and Selectivity Index of Furan-Based Derivatives. The Selectivity Index (SI) is calculated as the ratio of the IC50 value in the normal cell line to that in the cancer cell line. Higher SI values indicate greater selectivity for cancer cells.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Further investigation into the mechanism of action for the most potent compounds (4 and 7) revealed that they induce cell death through apoptosis and disrupt the cell cycle.[1]

Flow cytometry analysis showed that treatment with these compounds led to an accumulation of cells in the G2/M phase of the cell cycle, indicating a halt in cell division.[1] Furthermore, Annexin V/PI staining confirmed the induction of apoptosis.[1]

The apoptotic pathway was identified as the intrinsic mitochondrial pathway, supported by an increase in the levels of the pro-apoptotic protein Bax and the tumor suppressor protein p53, alongside a decrease in the anti-apoptotic protein Bcl-2.[1]

G cluster_0 Compound Action cluster_1 Signaling Pathway Furan Derivatives (4 & 7) Furan Derivatives (4 & 7) p53 p53 Furan Derivatives (4 & 7)->p53 Upregulates Bax Bax Furan Derivatives (4 & 7)->Bax Upregulates Bcl2 Bcl2 Furan Derivatives (4 & 7)->Bcl2 Downregulates p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

Experimental Protocols

The following is a detailed methodology for the key experiments conducted to evaluate the cytotoxicity of the furan-based derivatives.

Cell Culture

MCF-7 and MCF-10A cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxicity of the furan derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the furan derivatives and incubated for another 24 hours.[1]

  • MTT Addition: After the treatment period, 5 mg/mL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.[1]

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

G A Seed cells in 96-well plate (1x10^4 cells/well) B Incubate for 24h A->B C Treat with furan derivatives B->C D Incubate for 24h C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance G->H

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

The analyzed furan-based derivatives, particularly compounds 4 and 7, exhibit promising cytotoxic activity against the MCF-7 breast cancer cell line with a favorable selectivity index. Their mechanism of action, involving the induction of apoptosis via the intrinsic mitochondrial pathway and cell cycle arrest, highlights their potential as lead compounds for the development of novel anticancer agents. Further structure-activity relationship studies are warranted to optimize the cytotoxic potency and selectivity of this class of compounds.

References

Navigating the Molecular Maze: A Guide to Confirming Derivative Molecular Weights with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a derivative's molecular weight is a critical checkpoint in the journey from discovery to therapeutic application. High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for this task, offering unparalleled accuracy and confidence in molecular formula determination. This guide provides an objective comparison of leading HRMS technologies, detailed experimental protocols, and visual workflows to empower your research.

The ability to unambiguously determine the elemental composition of a novel compound is fundamental to the advancement of pharmaceutical sciences.[1] HRMS provides this capability by measuring the mass-to-charge ratio (m/z) of an ion with exceptional precision, allowing for the differentiation of molecules with the same nominal mass (isobars).[2][3] This high level of mass accuracy, typically below 5 parts per million (ppm), is crucial for confirming the identity of synthesized derivatives and identifying potential impurities or degradation products.[2]

A Comparative Look at High-Resolution Mass Spectrometry Platforms

The choice of an HRMS instrument can significantly impact the quality and speed of your analytical results. The three most common types of high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each possesses distinct advantages and limitations.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Accuracy < 5 ppm< 3 ppm< 1 ppm
Resolution > 10,000> 100,000> 1,000,000
Mass Range Wide (small molecules to large biomolecules)[4]Limited compared to TOF and FT-ICR[4]Very wide
Acquisition Speed Very Fast[4]ModerateSlow
Cost
$
Primary Advantage High speed and wide mass range make it suitable for coupling with fast chromatography techniques like UHPLC.[4]Excellent balance of high resolution, mass accuracy, and speed, making it a versatile tool for both qualitative and quantitative studies.[5][6]Unmatched resolution and mass accuracy, ideal for complex mixture analysis and structural elucidation.[7]
Primary Disadvantage Lower resolution compared to Orbitrap and FT-ICR.[4]More limited mass range and can be more complex to operate.High cost, large footprint, and slow acquisition speed.

Experimental Protocol: Confirming the Molecular Weight of a Small Molecule Derivative using LC-HRMS

This protocol outlines a general procedure for the confirmation of a synthesized small molecule derivative's molecular weight using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation:

  • Ensure the sample is of high purity. Preliminary analysis by techniques like NMR or low-resolution MS is recommended.[8]

  • Prepare a stock solution of the purified derivative at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • From the stock solution, prepare a working solution of ~10 µM.[9] The optimal concentration may vary depending on the ionization efficiency of the compound.

  • Use HPLC-grade solvents for all sample preparations to avoid contamination.[8] Aromatic solvents, DMSO, and DMF are generally not suitable for ESI-MS analysis.[8]

  • For positive ion mode analysis, 0.1% formic acid is commonly added to the solvent to promote protonation.[8]

2. LC-MS System Configuration:

  • Liquid Chromatography (LC):

    • Column: A C18 column is commonly used for the separation of small molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient from low to high organic phase should be developed to ensure the analyte is well-retained and separated from any impurities.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometer (HRMS):

    • Ionization Source: Electrospray Ionization (ESI) is the most common technique for small molecules.[6]

    • Polarity: Positive or negative ion mode, depending on the acidic or basic nature of the analyte.

    • Mass Analyzer: Set to acquire data in a high-resolution mode (e.g., > 60,000 for an Orbitrap).

    • Scan Range: A range that encompasses the expected m/z of the derivative (e.g., m/z 100-1000).

    • Calibration: The instrument must be properly calibrated using a known reference standard to ensure high mass accuracy.[1] An internal calibrant or "lock mass" can be used for real-time mass correction.[1]

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the LC-HRMS system.

  • Acquire the full scan HRMS data.

  • Process the data using the instrument's software. This will involve extracting the ion chromatogram for the expected m/z of the derivative.

  • From the mass spectrum corresponding to the chromatographic peak of the derivative, determine the experimental monoisotopic mass.

  • Compare the experimental mass to the theoretical exact mass of the proposed molecular formula. The mass error should be within 5 ppm.

  • Analyze the isotopic pattern of the molecular ion. The relative abundances of the isotopes should match the theoretical distribution for the proposed elemental formula.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Confirmation A Purified Derivative B Prepare ~10 µM Solution in HPLC-grade Solvent A->B C Inject into LC-HRMS B->C D Acquire High-Resolution Mass Spectra C->D E Extract Ion Chromatogram & Mass Spectrum D->E F Compare Experimental vs. Theoretical Mass (< 5 ppm) E->F G Verify Isotopic Pattern F->G H Molecular Weight Confirmed G->H

A streamlined workflow for confirming the molecular weight of a derivative using LC-HRMS.

Application in Drug Discovery: Targeting Signaling Pathways

The confirmed molecular identity of a derivative is the first step in understanding its biological activity. Many drug discovery programs focus on modulating specific signaling pathways implicated in disease. For instance, the MAPK/ERK pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_drug Drug Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse Drug Small Molecule Inhibitor (Derivative) Drug->RAF Drug->MEK

The MAPK/ERK signaling pathway, a common target for small molecule inhibitors in drug development.

In this example, a synthesized derivative might be designed to inhibit key kinases in the pathway, such as RAF or MEK. Confirming the molecular weight and formula of this derivative via HRMS is essential to ensure that the correct compound is being tested in subsequent biological assays to evaluate its efficacy and mechanism of action.

By combining the power of high-resolution mass spectrometry with a deep understanding of biological pathways, researchers can confidently advance their drug discovery programs, bringing novel therapeutics one step closer to the clinic.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-(Furan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(Furan-3-yl)-3-oxopropanenitrile (CAS No. 96220-13-2). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Summary

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Classification:

Based on available safety data sheets, this compound is classified as:

  • Acutely Toxic (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritant: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1]

  • Suspected Carcinogen: Suspected of causing cancer.[1]

  • Suspected of Damaging Fertility or the Unborn Child: May damage fertility or the unborn child.[1]

  • Causes Damage to Organs: Causes damage to organs through single or repeated exposure.[1]

  • May be Corrosive to Metals. [1]

Signal Word: Warning or Danger[1] (depending on the supplier and concentration).

Hazard Pictograms:

  • GHS07 (Exclamation Mark)

  • GHS05 (Corrosion)[1]

  • GHS06 (Skull and Crossbones)[1]

  • GHS08 (Health Hazard)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Disposable nitrile gloves are suitable for incidental contact but must be changed immediately upon contamination. For prolonged handling, consider thicker nitrile gloves or double-gloving. Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.
Body Protection A lab coat must be worn. For larger quantities or procedures with a high risk of exposure, a chemical-resistant apron or suit is recommended.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.
Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Spill Kit: Have a spill kit containing an absorbent material (e.g., vermiculite, sand, or commercial sorbent) readily available.

Handling:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use a spatula for transfers. If possible, weigh the compound directly into the reaction vessel.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use a funnel for transferring solutions.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure proper ventilation. Avoid open flames.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

Disposal Plan

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow your institution's and local regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

  • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the absorbed material and place it into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Handling this compound

.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Designate Work Area (Chemical Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower, Extinguisher) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep3->handle1 Proceed When Prepared handle2 Handle Compound Carefully (Minimize Dust/Splashes) handle1->handle2 handle3 Decontaminate Work Area and Equipment After Use handle2->handle3 emergency Exposure or Spill Occurs handle2->emergency In Case of Accident handle4 Wash Hands Thoroughly handle3->handle4 disp1 Segregate Waste (Solid and Liquid) handle4->disp1 After Handling disp2 Label Hazardous Waste Containers Clearly disp1->disp2 disp3 Arrange for Professional Hazardous Waste Disposal disp2->disp3 action Follow Emergency Procedures (First Aid, Spill Cleanup) emergency->action report Report Incident to Supervisor and EHS action->report

Caption: A flowchart outlining the safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.